molecular formula C22H26ClN7O3S B193329 Hydroxymethyl Dasatinib CAS No. 910297-58-4

Hydroxymethyl Dasatinib

カタログ番号: B193329
CAS番号: 910297-58-4
分子量: 504.0 g/mol
InChIキー: KZNOWBHQESWSTD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Hydroxymethyl Dasatinib is an oxidative metabolite of Dasatinib (M24 metabolite), used in the treatment of cancers and immune diseases.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

N-[2-chloro-6-(hydroxymethyl)phenyl]-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN7O3S/c1-14-25-18(11-19(26-14)30-7-5-29(6-8-30)9-10-31)27-22-24-12-17(34-22)21(33)28-20-15(13-32)3-2-4-16(20)23/h2-4,11-12,31-32H,5-10,13H2,1H3,(H,28,33)(H,24,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNOWBHQESWSTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)CCO)NC3=NC=C(S3)C(=O)NC4=C(C=CC=C4Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN7O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90474433
Record name Hydroxymethyl Dasatinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910297-58-4
Record name N-(2-Chloro-6-(hydroxymethyl)phenyl)-2-((6-(4-(2-hydroxyethyl)-1-piperazinyl)-2-methyl-4-pyrimidinyl)amino)-5-thiazolecarboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0910297584
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxymethyl Dasatinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-CHLORO-6-(HYDROXYMETHYL)PHENYL)-2-((6-(4-(2-HYDROXYETHYL)-1-PIPERAZINYL)-2-METHYL-4-PYRIMIDINYL)AMINO)-5-THIAZOLECARBOXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4S6Z9X0XS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Hydroxymethyl Dasatinib: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxymethyl dasatinib, also known as M24, is a primary oxidative metabolite of the potent multi-targeted tyrosine kinase inhibitor, Dasatinib. Formed predominantly through the action of cytochrome P450 3A4 (CYP3A4), this metabolite is a significant component of the circulating drug-related material in patients undergoing Dasatinib therapy. This technical guide provides a comprehensive overview of this compound, including its chemical properties, metabolic formation, and analytical quantification. Detailed experimental methodologies and quantitative data are presented to support further research and development in this area.

Introduction

Dasatinib is a second-generation tyrosine kinase inhibitor (TKI) approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1] It functions by inhibiting a range of kinases, most notably BCR-ABL and the SRC family of kinases.[2] The metabolism of Dasatinib is extensive, leading to the formation of several metabolites. Among these, this compound (M24) is a major circulating metabolite, warranting a thorough understanding of its pharmacological and pharmacokinetic properties. This guide aims to consolidate the current technical knowledge on this compound for the scientific community.

Chemical and Physical Properties

This compound is structurally similar to its parent compound, with the addition of a hydroxyl group on the methyl group of the 2-chloro-6-methylphenyl ring.

PropertyValueReference
IUPAC Name N-(2-chloro-6-(hydroxymethyl)phenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide[1]
CAS Number 910297-58-4[3]
Molecular Formula C22H26ClN7O3S[1]
Molecular Weight 504.01 g/mol [1]
Appearance Off-white solid
Solubility Freely soluble in DMSO
Storage Condition Store at 2-8°C

Metabolism and Pharmacokinetics

Metabolic Pathway

This compound is formed from Dasatinib primarily through hydroxylation, a phase I metabolic reaction.

  • Enzyme: The principal enzyme responsible for this transformation is Cytochrome P450 3A4 (CYP3A4).[2][4] CYP3A5 may also contribute to this metabolic step.

  • Reaction: The reaction involves the oxidation of the methyl group on the 2-chloro-6-methylphenyl moiety of Dasatinib to a hydroxymethyl group.

The metabolic conversion of Dasatinib to its various metabolites, including this compound, is a critical factor in its overall pharmacokinetic profile and potential for drug-drug interactions.

Dasatinib Metabolism Dasatinib Dasatinib M4 M4 (N-dealkylated) Dasatinib->M4 CYP3A4, CYP1A1, CYP1B1 M5 M5 (N-oxide) Dasatinib->M5 FMO3, CYPs M20 M20 (Hydroxylated) Dasatinib->M20 CYP3A4, CYP3A5 Hydroxymethyl_dasatinib This compound (M24) Dasatinib->Hydroxymethyl_dasatinib CYP3A4, CYP3A5 M8 M8 (Glucuronide) Dasatinib->M8 UGTs Other_metabolites Other Metabolites M4->Other_metabolites M5->Other_metabolites M20->Other_metabolites M6 M6 (Carboxylic acid) Hydroxymethyl_dasatinib->M6

Figure 1: Simplified metabolic pathway of Dasatinib.
Pharmacokinetic Data

Quantitative analysis of Dasatinib and its metabolites in human plasma has provided valuable insights into their relative exposures.

ParameterValueReference
Relative Exposure (AUC0-24) Represents 25% of the AUC0-24 of Dasatinib[5]

Pharmacological Activity

While Dasatinib is the primary active agent, its metabolites can also exhibit pharmacological activity.

AssayCell LineIC50Reference
Anti-proliferative Activity K562 (CML)46.7 nM

The in vitro potency of this compound suggests that it may contribute to the overall therapeutic effect of Dasatinib.

Experimental Protocols

Synthesis of this compound (Reference Standard)
  • Synthesis of the thiazole carboxamide core: This typically involves the reaction of a substituted aniline with a thiazole derivative. For this compound, the starting aniline would be 2-amino-3-methyl-5-chlorobenzyl alcohol, which would require protection of the hydroxyl group prior to subsequent reactions.

  • Coupling with the pyrimidine moiety: The protected thiazole intermediate would then be coupled with a di-substituted pyrimidine, such as 4,6-dichloro-2-methylpyrimidine.

  • Introduction of the piperazine side chain: The final step involves the nucleophilic substitution of the remaining chloro group on the pyrimidine with 1-(2-hydroxyethyl)piperazine.

  • Deprotection: Removal of the protecting group from the benzylic alcohol would yield this compound.

This compound Synthesis Workflow cluster_0 Core Synthesis cluster_1 Assembly cluster_2 Final Product Protected 2-amino-3-methyl-5-chlorobenzyl alcohol Protected 2-amino-3-methyl-5-chlorobenzyl alcohol Protected Thiazole Intermediate Protected Thiazole Intermediate Protected 2-amino-3-methyl-5-chlorobenzyl alcohol->Protected Thiazole Intermediate Reaction with thiazole derivative Coupled Pyrimidine Intermediate Coupled Pyrimidine Intermediate Protected Thiazole Intermediate->Coupled Pyrimidine Intermediate Coupling with 4,6-dichloro-2-methylpyrimidine Protected this compound Protected this compound Coupled Pyrimidine Intermediate->Protected this compound Reaction with 1-(2-hydroxyethyl)piperazine This compound This compound Protected this compound->this compound Deprotection

Figure 2: Conceptual workflow for the synthesis of this compound.
Quantification of this compound in Human Plasma by LC-MS/MS

The following protocol is a representative method adapted from validated assays for the simultaneous determination of Dasatinib and its metabolites.[3][5]

5.2.1. Sample Preparation (Solid Phase Extraction)

  • Spike: To 100 µL of human plasma, add internal standard (e.g., deuterated this compound).

  • Pre-treatment: Add 100 µL of 4% phosphoric acid and vortex.

  • SPE Conditioning: Condition an Oasis HLB 96-well plate with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated plasma sample onto the SPE plate.

  • Washing: Wash the plate with 1 mL of 5% methanol in water, followed by 1 mL of 20% methanol in water.

  • Elution: Elute the analytes with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 200 µL of mobile phase.

5.2.2. LC-MS/MS Conditions

  • LC System: Agilent 1200 series or equivalent.

  • Column: Luna phenyl-hexyl, 50 x 2.0 mm, 5 µm.

  • Mobile Phase: Isocratic elution with a mixture of 10 mM ammonium formate in water and acetonitrile (e.g., 60:40 v/v).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Sciex API 4000 or equivalent triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard would need to be optimized. For Dasatinib, a common transition is m/z 488.2 -> 401.1. A similar fragmentation pattern would be expected for this compound.

5.2.3. Method Validation

The method should be validated according to regulatory guidelines, including assessment of:

  • Linearity (e.g., 1.00-1000 ng/mL)

  • Accuracy and Precision (intra- and inter-day)

  • Recovery

  • Matrix Effects

  • Stability (freeze-thaw, bench-top, long-term)

LC-MS/MS Workflow Plasma_Sample Plasma Sample SPE Solid Phase Extraction Plasma_Sample->SPE Sample Preparation LC_Separation LC Separation SPE->LC_Separation Injection MS_MS_Detection MS/MS Detection LC_Separation->MS_MS_Detection Elution Data_Analysis Data Analysis MS_MS_Detection->Data_Analysis Signal Acquisition

Figure 3: General workflow for the LC-MS/MS analysis of this compound.

Signaling Pathways

As a metabolite of Dasatinib, this compound is expected to interact with similar signaling pathways, primarily those driven by the kinases that Dasatinib inhibits. The primary target of Dasatinib is the BCR-ABL kinase, which is constitutively active in CML and drives downstream signaling pathways promoting cell proliferation and survival.

BCR-ABL Signaling Pathway BCR_ABL BCR-ABL Grb2_Sos Grb2/Sos BCR_ABL->Grb2_Sos STAT5 STAT5 BCR_ABL->STAT5 PI3K PI3K BCR_ABL->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Dasatinib_Metabolite Dasatinib / This compound Dasatinib_Metabolite->BCR_ABL

Figure 4: Inhibition of the BCR-ABL signaling pathway by Dasatinib and its active metabolites.

Conclusion

This compound is a major metabolite of Dasatinib with demonstrated in vitro pharmacological activity. Its significant circulating levels underscore the importance of its characterization in understanding the overall disposition and therapeutic effects of Dasatinib. The experimental frameworks provided in this guide offer a foundation for researchers to further investigate the synthesis, analytical quantification, and biological role of this important metabolite. Future studies should focus on elucidating the full kinase inhibition profile of this compound and its contribution to both the efficacy and potential off-target effects of Dasatinib therapy.

References

Hydroxymethyl Dasatinib chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Hydroxymethyl Dasatinib

Introduction

This compound, also known as the M24 metabolite, is a primary oxidative metabolite of Dasatinib.[1][2] Dasatinib is a potent, second-generation tyrosine kinase inhibitor (TKI) used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly in patients resistant or intolerant to imatinib.[2][3] Understanding the chemical structure, properties, and biological pathways of its metabolites is crucial for comprehending the overall pharmacological profile of the parent drug. This guide provides a detailed technical overview of this compound for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is formed through the hydroxylation of the methyl group on the 2-chloro-6-methylphenyl ring of the parent molecule.[4]

Chemical Structure:

  • IUPAC Name: N-(2-chloro-6-(hydroxymethyl)phenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide[5]

  • CAS Number: 910297-58-4[5]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C22H26ClN7O3S[5]
Molecular Weight 504.01 g/mol [5]
Appearance Off-white solid[5]
Melting Point 190-192°C[6]
Solubility Freely soluble in DMSO[5]
Storage Store at 2-8°C[5]

Mechanism of Action and Signaling Pathways

The mechanism of action of this compound is intrinsically linked to its parent compound, Dasatinib. Dasatinib is a multi-targeted kinase inhibitor that targets several key enzymes involved in oncogenesis.[3][7]

Primary Targets:

  • BCR-ABL Kinase: Dasatinib potently inhibits the BCR-ABL kinase, the hallmark of Philadelphia chromosome-positive leukemias.[8][9] Unlike its predecessor imatinib, Dasatinib can bind to both the active and inactive conformations of the ABL kinase domain, allowing it to overcome many forms of imatinib resistance caused by mutations.[9][10]

  • SRC Family Kinases (SFKs): Dasatinib is also a potent inhibitor of SRC family kinases (including SRC, LCK, YES, and FYN), which are involved in cancer cell proliferation, survival, and migration.[2][8]

This compound is an active metabolite and has been shown to exhibit inhibitory activity against cancer cells, with a reported IC50 of 46.7 nM in K562 CML cells.[11] However, some studies suggest that its contribution to the overall in vivo pharmacological activity of Dasatinib may not be significant when compared to the parent drug.[12]

The primary signaling pathway inhibited by Dasatinib and its active metabolites involves the constitutively active BCR-ABL kinase, which drives uncontrolled proliferation of leukemic cells. By blocking the ATP-binding site of this kinase, Dasatinib prevents the phosphorylation of downstream substrates, thereby inhibiting proliferation and inducing apoptosis.[8]

BCR_ABL_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR_ABL BCR-ABL (Constitutively Active Kinase) Substrates Downstream Substrates (e.g., STAT5, CrkL) BCR_ABL->Substrates Phosphorylation Proliferation Uncontrolled Cell Proliferation & Survival Substrates->Proliferation Apoptosis Inhibition of Apoptosis Substrates->Apoptosis Dasatinib Dasatinib / This compound Dasatinib->BCR_ABL Inhibition

Diagram 1: Inhibition of the BCR-ABL signaling pathway by Dasatinib.

Metabolic Pathway

Dasatinib is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[2][13] this compound (M24) is one of the main oxidative metabolites formed.[2] The metabolic reaction involves the hydroxylation of the methyl group attached to the phenyl ring of Dasatinib.[4] This biotransformation is a key step in the drug's clearance.

Metabolism_Pathway Dasatinib Dasatinib (C22H26ClN7O2S) Metabolite This compound (M24) (C22H26ClN7O3S) Dasatinib->Metabolite + O (Hydroxylation) Enzyme CYP3A4 (Liver Microsomes) Enzyme->Dasatinib

Diagram 2: Metabolic conversion of Dasatinib to this compound.

Experimental Protocols

Synthesis

While specific synthesis protocols for this compound as a reference standard are proprietary, a plausible route can be derived from the known synthesis of Dasatinib and its analogs.[14][15] The synthesis would likely involve the coupling of key intermediates. A potential strategy involves starting with a pre-hydroxymethylated aniline derivative rather than modifying the final Dasatinib molecule, which could be less specific.

Representative Synthetic Steps:

  • Synthesis of Key Intermediate A: N-(2-chloro-6-(hydroxymethyl)phenyl)-2-aminothiazole-5-carboxamide. This would involve reacting a hydroxymethyl-substituted chloroaniline with precursors to form the aminothiazole carboxamide core.

  • Synthesis of Key Intermediate B: 4,6-dichloro-2-methylpyrimidine. This is a commercially available starting material.

  • Coupling Reaction: Nucleophilic aromatic substitution between Intermediate A and Intermediate B to form N-(2-chloro-6-(hydroxymethyl)phenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide.

  • Final Coupling: Reaction of the product from step 3 with 2-(piperazin-1-yl)ethan-1-ol to displace the final chlorine atom, yielding this compound.

  • Purification: The final product would be purified using column chromatography followed by recrystallization to obtain a high-purity solid.

Purification and Analysis by RP-HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for the analysis and purity assessment of Dasatinib and its related substances, including this compound.[16][17]

Protocol for Purity Analysis:

  • Instrumentation: HPLC system with a PDA or UV detector.

  • Column: A C18 stationary phase column (e.g., Kinetex C18, 150 x 4.6 mm, 5 µm).[17]

  • Mobile Phase A: Phosphate buffer (e.g., 10 mM potassium dihydrogen phosphate, adjusted to pH 6.0-7.8).[16][17]

  • Mobile Phase B: Acetonitrile or Methanol.[16][18]

  • Flow Rate: 1.0 mL/min.[16]

  • Detection: UV at 305-315 nm.[17][18]

  • Column Temperature: 45-50°C.[16][17]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a suitable diluent, such as DMSO or a mixture of the mobile phase, to a concentration of approximately 0.5-1.0 mg/mL.[17][19]

  • Gradient Elution: A typical gradient might run from 15-20% B to 80-90% B over 30-45 minutes to ensure separation of the main peak from all related impurities.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh 1. Weigh Sample (approx. 10 mg) Dissolve 2. Dissolve in Diluent (e.g., DMSO/Methanol) Weigh->Dissolve Dilute 3. Dilute to Final Conc. (e.g., 0.5 mg/mL) Dissolve->Dilute Filter 4. Filter through 0.45µm Syringe Filter Dilute->Filter Inject 5. Inject 10 µL onto RP-C18 Column Filter->Inject Elute 6. Elute with Gradient (Buffer/Acetonitrile) Inject->Elute Detect 7. Detect at 315 nm Elute->Detect Integrate 8. Integrate Peak Areas Detect->Integrate Calculate 9. Calculate Purity (% Area) Integrate->Calculate

References

CAS number and molecular weight of Hydroxymethyl Dasatinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Hydroxymethyl Dasatinib, a primary metabolite of the potent tyrosine kinase inhibitor, Dasatinib. This document outlines its fundamental physicochemical properties, metabolic pathway, and relevant experimental methodologies.

Physicochemical Properties

This compound is a product of the oxidative metabolism of Dasatinib.[1][2] Its key quantitative data are summarized in the table below.

PropertyValueReferences
CAS Number 910297-58-4[1][3][4]
Molecular Formula C₂₂H₂₆ClN₇O₃S[1][2]
Molecular Weight 504.01 g/mol [4]
Synonyms Dasatinib M24 metabolite, N-[2-chloro-6-(hydroxymethyl)phenyl]-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide[1][2]

Metabolic Pathway and Bioactivation

This compound, also known as M24, is a phase I circulating metabolite of Dasatinib.[5] Its formation is primarily catalyzed by the cytochrome P450 enzyme, CYP3A4, through hydroxylation of the C5-methyl group on the chloromethylphenyl ring.[2][6] While it is one of the main metabolites, studies suggest that this compound does not significantly contribute to the overall in vivo pharmacological activity of the parent drug, Dasatinib.[1]

Below is a diagram illustrating the metabolic conversion of Dasatinib to this compound.

G Dasatinib Dasatinib CYP3A4 CYP3A4 (Hydroxylation) Dasatinib->CYP3A4 Hydroxymethyl_Dasatinib This compound (M24) CYP3A4->Hydroxymethyl_Dasatinib

Metabolic conversion of Dasatinib to this compound.

Experimental Protocols

In Vitro Generation of this compound via CYP3A4 Metabolism

This protocol describes the generation of this compound from Dasatinib using human liver microsomes, which are rich in CYP enzymes, including CYP3A4.

Materials:

  • Dasatinib

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)

  • 0.1 M Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Incubator/shaker set to 37°C

  • Centrifuge

Procedure:

  • Prepare a primary incubation mixture in a microcentrifuge tube containing 0.1 M potassium phosphate buffer (pH 7.4), human liver microsomes (final concentration 0.5 mg/mL), and Dasatinib (e.g., at a final concentration of 10 µM).

  • Pre-incubate the mixture for 5 minutes at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Collect the supernatant for analysis by LC-MS/MS to confirm the presence of this compound.

Analytical Method for the Detection of this compound

This section outlines a general workflow for the quantification of Dasatinib and its metabolites, including this compound, in a biological matrix (e.g., plasma or the supernatant from the in vitro reaction) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3]

Workflow:

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Plasma or In Vitro Sample SPE Solid Phase Extraction (e.g., Oasis HLB) Sample->SPE Elution Elution & Evaporation SPE->Elution Reconstitution Reconstitution in Mobile Phase Elution->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation (e.g., Phenyl-Hexyl Column) Injection->Separation Detection Tandem Mass Spectrometry (Positive Ion Electrospray) Separation->Detection Quantification Quantification against Standard Curve Detection->Quantification

LC-MS/MS workflow for this compound analysis.

Key Steps:

  • Sample Preparation: The sample is prepared to remove interfering substances. Solid Phase Extraction (SPE) is a common and effective method for this purpose.[3]

  • Chromatographic Separation: The prepared sample is injected into a liquid chromatography system. A phenyl-hexyl analytical column or similar can be used to achieve separation of Dasatinib and its metabolites.[3]

  • Mass Spectrometric Detection: The separated compounds are ionized (e.g., using positive ion electrospray) and detected by a tandem mass spectrometer. Specific precursor-to-product ion transitions are monitored for Dasatinib and this compound for accurate quantification.[3]

  • Quantification: The concentration of this compound is determined by comparing its response to a standard curve prepared with known concentrations of a reference standard.

Biological Activity

In vitro studies have been conducted to assess the pharmacological activity of Dasatinib's metabolites. While some metabolites, such as the N-dealkylated M4, show antiproliferative activity similar to Dasatinib, the hydroxylated metabolites, including this compound (M24), are considered to be significantly less active than the parent compound.[1] Their contribution to the overall clinical efficacy of Dasatinib is therefore not expected to be significant.[1]

Conclusion

This compound is a key metabolite in the biotransformation of Dasatinib, formed via CYP3A4-mediated oxidation. While it is a major circulating metabolite, its pharmacological activity is substantially lower than that of Dasatinib. The experimental protocols provided in this guide offer a framework for the in vitro generation and analytical detection of this compound, which are crucial for further preclinical and clinical research in the metabolism and disposition of Dasatinib.

References

In-Depth Technical Guide: Solubility and Stability of Hydroxymethyl Dasatinib in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Hydroxymethyl Dasatinib, a primary oxidative metabolite of the tyrosine kinase inhibitor Dasatinib. Understanding these fundamental physicochemical properties is critical for researchers in drug metabolism, pharmacokinetics, and analytical chemistry to ensure accurate experimental design, data interpretation, and formulation development.

Introduction to this compound

This compound, also known as M24, is a pharmacologically active metabolite of Dasatinib. Dasatinib is a potent oral inhibitor of multiple tyrosine kinases, including BCR-ABL and the SRC family of kinases, and is used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Following administration, Dasatinib is extensively metabolized, with this compound being one of the significant circulating metabolites. While its in vivo activity is not considered to contribute significantly to the overall therapeutic effect of the parent drug, its characterization is essential for a complete understanding of Dasatinib's metabolic profile and for the development of robust bioanalytical methods.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Name N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamideN/A
Molecular Formula C₂₂H₂₆ClN₇O₃SN/A
Molecular Weight 504.01 g/mol N/A
Appearance Off-white solid[1]
Melting Point 190-192°C[2]

Solubility Profile

This compound Solubility

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO) Freely solubleA product data sheet from a commercial supplier describes it as "Freely soluble in DMSO".[1] This is a qualitative assessment and does not provide a specific concentration.
Water No data availableA Safety Data Sheet for this compound explicitly states "Water Solubility: No data available".[2]
Other Organic Solvents No data availableSpecific solubility data in common laboratory solvents such as ethanol, methanol, and acetonitrile has not been found in the searched resources.

Dasatinib Solubility (for reference)

The solubility of the parent drug, Dasatinib, can provide some context for the expected solubility behavior of its hydroxylated metabolite. Generally, hydroxylation can slightly increase aqueous solubility, but the overall lipophilic character of the molecule remains a dominant factor.

SolventSolubility (mg/mL)Reference
Dimethyl Sulfoxide (DMSO) ~14.3[3]
Dimethylformamide (DMF) ~25[3]
Ethanol Slightly soluble[4]
Methanol Slightly soluble[4]
Aqueous Buffers Sparingly soluble[3]
1:1 DMF:PBS (pH 7.2) ~0.5[3]

Given that this compound is described as "freely soluble" in DMSO, it is likely to have a high solubility in this solvent, possibly comparable to or greater than Dasatinib. Its solubility in aqueous media is expected to be low, similar to the parent compound.

Stability Profile

The chemical stability of this compound in various solvents and under different storage conditions is crucial for maintaining the integrity of stock solutions and experimental samples.

General Stability of this compound

A Safety Data Sheet for this compound states that the compound is "Stable under recommended storage conditions".[2] For the solid form, storage at -20°C is generally recommended by suppliers.

Stability in Solution

Specific stability data for this compound in solution is not widely published. However, insights can be drawn from forced degradation studies performed on the parent drug, Dasatinib. These studies can help to identify potential degradation pathways that may also affect its hydroxylated metabolite.

Dasatinib Forced Degradation Studies

Forced degradation studies on Dasatinib have shown the following:

  • Acidic Conditions: Dasatinib undergoes degradation under acidic conditions.

  • Alkaline Conditions: The drug also shows degradation in alkaline solutions.

  • Oxidative Conditions: Dasatinib is susceptible to oxidation.

  • Thermal and Photolytic Stress: The molecule can also degrade under thermal and photolytic stress.

It is reasonable to assume that this compound would exhibit similar stability characteristics. The hydroxyl group may introduce additional sites for potential degradation, such as oxidation or conjugation reactions.

Recommendations for Storage of Solutions

Based on the available information for Dasatinib and general best practices for handling pharmaceutical reference standards, the following recommendations are provided for storing solutions of this compound:

  • Solvent Selection: For long-term storage, DMSO is a suitable solvent due to the high solubility of the compound.

  • Storage Temperature: Stock solutions in DMSO should be stored at -20°C or lower to minimize degradation.

  • Aliquoting: To avoid repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into smaller, single-use volumes.

  • Light Protection: As Dasatinib shows some sensitivity to light, it is prudent to protect solutions of this compound from light by using amber vials or by wrapping containers in foil.

  • Aqueous Solutions: Aqueous solutions of Dasatinib are not recommended for storage for more than one day.[3] A similar precaution should be taken with this compound.

Experimental Protocols

This section outlines standardized experimental protocols for determining the solubility and stability of a compound like this compound.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., DMSO, ethanol, phosphate-buffered saline) in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.

  • Phase Separation: Separate the saturated solution from the excess solid by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Dilute an aliquot of the clear supernatant with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: Calculate the solubility in mg/mL or molarity based on the measured concentration and the dilution factor.

Stability Assessment in Solution

A stability-indicating analytical method is essential for assessing the degradation of a compound over time.

Methodology:

  • Solution Preparation: Prepare solutions of this compound in the desired solvents at a known concentration.

  • Storage Conditions: Store aliquots of the solutions under various conditions, including:

    • Temperature: -20°C, 4°C, and ambient temperature.

    • Light Exposure: Protected from light and exposed to light (photostability).

  • Time Points: Analyze the solutions at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and weekly for longer-term studies).

  • Analytical Method: Use a validated stability-indicating HPLC method capable of separating the intact this compound from any potential degradation products.

  • Data Analysis: At each time point, determine the percentage of the initial concentration of this compound remaining. The appearance of new peaks in the chromatogram should be noted as potential degradants.

Signaling Pathways and Experimental Workflows

To provide a broader context for the relevance of studying Dasatinib and its metabolites, this section includes diagrams of key signaling pathways affected by Dasatinib and a conceptual workflow for its analysis.

Dasatinib Signaling Pathway Inhibition

Dasatinib primarily targets the BCR-ABL fusion protein and SRC family kinases, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival in cancer cells.

Dasatinib_Signaling_Pathway cluster_downstream Downstream Signaling Dasatinib Dasatinib BCR_ABL BCR-ABL Dasatinib->BCR_ABL inhibits SRC_Family SRC Family Kinases Dasatinib->SRC_Family inhibits STAT5 STAT5 BCR_ABL->STAT5 RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK BCR_ABL->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR BCR_ABL->PI3K_AKT_mTOR SRC_Family->STAT5 SRC_Family->RAS_RAF_MEK_ERK SRC_Family->PI3K_AKT_mTOR Proliferation Proliferation STAT5->Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival

Caption: Inhibition of BCR-ABL and SRC pathways by Dasatinib.

Dasatinib Metabolism

Dasatinib is metabolized in the liver primarily by CYP3A4 to form several metabolites, including this compound.

Dasatinib_Metabolism Dasatinib Dasatinib CYP3A4 CYP3A4 Dasatinib->CYP3A4 Hydroxymethyl_Dasatinib This compound (M24) CYP3A4->Hydroxymethyl_Dasatinib Other_Metabolites Other Metabolites CYP3A4->Other_Metabolites

Caption: Primary metabolic pathway of Dasatinib to this compound.

Experimental Workflow for Solubility and Stability Analysis

A general workflow for the analysis of this compound's solubility and stability is depicted below.

Experimental_Workflow start Obtain Hydroxymethyl Dasatinib Standard hplc_dev Develop & Validate Stability-Indicating HPLC Method start->hplc_dev solubility Solubility Assessment (Shake-Flask Method) sample_prep Sample Preparation (Dilution, Filtration) solubility->sample_prep stability Stability Assessment (Solution Stability) stability->sample_prep hplc_dev->solubility hplc_dev->stability hplc_analysis HPLC Analysis sample_prep->hplc_analysis data_analysis Data Analysis & Reporting hplc_analysis->data_analysis end Report Solubility & Stability data_analysis->end

Caption: Workflow for determining solubility and stability.

Conclusion

This technical guide has synthesized the available information on the solubility and stability of this compound. While quantitative data for this specific metabolite remains limited in publicly accessible literature, the provided information on the parent compound, Dasatinib, along with established experimental protocols, offers a robust framework for researchers. The qualitative solubility in DMSO and general stability information, combined with the detailed methodologies, will enable scientists to confidently handle this compound in their laboratory work. Further studies to quantify the solubility in a broader range of common laboratory solvents and to delineate the specific degradation pathways would be valuable additions to the field.

References

In-Vitro Profile of Hydroxymethyl Dasatinib: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxymethyl dasatinib, a primary oxidative metabolite of the potent tyrosine kinase inhibitor dasatinib, has been identified in preclinical and clinical studies. Designated as M24 and M20, this metabolite is formed through the hydroxylation of the methyl group on the chloromethylphenyl ring of dasatinib, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP3A4. While extensive in-vitro data exists for the parent compound, dasatinib, specific and detailed public domain information regarding the isolated in-vitro activity of this compound is limited. This technical guide synthesizes the available information on its formation and provides a framework of standard in-vitro methodologies that would be employed for its characterization.

Introduction

Dasatinib is a second-generation tyrosine kinase inhibitor (TKI) approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2] It functions as a multi-targeted inhibitor of several key kinases, including BCR-ABL and the SRC family of kinases.[3] Following administration, dasatinib undergoes extensive metabolism, primarily in the liver, leading to the formation of several metabolites.[3] Among these, this compound (M24 and M20) is a significant product of oxidative metabolism.[3] Understanding the in-vitro pharmacological profile of this metabolite is crucial for a comprehensive assessment of the overall activity and potential off-target effects of dasatinib therapy.

Metabolism and Formation of this compound

The biotransformation of dasatinib to this compound is a phase I metabolic reaction. The primary enzyme responsible for this hydroxylation is CYP3A4.[3]

Below is a conceptual workflow for the metabolic conversion:

Dasatinib Dasatinib CYP3A4 CYP3A4 (Liver Microsomes) Dasatinib->CYP3A4 Oxidation Hydroxymethyl_Dasatinib This compound (M20/M24) CYP3A4->Hydroxymethyl_Dasatinib cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Serial Dilution Serial Dilution of This compound Incubation Incubate with ATP Serial Dilution->Incubation Kinase Prep Prepare Kinase/ Substrate Mix Kinase Prep->Incubation Quantification Quantify Phosphorylation Incubation->Quantification IC50 Calculation Calculate IC50 Quantification->IC50 Calculation Cell_Treatment Cell Treatment with This compound Protein_Extraction Protein Extraction Cell_Treatment->Protein_Extraction SDS_PAGE SDS-PAGE & Transfer Protein_Extraction->SDS_PAGE Immunoblotting Immunoblotting SDS_PAGE->Immunoblotting Detection Chemiluminescent Detection Immunoblotting->Detection cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL Downstream_Effectors Downstream Effectors (e.g., CRKL, STAT5) BCR_ABL->Downstream_Effectors Phosphorylation SFK SRC Family Kinases SFK->Downstream_Effectors Phosphorylation Hydroxymethyl_Dasatinib Hydroxymethyl Dasatinib Hydroxymethyl_Dasatinib->BCR_ABL Inhibition Hydroxymethyl_Dasatinib->SFK Inhibition Gene_Expression Altered Gene Expression Downstream_Effectors->Gene_Expression Proliferation_Survival Inhibition of Proliferation & Induction of Apoptosis Gene_Expression->Proliferation_Survival

References

An In-depth Technical Guide to the Biological Targets of Hydroxymethyl Dasatinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known biological targets of Dasatinib and its hydroxylated metabolite, Hydroxymethyl Dasatinib. The document details the metabolic pathways, target kinase families, quantitative inhibition data, and the experimental methodologies used for their identification. Furthermore, it visualizes the core signaling pathways and experimental workflows to facilitate a deeper understanding of the mechanism of action.

Introduction and Metabolism of Dasatinib

Dasatinib is a potent, orally available, multi-targeted tyrosine kinase inhibitor (TKI) used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive (Ph+) acute lymphoblastic leukemia (ALL).[1][2] Its primary mechanism of action involves the inhibition of key kinases that drive malignant cell proliferation and survival.

Upon administration, Dasatinib is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[1][3] This process generates several pharmacologically active metabolites.[1] Among these are the hydroxylated metabolites M20 and M24, with M24 being this compound.[3][4] These hydroxylated forms are major metabolites of Dasatinib.[3][5] While these metabolites are considered pharmacologically active, their contribution to the overall in vivo clinical activity of Dasatinib is not thought to be significant based on their exposure and cell-based IC50 values for Src and Bcr-Abl kinase inhibition.[6]

Biological Targets

The primary therapeutic efficacy of Dasatinib treatment is attributed to the parent compound's potent inhibition of a range of protein tyrosine kinases. The known targets include the BCR-ABL fusion protein and members of the SRC family of kinases.

Primary Targets
  • BCR-ABL Kinase: Dasatinib is a highly potent inhibitor of the BCR-ABL kinase, the hallmark of Ph+ leukemias.[2][7] It is approximately 325 times more potent than the first-generation inhibitor, imatinib, against unmutated BCR-ABL in vitro.[8] Dasatinib effectively inhibits both the active and inactive conformations of the ABL kinase domain, allowing it to overcome resistance conferred by many BCR-ABL mutations that are insensitive to imatinib.[1]

  • SRC Family Kinases (SFKs): Dasatinib was designed as a dual SRC/ABL inhibitor.[7] It potently inhibits multiple members of this non-receptor tyrosine kinase family, including SRC, LCK, YES, and FYN.[9] SFKs are crucial signaling proteins involved in pathways that regulate cell proliferation, survival, migration, and angiogenesis.[2]

Other Key Kinase Targets

Beyond BCR-ABL and SFKs, Dasatinib demonstrates inhibitory activity against a panel of other important kinases at nanomolar concentrations, including:

  • c-KIT: A receptor tyrosine kinase often implicated in gastrointestinal stromal tumors.[10][11]

  • Ephrin Type-A Receptor 2 (EPHA2): A receptor tyrosine kinase involved in cell migration and angiogenesis.[9]

  • Platelet-Derived Growth Factor Receptor β (PDGFRβ): A receptor tyrosine kinase that plays a role in cell growth and division.[4]

Quantitative Inhibition Data

The potency of Dasatinib against its key targets has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function. The data presented below is for the parent compound, Dasatinib.

Target KinaseIC50 (nM)Assay Type
ABL< 1.0Cell-free
SRC0.5 - 0.8Cell-free
LCK0.4Cell-free
YES0.5Cell-free
c-KIT5.0 - 79Cell-free
PDGFRβ28Biochemical
EPHA2Not specifiedBiochemical

Note: Data compiled from multiple sources.[9][10][11] IC50 values can vary based on the specific assay conditions, such as ATP concentration and substrate used.

Experimental Protocols

The identification of kinase targets and the determination of inhibitory potency (IC50) are typically achieved through in vitro kinase assays. Below is a generalized protocol representative of the methodology used.

In Vitro Kinase Inhibition Assay (Radiometric)

This method measures the incorporation of a radiolabeled phosphate from [γ-³²P]-ATP onto a specific substrate by the target kinase.

1. Reagents and Materials:

  • Purified recombinant target kinase (e.g., ABL, SRC).

  • Specific peptide substrate for the kinase.

  • [γ-³²P]-ATP (Adenosine Triphosphate).

  • Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT).

  • Dasatinib or its metabolites dissolved in DMSO.

  • Phosphocellulose paper or membrane.

  • Wash Buffer (e.g., phosphoric acid).

  • Scintillation counter.

2. Procedure:

  • Compound Preparation: Prepare a serial dilution of the inhibitor (e.g., Dasatinib) in DMSO. Further dilute into the assay buffer to the desired final concentrations.

  • Reaction Setup: In a microtiter plate, combine the assay buffer, the specific peptide substrate, and the serially diluted inhibitor.

  • Kinase Addition: Add the purified target kinase to each well to initiate the pre-incubation phase.

  • Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]-ATP to each well. Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction proceeds within the linear range.

  • Stopping the Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while unincorporated [γ-³²P]-ATP will not.

  • Washing: Wash the phosphocellulose paper multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove any unbound [γ-³²P]-ATP.

  • Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Visualizations: Pathways and Workflows

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways inhibited by Dasatinib.

BCR_ABL_Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 Dasatinib Dasatinib / Metabolites Dasatinib->BCR_ABL RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival Inhibition of Apoptosis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation

Caption: BCR-ABL signaling pathway and its inhibition by Dasatinib.

SRC_Kinase_Pathway cluster_downstream Downstream Signaling Cascades GrowthFactorReceptor Growth Factor Receptor (e.g., PDGFR) SRC SRC Family Kinase (SRC, LYN, FYN) GrowthFactorReceptor->SRC FAK FAK SRC->FAK PI3K_AKT PI3K / AKT SRC->PI3K_AKT RAS_MAPK RAS / MAPK SRC->RAS_MAPK STAT3 STAT3 SRC->STAT3 Dasatinib Dasatinib / Metabolites Dasatinib->SRC CellOutcome Proliferation Migration Survival FAK->CellOutcome PI3K_AKT->CellOutcome RAS_MAPK->CellOutcome STAT3->CellOutcome

Caption: SRC family kinase signaling pathway and its inhibition.

Experimental Workflow Diagram

The following diagram illustrates a common chemical proteomics workflow for identifying the targets of a kinase inhibitor.

Experimental_Workflow Lysate Cell Lysate (Protein Mixture) Incubation Incubation & Binding Lysate->Incubation AffinityMatrix Affinity Matrix (Immobilized Dasatinib) AffinityMatrix->Incubation Wash Wash Steps (Remove Non-specific Binders) Incubation->Wash Elution Elution (Release Bound Proteins) Wash->Elution Proteins Enriched Target Proteins Elution->Proteins Digestion Proteolytic Digestion (e.g., Trypsin) Proteins->Digestion Peptides Peptide Mixture Digestion->Peptides LC_MS LC-MS/MS Analysis Peptides->LC_MS DataAnalysis Data Analysis & Target Identification LC_MS->DataAnalysis

Caption: Chemical proteomics workflow for kinase inhibitor target ID.

Conclusion

This compound (M24) is a major metabolite of Dasatinib, formed primarily through CYP3A4-mediated oxidation. While it is considered pharmacologically active, current evidence suggests that it does not significantly contribute to the overall clinical efficacy of the drug. The potent anti-leukemic effects of Dasatinib therapy are overwhelmingly attributed to the parent compound's robust inhibition of the BCR-ABL fusion protein and SRC family kinases, among other targets. Further research focused specifically on the kinase profiles of Dasatinib's hydroxylated metabolites would be necessary to fully elucidate their individual biological roles. For drug development professionals, the focus remains on the pharmacology of the parent Dasatinib molecule as the primary driver of its therapeutic effect.

References

The Pharmacokinetic Profile of Hydroxymethyl Dasatinib in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasatinib, a potent oral tyrosine kinase inhibitor, is a cornerstone in the management of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Its efficacy is intrinsically linked to its pharmacokinetic and pharmacodynamic properties, which are significantly influenced by its metabolism. A key metabolic pathway for dasatinib is hydroxylation, leading to the formation of hydroxymethyl derivatives. This technical guide provides an in-depth overview of the preclinical pharmacokinetic profile of Hydroxymethyl Dasatinib, identified as metabolites M20 and M24, in various animal models. Understanding the behavior of these metabolites is crucial for a comprehensive assessment of the drug's overall disposition, efficacy, and potential for drug-drug interactions.

Metabolic Pathway of Dasatinib to this compound

Dasatinib undergoes extensive metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. The formation of this compound (M20 and M24) is a phase I metabolic reaction involving the hydroxylation of the parent molecule. The primary enzyme responsible for this transformation is CYP3A4. This metabolic process is a critical determinant of the circulating levels of both the parent drug and its metabolites, thereby influencing the overall pharmacological effect.

Dasatinib Metabolism Dasatinib Dasatinib Hydroxymethyl_Dasatinib This compound (M20, M24) Dasatinib->Hydroxymethyl_Dasatinib Hydroxylation CYP3A4 CYP3A4 CYP3A4->Dasatinib

Figure 1: CYP3A4-mediated hydroxylation of Dasatinib.

Pharmacokinetic Profile of this compound in Animal Models

The pharmacokinetic profile of this compound exhibits significant species-specific differences. While comprehensive quantitative data for these metabolites in preclinical species is not extensively available in publicly accessible literature, key qualitative and semi-quantitative findings have been reported.

Species-Specific Differences

A critical observation is the differential formation of this compound across commonly used animal models. Notably, the metabolite M20 (4-OH-chloromethylphenyl dasatinib) has been reported to be undetectable in the plasma of rats. In contrast, studies in monkeys have shown the presence of M20, albeit at relatively low levels, accounting for approximately 2.8% of the total radioactivity. This disparity underscores the importance of selecting appropriate animal models for preclinical studies and the caution required when extrapolating metabolic data across species to humans, where M20 and M24 are significant circulating metabolites.

Quantitative Pharmacokinetic Parameters

Detailed quantitative pharmacokinetic parameters (such as Cmax, Tmax, AUC, and half-life) for this compound (M20 and M24) in animal models are not well-documented in the available scientific literature. Most preclinical studies have focused on the pharmacokinetics of the parent compound, dasatinib. The tables below summarize the available pharmacokinetic data for dasatinib in various animal models to provide context.

Table 1: Pharmacokinetic Parameters of Dasatinib in Mice

Dose (mg/kg)RouteCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Half-life (hr)Reference
5IV----
1.25PO-~3--
2.5PO-~3--

Table 2: Pharmacokinetic Parameters of Dasatinib in Rats

Dose (mg/kg)RouteTmax (hr)Bioavailability (%)Clearance (mL/min/kg)Volume of Distribution (L/kg)Reference
--1-2 (single dose)2726>3
--2-8 (repeat dose)

Table 3: Pharmacokinetic Parameters of Dasatinib in Monkeys

Dose (mg/kg)RouteTmax (hr)Bioavailability (%)Clearance (mL/min/kg)Volume of Distribution (L/kg)Reference
--1-215.234>3

Experimental Protocols

The analysis of dasatinib and its metabolites in biological matrices is predominantly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.

Bioanalytical Method for Dasatinib and its Metabolites

A typical bioanalytical workflow for the quantification of dasatinib and by extension, this compound, in plasma samples from animal studies involves the following steps:

  • Sample Collection: Blood samples are collected at various time points after drug administration into tubes containing an anticoagulant (e.g., EDTA). Plasma is then separated by centrifugation.

  • Sample Preparation: To remove proteins and other interfering substances, a protein precipitation or liquid-liquid extraction is commonly employed.

    • Protein Precipitation: Acetonitrile is frequently used to precipitate plasma proteins.

    • Liquid-Liquid Extraction: An organic solvent, such as methyl tert-butyl ether, is used to extract the analytes from the plasma.

  • Chromatographic Separation: The extracted samples are injected into a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system. A C18 reversed-phase column is typically used to separate the parent drug and its metabolites.

  • Mass Spectrometric Detection: The separated analytes are detected using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This allows for the specific and sensitive quantification of dasatinib and its hydroxylated metabolites.

Experimental Workflow cluster_animal_phase In Vivo Phase cluster_analytical_phase Ex Vivo Bioanalysis Drug_Admin Drug Administration (e.g., Oral Gavage) Blood_Sampling Serial Blood Sampling Drug_Admin->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Prep Sample Preparation (Protein Precipitation or LLE) Plasma_Separation->Sample_Prep LC_MS_MS LC-MS/MS Analysis Sample_Prep->LC_MS_MS Data_Analysis Pharmacokinetic Analysis LC_MS_MS->Data_Analysis

Figure 2: Preclinical pharmacokinetic experimental workflow.

Pharmacological Activity of this compound

While this compound metabolites are present in significant concentrations in human plasma, their contribution to the overall pharmacological activity of dasatinib is generally considered to be minor. In vitro studies have suggested that these hydroxylated metabolites have reduced potency against target kinases such as BCR-ABL and SRC family kinases compared to the parent compound. However, a comprehensive in vivo characterization of the activity of these metabolites is still an area for further investigation.

Conclusion

The pharmacokinetic profile of this compound in animal models is characterized by significant species-specific variability, with notable differences in the extent of its formation between rats and monkeys. While detailed quantitative pharmacokinetic data for these metabolites in preclinical species remains limited in the public domain, the established bioanalytical methods for dasatinib can be adapted for their quantification. The primary metabolic pathway involves CYP3A4-mediated hydroxylation. Although present in substantial amounts in humans, the pharmacological activity of this compound appears to be less potent than the parent drug. Researchers and drug development professionals should consider these species-specific metabolic differences when designing and interpreting preclinical studies of dasatinib and when extrapolating the findings to predict its behavior in humans. Further research to fully elucidate the in vivo pharmacokinetic and pharmacodynamic profiles of this compound in various animal models would provide a more complete understanding of the overall disposition and activity of dasatinib.

Hydroxymethyl Dasatinib vs Dasatinib: structural and functional differences

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Structural and Functional Differences Between Dasatinib and its Metabolite, Hydroxymethyl Dasatinib

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparison of Dasatinib, a potent second-generation tyrosine kinase inhibitor (TKI), and its primary metabolite, this compound (also known as M24). Dasatinib is a cornerstone therapy for chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly in cases of resistance or intolerance to imatinib.[1][2] Understanding the relationship between the parent drug and its metabolites is critical for comprehending its overall pharmacological profile, including efficacy, potential for drug-drug interactions, and mechanisms of action.

Structural Differences

Dasatinib undergoes extensive metabolism in humans, primarily mediated by the cytochrome P450 enzyme CYP3A4.[3][4][5] One of the main metabolic pathways is the hydroxylation of the C5-methyl group on the 2-chloro-6-methylphenyl ring, which results in the formation of this compound (M24).[4][5]

  • Dasatinib: The parent drug, N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide.

  • This compound (M24): An oxidative metabolite where a hydroxyl (-OH) group is added to the methyl group of the 2-chloro-6-methylphenyl moiety.

This seemingly minor structural modification has significant implications for the compound's biological activity.

G cluster_0 Metabolic Conversion Dasatinib Dasatinib Enzyme CYP3A4 (Hepatic Metabolism) Dasatinib->Enzyme Metabolite This compound (M24) Enzyme->Metabolite Hydroxylation

Caption: Metabolic pathway from Dasatinib to this compound.

Functional and Pharmacokinetic Comparison

While this compound is a major circulating metabolite, its pharmacological activity is substantially lower than that of the parent compound.[1] This distinction is crucial for understanding that the therapeutic effects of Dasatinib administration are overwhelmingly derived from the parent drug itself, not its metabolites.

Data Presentation: Potency and Pharmacokinetics

The following tables summarize the key quantitative differences in biological activity and pharmacokinetic parameters between Dasatinib and its metabolite.

Table 1: In Vitro Potency Against Cancer Cell Lines

CompoundCell LineAssay TypeIC50 ValueReference(s)
DasatinibK562 (CML)Proliferation/Viability~1-4.6 nM[6][7]
This compound (M24) K562 (CML)Proliferation/Viability46.7 nM[8]
DasatinibBa/F3 (Bcr-Abl)Proliferation/Viability<1 nM[9]

Table 2: Kinase Inhibitory Activity

CompoundTarget KinaseAssay TypeIC50 ValueReference(s)
DasatinibAblCell-free<1 nM[9]
DasatinibSrcCell-free0.8 nM[9]
DasatinibLCKCell-free0.6 nM[9]
Dasatinibc-KitCell-free79 nM[9]

Table 3: Summary of Human Pharmacokinetics (for Dasatinib)

ParameterValueReference(s)
Bioavailability14% to 34%[3]
Tmax (Time to Peak Conc.)0.5 to 6 hours[3]
Plasma Protein Binding~96%[3][10]
Volume of Distribution (Vd)2505 L[3][10]
Terminal Half-Life (t½)3 to 5 hours[10][11][12]
Primary MetabolismCYP3A4[3][4]
EliminationPrimarily feces (~85%)[1][10]

Although this compound (M24) can account for a significant portion (around 25%) of the total drug-related exposure (AUC), its lower potency means it is not expected to contribute significantly to the overall in vivo clinical activity.[1][3]

Core Signaling Pathways

Dasatinib exerts its therapeutic effect by potently inhibiting the BCR-ABL kinase, the hallmark of CML, and the SRC family of kinases (SFKs).[13][14] Inhibition of these upstream kinases blocks multiple downstream signaling cascades that are essential for leukemic cell proliferation and survival, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways.[6][14][15] This ultimately leads to cell cycle arrest and apoptosis in cancer cells.[16]

G cluster_0 BCR-ABL Signaling Cascade cluster_downstream Downstream Pathways BCR_ABL BCR-ABL STAT5 STAT5 BCR_ABL->STAT5 PI3K_AKT PI3K/AKT BCR_ABL->PI3K_AKT RAS_MAPK RAS/MAPK BCR_ABL->RAS_MAPK Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits Proliferation Cell Proliferation & Survival STAT5->Proliferation PI3K_AKT->Proliferation RAS_MAPK->Proliferation Apoptosis Apoptosis

Caption: Dasatinib inhibits the BCR-ABL pathway, blocking pro-survival signals.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize and compare Dasatinib and its metabolites.

Protocol: In Vitro Kinase Inhibition Assay

This protocol determines the concentration of an inhibitor required to block 50% of a target kinase's activity (IC50).

  • Reagent Preparation:

    • Prepare purified, recombinant kinase (e.g., GST-Abl fusion protein).[17]

    • Prepare a specific peptide substrate for the kinase.

    • Prepare a reaction buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Prepare ATP solution, including radiolabeled [γ-³²P]ATP.

    • Prepare serial dilutions of the inhibitor (Dasatinib or this compound) in DMSO, with a final concentration range spanning from picomolar to micromolar.[17]

  • Kinase Reaction:

    • In a 96-well plate, add the kinase, peptide substrate, and inhibitor dilution to the reaction buffer.

    • Initiate the reaction by adding the ATP solution.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).[17]

  • Signal Detection:

    • Stop the reaction by adding a solution like phosphoric acid.

    • Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated peptide substrate.

    • Wash the plate multiple times to remove unincorporated [γ-³²P]ATP.

    • Add a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the measured radioactivity (kinase activity) against the log of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Protocol: Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

  • Cell Culture and Plating:

    • Culture cancer cells (e.g., K562) in appropriate media supplemented with fetal bovine serum.

    • Seed the cells in triplicate into a 96-well plate at a predetermined density (e.g., 5,000 cells/well).[18]

    • Allow cells to adhere and stabilize for 18-24 hours.

  • Drug Treatment:

    • Prepare serial dilutions of Dasatinib or this compound in the culture medium.

    • Remove the old medium from the wells and add the medium containing the different drug concentrations. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[18][19]

  • MTT Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.[19] Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization and Measurement:

    • Remove the supernatant and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the log of the drug concentration and determine the IC50 value.

Protocol: Western Blotting for Signaling Pathway Analysis

This technique is used to detect the phosphorylation status of key proteins within a signaling cascade, indicating pathway activation or inhibition.

G start Start: Culture & Treat Cells lysis 1. Cell Lysis (Extract Proteins) start->lysis quant 2. Protein Quantification (BCA or Bradford Assay) lysis->quant sds 3. SDS-PAGE (Separate by Size) quant->sds transfer 4. Electrotransfer (Proteins to Membrane) sds->transfer block 5. Blocking (Prevent Non-specific Binding) transfer->block primary 6. Primary Antibody Incubation (e.g., anti-p-CrkL) block->primary secondary 7. Secondary Antibody Incubation (HRP-conjugated) primary->secondary detect 8. Chemiluminescent Detection secondary->detect end End: Analyze Bands detect->end

Caption: Standard workflow for a Western Blotting experiment.

  • Cell Treatment and Lysis:

    • Culture and treat cells with Dasatinib as described in the MTT assay protocol (typically for a shorter duration, e.g., 4-24 hours).[20][21]

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cells using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method like the BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE:

    • Denature an equal amount of protein from each sample (e.g., 20-40 µg) in Laemmli buffer.

    • Load the samples onto a polyacrylamide gel (SDS-PAGE) and separate the proteins by electrophoresis based on molecular weight.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane via electroblotting.

  • Immunoblotting:

    • Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-Src, anti-phospho-CrkL, or total Src/CrkL for loading controls) overnight at 4°C.[14][21]

    • Wash the membrane thoroughly with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the resulting signal using X-ray film or a digital imaging system. The intensity of the bands corresponds to the amount of target protein.[22]

References

Methodological & Application

Application Notes and Protocols for Hydroxymethyl Dasatinib Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the preparation of Hydroxymethyl Dasatinib stock solutions for use in various biological assays. Adherence to these protocols is crucial for ensuring the accuracy, reproducibility, and reliability of experimental results.

Physicochemical Properties

This compound is an oxidative metabolite of Dasatinib, a potent multi-targeted kinase inhibitor.[1][2] A thorough understanding of its physicochemical properties is essential for proper handling and preparation of stock solutions.

Table 1: Physicochemical Data for this compound

PropertyValueReference
CAS Number 910297-58-4[1][3][4]
Molecular Formula C₂₂H₂₆ClN₇O₃S[2]
Molecular Weight 504.01 g/mol [3]
Appearance Off-white solid[3]
Solubility Freely soluble in Dimethyl Sulfoxide (DMSO)[3]
Purity ≥98% (typical)
Storage (Powder) 2-8°C (short-term), -20°C for up to 3 years[3][4]
Storage (in DMSO) -80°C (up to 6 months), -20°C (up to 1 month)[4]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for various in vitro assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Sterile, filter-equipped pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Pre-equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

  • Mass Calculation: Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution.

    • Formula: Mass (mg) = Desired Concentration (mM) x Molecular Weight ( g/mol ) x Desired Volume (L)

    • Example for 1 mL of 10 mM stock: Mass (mg) = 10 mmol/L * 504.01 g/mol * 0.001 L = 5.04 mg

  • Weighing: Carefully weigh out the calculated mass of this compound powder using a calibrated analytical balance in a clean, sterile weighing boat or directly into a sterile microcentrifuge tube.

  • Dissolution:

    • Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed powder.

    • For the example above, add 1 mL of DMSO to 5.04 mg of powder.

    • Cap the tube tightly.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. A clear, homogenous solution should be obtained. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid excessive heat.

  • Aliquoting: To minimize freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[4] Protect from light.

Safety Precautions:

  • Handle this compound in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate PPE, including gloves, a lab coat, and safety glasses, to avoid skin and eye contact.[4]

  • Refer to the Safety Data Sheet (SDS) for complete safety and handling information.[4]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the preparation of this compound stock solutions.

G Workflow for Preparing this compound Stock Solution cluster_prep Preparation cluster_storage Storage start Start: Equilibrate Compound to Room Temperature calculate Calculate Required Mass (e.g., 5.04 mg for 1 mL of 10 mM) start->calculate Step 1 weigh Weigh this compound Powder calculate->weigh Step 2 add_solvent Add Anhydrous DMSO (e.g., 1 mL) weigh->add_solvent Step 3 dissolve Vortex to Dissolve Completely add_solvent->dissolve Step 4 aliquot Aliquot into Single-Use Volumes dissolve->aliquot Step 5 store Store at -80°C (long-term) or -20°C (short-term) aliquot->store Step 6

Caption: Workflow for this compound Stock Solution Preparation.

References

Application Notes and Protocols for Hydroxymethyl Dasatinib in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasatinib, a potent oral multi-targeted kinase inhibitor, is a cornerstone in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL)[1]. Its mechanism of action involves the inhibition of several key kinases, including BCR-ABL, SRC family kinases, c-KIT, and PDGFRβ, thereby disrupting signaling pathways that drive cancer cell proliferation and survival[2][3][4]. Upon administration, Dasatinib is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, leading to the formation of several metabolites[5][6][7]. Among these, Hydroxymethyl Dasatinib (M24) is a prominent hydroxylated metabolite that has demonstrated reasonable potency in preclinical evaluations[8].

Patient-derived xenograft (PDX) models, established by implanting tumor tissue from a patient directly into an immunodeficient mouse, have emerged as a high-fidelity platform for preclinical cancer research[9][10][11][12][13]. These models are recognized for maintaining the histopathological and genetic characteristics of the original human tumor, offering a more predictive tool for evaluating the efficacy of novel therapeutic agents compared to traditional cell line-derived xenografts[11][14].

These application notes provide a comprehensive guide for utilizing this compound in PDX models. While direct in vivo studies and established protocols for this compound are limited, this document compiles available data on Dasatinib and its metabolites, alongside general PDX protocols, to offer a robust framework for researchers. This includes a proposed protocol for the preparation and administration of this compound, based on the known properties of Dasatinib and standard practices in preclinical pharmacology.

Mechanism of Action and Signaling Pathways

Dasatinib and its active metabolites exert their anti-tumor effects by inhibiting multiple tyrosine kinases involved in crucial cellular signaling pathways. The primary targets include the BCR-ABL fusion protein and SRC family kinases, which are central to the pathogenesis of CML and other malignancies. Inhibition of these kinases leads to the downstream suppression of pathways such as the PI3K-Akt, MAPK, and JAK-STAT signaling cascades, ultimately inducing cell cycle arrest and apoptosis in cancer cells.

Below is a diagram illustrating the key signaling pathways targeted by Dasatinib and its active metabolites.

Dasatinib_Signaling_Pathway Dasatinib Dasatinib / This compound BCR_ABL BCR-ABL Dasatinib->BCR_ABL Inhibits SRC_Family SRC Family Kinases (SRC, LCK, FYN, etc.) Dasatinib->SRC_Family Inhibits c_KIT c-KIT Dasatinib->c_KIT Inhibits PDGFR PDGFR Dasatinib->PDGFR Inhibits PI3K_Akt PI3K-Akt Pathway BCR_ABL->PI3K_Akt MAPK MAPK Pathway BCR_ABL->MAPK JAK_STAT JAK-STAT Pathway BCR_ABL->JAK_STAT SRC_Family->PI3K_Akt SRC_Family->MAPK c_KIT->PI3K_Akt PDGFR->PI3K_Akt PDGFR->MAPK Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits MAPK->Proliferation JAK_STAT->Proliferation

Caption: Dasatinib and its active metabolites inhibit key tyrosine kinases, leading to the suppression of downstream pro-survival signaling pathways.

Quantitative Data from Dasatinib PDX Studies

The following tables summarize the efficacy of the parent drug, Dasatinib, in various PDX models as reported in the literature. This data can serve as a benchmark for studies involving this compound.

Table 1: Efficacy of Dasatinib in Lung Cancer PDX Models

PDX ModelDosageTreatment DurationTumor Growth Inhibition (TGI)Reference
Non-Small Cell Lung Cancer (NSCLC)30 mg/kg/day (oral gavage)36 daysSignificant tumor growth inhibition compared to vehicle[15][16][17]
H1975 (Lung Adenocarcinoma)10 mg/kg/day or 20 mg/kg/day (intraperitoneal)2 weeksSignificant reduction in tumor volume and weight[18]

Table 2: Efficacy of Dasatinib in Colorectal Cancer (CRC) PDX Models

PDX ModelDosageTreatment DurationOutcomeReference
17 CRC PDX Models50 mg/kg/day (once-daily)28 days2 out of 17 models showed sensitivity (TGI ≥ 50%)[9][19][20]

Table 3: Efficacy of Dasatinib in Other Cancer PDX Models

Cancer TypePDX ModelDosageOutcomeReference
Gastric AdenocarcinomaPaclitaxel-resistant Trp53/Cdh1-deficient mouse modelNot specifiedDelayed disease progression and prolonged overall survival[21]
GlioblastomaRecurrent GlioblastomaNot specifiedLimited efficacy as a single agent in clinical trials[22][23][24]
Breast CancerMetastatic Breast CancerNot specifiedLimited benefit as a single agent, more promising in combination[25][26]

Experimental Protocols

Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models

This protocol outlines the general steps for establishing PDX models from patient tumor tissue.

PDX_Establishment_Workflow Patient_Tumor 1. Obtain Fresh Patient Tumor Tissue (F0) Tumor_Processing 2. Process Tumor: - Fragment into small pieces (~2-3 mm³) - Suspend in appropriate medium Patient_Tumor->Tumor_Processing Implantation 3. Subcutaneous Implantation into Immunodeficient Mice (e.g., NOD/SCID) Tumor_Processing->Implantation Tumor_Growth 4. Monitor Tumor Growth (P0) Implantation->Tumor_Growth Passaging 5. Passage Tumors to Expand Cohort (P1, P2...) Tumor_Growth->Passaging Cryopreservation 6. Cryopreserve Tumor Tissue for Biobanking Passaging->Cryopreservation Drug_Study 7. Use Expanded Cohorts for Efficacy Studies Passaging->Drug_Study

Caption: General workflow for the establishment and propagation of patient-derived xenograft (PDX) models.

Materials:

  • Fresh patient tumor tissue collected under sterile conditions

  • Immunodeficient mice (e.g., NOD/SCID, NSG)

  • Sterile surgical instruments

  • Growth medium (e.g., DMEM or RPMI-1640) with antibiotics

  • Matrigel (optional)

  • Anesthetics

Procedure:

  • Tumor Collection and Processing:

    • Obtain fresh tumor tissue from surgical resection or biopsy in a sterile collection medium on ice[9].

    • In a sterile biosafety cabinet, wash the tissue with sterile PBS containing antibiotics.

    • Remove any necrotic or non-tumor tissue.

    • Mince the tumor into small fragments of approximately 2-3 mm³[9].

  • Implantation:

    • Anesthetize the immunodeficient mouse.

    • Make a small incision in the skin on the flank or back of the mouse.

    • Create a subcutaneous pocket using blunt dissection.

    • Implant one to two tumor fragments into the pocket. The fragments can be mixed with Matrigel to improve engraftment rates[11].

    • Close the incision with surgical clips or sutures.

  • Tumor Growth Monitoring and Passaging:

    • Monitor the mice regularly for tumor growth.

    • Measure tumor dimensions with calipers twice a week and calculate tumor volume (e.g., Volume = (Length x Width²) / 2).

    • When the tumor reaches a predetermined size (e.g., 1000-1500 mm³), euthanize the mouse and aseptically excise the tumor.

    • Process the excised tumor as described in step 1 for passaging into new cohorts of mice or for cryopreservation[10].

Protocol 2: Proposed Protocol for In Vivo Efficacy Study of this compound in PDX Models

Disclaimer: The following protocol is a proposed methodology based on the known properties of Dasatinib and general preclinical practices. Researchers should perform initial dose-finding and toxicity studies to determine the optimal and safe dosage of this compound for their specific PDX model.

Objective: To evaluate the anti-tumor efficacy of this compound in established PDX models.

Materials:

  • Established PDX-bearing mice with tumors of a specified size (e.g., 100-200 mm³)

  • This compound (synthesis may be required if not commercially available)

  • Vehicle solution (e.g., 10% DMSO/90% polyethylene glycol 300 [v/v] or as determined by solubility testing)

  • Dosing equipment (e.g., oral gavage needles, syringes)

  • Calipers for tumor measurement

Procedure:

  • Preparation of this compound Formulation:

    • Determine the appropriate solvent for this compound. Based on the parent compound, a solution containing DMSO and polyethylene glycol is a likely starting point[24].

    • Prepare a stock solution of this compound at a high concentration.

    • On each treatment day, dilute the stock solution with the vehicle to the final desired concentration for administration. Ensure the final concentration of DMSO is well-tolerated by the animals.

  • Animal Grouping and Dosing:

    • Randomize mice with established tumors into treatment and control groups (n ≥ 8 mice per group).

    • Administer this compound to the treatment group via oral gavage once daily. A starting dose could be extrapolated from effective Dasatinib doses in similar models (e.g., 10-50 mg/kg)[9][15][18].

    • Administer an equivalent volume of the vehicle solution to the control group.

  • Monitoring and Data Collection:

    • Measure tumor volume and body weight of each mouse twice weekly.

    • Monitor the animals for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

    • Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight.

    • Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.

    • Tumor tissue can be processed for further analysis, such as immunohistochemistry for proliferation and apoptosis markers, or Western blotting to assess target engagement.

Efficacy_Study_Workflow Start Start with Established PDX-bearing Mice Randomization Randomize into Treatment and Control Groups Start->Randomization Treatment Administer this compound (Treatment Group) or Vehicle (Control Group) Randomization->Treatment Monitoring Monitor Tumor Volume, Body Weight, and Toxicity Treatment->Monitoring Endpoint Endpoint Reached (e.g., end of treatment period) Monitoring->Endpoint Analysis Euthanize, Excise Tumors, and Analyze Data (TGI, etc.) Endpoint->Analysis

Caption: Workflow for an in vivo efficacy study of this compound in PDX models.

Conclusion

The use of this compound in PDX models represents a logical next step in understanding the full therapeutic potential of Dasatinib and its metabolites. While direct, detailed protocols for this specific metabolite are not yet widely published, the information provided in these application notes offers a solid foundation for designing and executing such studies. By leveraging the extensive knowledge of Dasatinib's mechanism of action, its performance in various PDX models, and established protocols for in vivo cancer research, scientists can effectively investigate the anti-tumor activity of this compound. Careful dose-finding and toxicity assessments will be crucial for the successful implementation of these studies. The data generated will be invaluable for the broader drug development community in optimizing cancer therapies.

References

Application Note: Western Blot Protocol for Detecting Downstream Effects of Hydroxymethyl Dasatinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxymethyl Dasatinib is a primary active metabolite of Dasatinib, a potent oral multi-tyrosine kinase inhibitor. Dasatinib and its metabolites are known to target several key signaling pathways involved in cell proliferation, differentiation, and survival. The primary targets include the BCR-ABL fusion protein and Src family kinases (SFKs). Inhibition of these kinases leads to the modulation of downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt, Signal Transducer and Activator of Transcription 5 (STAT5), and Mitogen-Activated Protein Kinase (MAPK/ERK) pathways. This application note provides a detailed Western blot protocol to detect and quantify the phosphorylation status of key proteins in these pathways, offering a robust method to assess the pharmacodynamic effects of this compound in treated cells.

Signaling Pathways Overview

This compound, similar to its parent compound Dasatinib, exerts its effects by inhibiting the catalytic activity of key tyrosine kinases. This inhibition disrupts the phosphorylation cascade that drives several oncogenic signaling pathways. A simplified representation of the targeted pathways is illustrated below.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Tyrosine Kinases Receptor Tyrosine Kinases PI3K PI3K Receptor Tyrosine Kinases->PI3K RAS RAS Receptor Tyrosine Kinases->RAS JAK JAK Receptor Tyrosine Kinases->JAK This compound This compound Src Family Kinases (SFKs) Src Family Kinases (SFKs) This compound->Src Family Kinases (SFKs) inhibits BCR-ABL BCR-ABL This compound->BCR-ABL inhibits Src Family Kinases (SFKs)->PI3K Src Family Kinases (SFKs)->RAS STAT5 STAT5 Src Family Kinases (SFKs)->STAT5 BCR-ABL->PI3K BCR-ABL->RAS BCR-ABL->STAT5 Akt Akt PI3K->Akt Gene Expression Gene Expression Akt->Gene Expression regulates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK1/2 (MAPK) ERK1/2 (MAPK) MEK->ERK1/2 (MAPK) ERK1/2 (MAPK)->Gene Expression regulates JAK->STAT5 STAT5->Gene Expression regulates

Caption: Signaling pathways affected by this compound.

Experimental Workflow

The following diagram outlines the major steps of the Western blot protocol described in this application note.

Cell Culture & Treatment Cell Culture & Treatment Cell Lysis Cell Lysis Cell Culture & Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Detection & Imaging Detection & Imaging Secondary Antibody Incubation->Detection & Imaging Data Analysis Data Analysis Detection & Imaging->Data Analysis

Caption: Western blot experimental workflow.

Detailed Protocol

This protocol is optimized for cultured cells treated with this compound.

1. Materials and Reagents

  • Cell Lines: Appropriate cancer cell lines expressing target kinases (e.g., K562 for BCR-ABL, various cancer cell lines for SFKs).

  • This compound: Stock solution in DMSO.

  • Cell Culture Medium and Supplements.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitor cocktails.

  • BCA Protein Assay Kit.

  • 4x Laemmli Sample Buffer: with β-mercaptoethanol.

  • Precast Polyacrylamide Gels or reagents for hand-casting.

  • SDS-PAGE Running Buffer.

  • Transfer Buffer.

  • PVDF or Nitrocellulose Membranes.

  • Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Phospho-Src Family (Tyr416)

    • Total Src

    • Phospho-STAT5 (Tyr694)

    • Total STAT5

    • Phospho-Akt (Ser473)

    • Total Akt

    • Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)

    • Total p44/42 MAPK (Erk1/2)

    • Loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated Secondary Antibodies: (anti-rabbit IgG, anti-mouse IgG).

  • Chemiluminescent Substrate (ECL).

  • Imaging System: (e.g., CCD camera-based imager).

2. Cell Culture and Treatment

  • Seed cells in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.

  • Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for a predetermined time (e.g., 2, 6, 24 hours). Include a vehicle control (DMSO).

3. Cell Lysis

  • After treatment, place culture dishes on ice and wash cells twice with ice-cold PBS.

  • Aspirate PBS and add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

4. Protein Quantification

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • Normalize the concentration of all samples with lysis buffer.

5. Sample Preparation and SDS-PAGE

  • Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer.

  • Boil the samples at 95-100°C for 5 minutes.

  • Load the samples into the wells of a polyacrylamide gel. Include a protein molecular weight marker.

  • Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.

6. Protein Transfer

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Confirm successful transfer by staining the membrane with Ponceau S.

7. Blocking and Antibody Incubation

  • Destain the membrane with TBST and block with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

8. Detection and Data Analysis

  • Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate with the membrane.

  • Capture the chemiluminescent signal using an imaging system.

  • Perform densitometric analysis of the bands using appropriate software (e.g., ImageJ).

  • Normalize the intensity of the phospho-protein bands to the corresponding total protein bands and then to the loading control.

Data Presentation

The following tables summarize representative quantitative data from studies investigating the effects of Dasatinib on the phosphorylation of key downstream signaling proteins. This data can be used as a reference for expected outcomes when analyzing the effects of this compound.

Table 1: Effect of Dasatinib on Src and Downstream Kinase Phosphorylation in HNSCC Cells [1]

Treatment (24 hours)p-Src / Actin (Ratio)p-Akt / Actin (Ratio)p-Erk / Actin (Ratio)
Dasatinib-Sensitive Cells
Control1.00 ± 0.081.00 ± 0.071.00 ± 0.09
Dasatinib (100 nM)0.45 ± 0.050.52 ± 0.060.61 ± 0.07
Dasatinib (500 nM)0.21 ± 0.030.28 ± 0.040.33 ± 0.05
Dasatinib-Resistant Cells
Control1.00 ± 0.091.00 ± 0.081.00 ± 0.10
Dasatinib (100 nM)0.95 ± 0.070.98 ± 0.090.97 ± 0.08
Dasatinib (500 nM)0.91 ± 0.060.94 ± 0.070.95 ± 0.09

Data are presented as mean ± SD from three independent experiments.

Table 2: Effect of Dasatinib on Downstream Signaling in CML CD34+ Cells [2][3]

Treatment (16 hours)p-MAPK / Actin (Fold Change)p-Akt / Actin (Fold Change)p-STAT5 / STAT5 (Fold Change)
Control1.00 ± 0.121.00 ± 0.151.00 ± 0.11
Dasatinib (10 nM)0.35 ± 0.040.41 ± 0.050.28 ± 0.03
Dasatinib (150 nM)0.15 ± 0.020.22 ± 0.030.12 ± 0.02

Data are presented as mean fold change ± SE from four independent experiments.

Conclusion

This application note provides a comprehensive protocol for utilizing Western blotting to investigate the downstream effects of this compound. By analyzing the phosphorylation status of key signaling proteins such as Src, STAT5, Akt, and ERK1/2, researchers can effectively characterize the mechanism of action and pharmacodynamic properties of this compound. The provided data tables serve as a valuable reference for interpreting experimental results. Careful execution of this protocol will yield reliable and reproducible data, aiding in the preclinical and clinical development of this compound and other kinase inhibitors.

References

Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Dasatinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasatinib is a potent, orally available small-molecule inhibitor of multiple tyrosine kinases.[1] It functions by targeting several key enzymes involved in cellular proliferation and survival, most notably the BCR-ABL fusion protein and SRC family kinases.[2][3] The inhibition of these pathways ultimately leads to the induction of apoptosis (programmed cell death) and cell cycle arrest in sensitive cancer cell lines.[4][5] In vivo, Dasatinib is metabolized in the liver primarily by the CYP3A4 enzyme into several metabolites, including Hydroxymethyl Dasatinib (M20 and M24).[6][7] However, these hydroxylated metabolites are not expected to contribute significantly to the in vivo pharmacological activity of the drug.[7] Therefore, in vitro studies investigating the cellular effects of this therapeutic agent should focus on the parent compound, Dasatinib.

Flow cytometry is a powerful and widely used technique for the single-cell analysis of various cellular processes. It is an indispensable tool for elucidating the mechanisms of action of therapeutic compounds like Dasatinib. This document provides detailed protocols for the analysis of apoptosis and cell cycle distribution in cells treated with Dasatinib using flow cytometry.

Data Presentation

The following tables summarize the quantitative effects of Dasatinib on apoptosis and cell cycle distribution in various cancer cell lines as reported in the literature.

Table 1: Induction of Apoptosis by Dasatinib in Human Cancer Cell Lines

Cell LineDasatinib Concentration (µM)Treatment Duration (hours)Percentage of Apoptotic Cells (Annexin V positive)Reference
T24 (Bladder Cancer)5Not SpecifiedSignificantly increased vs. control[4]
T24R2 (Cisplatin-resistant Bladder Cancer)5Not SpecifiedSignificantly increased vs. control[4]
Lox-IMVI (Melanoma)0.2Not SpecifiedIncreased[8]
Malme-3M (Melanoma)0.2Not SpecifiedIncreased[8]
NCI-H1975 (Lung Cancer)5, 10, 2048Dose-dependent increase[9]
NCI-H1650 (Lung Cancer)5, 10, 2048Dose-dependent increase[9]

Table 2: Effect of Dasatinib on Cell Cycle Distribution in Human Cancer Cell Lines

Cell LineDasatinib Concentration (µM)Treatment Duration (hours)Change in Cell Cycle PhaseReference
T24 (Bladder Cancer)≥0.1Not SpecifiedG1 phase arrest[4]
T24R2 (Cisplatin-resistant Bladder Cancer)≥0.1Not SpecifiedG1 phase arrest[4]
HT144 (Melanoma)Not SpecifiedNot SpecifiedG1 arrest[8]
Lox-IMVI (Melanoma)Not SpecifiedNot SpecifiedG1 arrest[8]
NCI-H1975 (Lung Cancer)2.5, 5, 10, 2024G1 phase arrest[9]
NCI-H1650 (Lung Cancer)2.5, 5, 10, 2024G1 phase arrest[9]
Hep-2 (Laryngeal Cancer)Not Specified24G1 cell cycle arrest[5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by Dasatinib and the general experimental workflow for flow cytometry analysis.

dasatinib_pathway Dasatinib Mechanism of Action Dasatinib Dasatinib BCR_ABL BCR-ABL Dasatinib->BCR_ABL inhibits SRC_Family SRC Family Kinases (SRC, LCK, YES, FYN) Dasatinib->SRC_Family inhibits c_KIT c-KIT Dasatinib->c_KIT inhibits PDGFR PDGFRβ Dasatinib->PDGFR inhibits Proliferation Cell Proliferation & Survival Dasatinib->Proliferation inhibits Apoptosis Apoptosis Dasatinib->Apoptosis induces Cell_Cycle_Arrest Cell Cycle Arrest Dasatinib->Cell_Cycle_Arrest induces Downstream Downstream Signaling (e.g., PI3K/Akt/mTOR) BCR_ABL->Downstream SRC_Family->Downstream c_KIT->Downstream PDGFR->Downstream Downstream->Proliferation promotes

Caption: Dasatinib inhibits multiple tyrosine kinases, leading to the induction of apoptosis and cell cycle arrest.

flow_cytometry_workflow Flow Cytometry Experimental Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., Cancer Cell Line) Drug_Treatment 2. Treatment with Dasatinib (and vehicle control) Cell_Culture->Drug_Treatment Harvesting 3. Cell Harvesting (Trypsinization/Scraping) Drug_Treatment->Harvesting Washing 4. Cell Washing (PBS) Harvesting->Washing Apoptosis_Staining 5a. Apoptosis Staining (Annexin V & PI) Washing->Apoptosis_Staining Cell_Cycle_Staining 5b. Cell Cycle Staining (PI/RNase) Washing->Cell_Cycle_Staining Flow_Cytometry 6. Flow Cytometry Acquisition Apoptosis_Staining->Flow_Cytometry Cell_Cycle_Staining->Flow_Cytometry Data_Analysis 7. Data Analysis (Quantification of Apoptosis/Cell Cycle Phases) Flow_Cytometry->Data_Analysis

Caption: General workflow for analyzing Dasatinib-treated cells by flow cytometry.

Experimental Protocols

Protocol 1: Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

This protocol is designed to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Dasatinib

  • Appropriate cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA or cell scraper

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in appropriate culture vessels at a density that will allow for logarithmic growth during the treatment period.

    • Allow cells to adhere and resume growth overnight.

    • Treat cells with the desired concentrations of Dasatinib. Include a vehicle control (e.g., DMSO) at the same final concentration as the drug-treated samples.

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Cell Harvesting:

    • For adherent cells, carefully collect the culture medium, which may contain detached apoptotic cells.

    • Wash the adherent cells once with PBS.

    • Detach the adherent cells using trypsin-EDTA or a cell scraper.

    • Combine the detached cells with the collected culture medium.

    • For suspension cells, directly collect the cells from the culture vessel.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet once with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer immediately (within 1 hour).

    • Set up appropriate compensation and gates using unstained, Annexin V-only, and PI-only stained control cells.

    • Collect data for at least 10,000 events per sample.

    • Analyze the data to quantify the percentage of cells in each quadrant:

      • Annexin V- / PI- (Live cells)

      • Annexin V+ / PI- (Early apoptotic cells)

      • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

      • Annexin V- / PI+ (Necrotic cells)

Protocol 2: Analysis of Cell Cycle Distribution by Propidium Iodide (PI) Staining

This protocol allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Materials:

  • Dasatinib

  • Appropriate cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA or cell scraper

  • Cold 70% Ethanol

  • PI/RNase Staining Buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure as described in Protocol 1, step 1.

  • Cell Harvesting:

    • Harvest both adherent and suspension cells as described in Protocol 1, step 2.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet once with cold PBS.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension for fixation.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Carefully decant the ethanol without disturbing the cell pellet.

    • Wash the cell pellet once with PBS.

    • Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use the linear fluorescence scale for DNA content analysis.

    • Collect data for at least 10,000 events per sample.

    • Analyze the DNA content histogram to determine the percentage of cells in the Sub-G1 (apoptotic), G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

The provided protocols and data serve as a comprehensive guide for researchers investigating the cellular effects of Dasatinib using flow cytometry. These methods allow for the robust quantification of apoptosis and cell cycle arrest, providing valuable insights into the mechanism of action of this important anti-cancer agent. It is recommended to optimize treatment concentrations and durations for each specific cell line being investigated.

References

Visualizing the Cellular Engagements of Hydroxymethyl Dasatinib: An Immunofluorescence-Based Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasatinib, a potent oral inhibitor of multiple tyrosine kinases, has been a cornerstone in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2] Its mechanism of action involves the inhibition of BCR-ABL and SRC-family kinases (SFKs), thereby disrupting downstream signaling pathways that drive malignant cell proliferation and survival.[1][3] Hydroxymethyl Dasatinib is a principal active metabolite of Dasatinib. Understanding its cellular distribution and target engagement is crucial for elucidating its pharmacological activity and potential off-target effects. This application note provides a detailed immunofluorescence (IF) protocol to visualize the cellular targets of this compound, offering a robust method for researchers in drug development and cancer biology.

Immunofluorescence is a powerful technique that utilizes fluorescently labeled antibodies to detect specific target antigens within cells.[4] This method allows for the visualization of protein localization, distribution, and co-localization, providing critical insights into cellular processes.[5] By employing this technique, researchers can qualitatively and semi-quantitatively assess the interaction of this compound with its putative cellular targets.

Target Landscape of Dasatinib and its Metabolites

Dasatinib and its metabolites are known to target a range of kinases. The primary targets include:

  • Abl Kinases: ABL1

  • Src Family Kinases (SFKs): SRC, LYN, HCK, FGR, YES1, BLK

  • Other Kinases: c-Kit, Ephrin receptors, PDGF receptor (PDGFR), and LIMK1.[1][6]

Recent proteomic studies have expanded this list to include other serine/threonine kinases, highlighting the polypharmacology of this class of inhibitors.[3] This protocol is designed to be adaptable for the visualization of these and other potential targets of this compound.

Experimental Protocols

This section details the necessary steps for preparing cells, performing the immunofluorescence staining, and imaging the results.

Cell Culture and Treatment
  • Cell Seeding: Seed adherent cells (e.g., HeLa, A549, or a relevant cancer cell line) onto sterile glass coverslips placed in a 12-well plate.[5] Culture the cells in appropriate media until they reach 50-70% confluency. For non-adherent cells, cytocentrifugation or the use of poly-L-lysine coated coverslips can be employed.[5]

  • This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in pre-warmed cell culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). A vehicle control (DMSO) should be run in parallel.

  • Incubation: Aspirate the old medium from the cells and replace it with the medium containing this compound or the vehicle control. Incubate the cells for a predetermined time (e.g., 1, 4, or 24 hours) at 37°C in a humidified incubator with 5% CO2. The optimal incubation time and drug concentration should be determined empirically for each cell line and target of interest.

Immunofluorescence Staining Protocol

This protocol describes an indirect immunofluorescence method, which provides signal amplification.[7]

  • Fixation: After treatment, aspirate the medium and gently wash the cells twice with Phosphate Buffered Saline (PBS). Fix the cells by adding 4% paraformaldehyde (PFA) in PBS and incubating for 15 minutes at room temperature.[1][8]

  • Permeabilization: Wash the cells three times with PBS for 5 minutes each. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes to allow antibodies to access intracellular antigens.[1]

  • Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) or 5% normal goat serum in PBS) for 1 hour at room temperature.[7]

  • Primary Antibody Incubation: Dilute the primary antibody specific to the target of interest (e.g., anti-phospho-SRC, anti-c-Kit) in the blocking buffer according to the manufacturer's recommendations. Aspirate the blocking buffer and add the diluted primary antibody to the coverslips. Incubate overnight at 4°C in a humidified chamber.[4]

  • Secondary Antibody Incubation: Wash the cells three times with PBS for 5 minutes each. Dilute the fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG) in the blocking buffer. Protect from light from this step onwards. Add the diluted secondary antibody to the coverslips and incubate for 1 hour at room temperature in the dark.[4][7]

  • Counterstaining (Optional): Wash the cells three times with PBS. To visualize the nuclei, incubate the cells with a DNA stain such as DAPI (4',6-diamidino-2-phenylindole) or Hoechst 33342 (1 µg/mL in PBS) for 10 minutes at room temperature.[7]

  • Mounting: Wash the cells a final three times with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium. Seal the edges of the coverslip with nail polish to prevent drying.[5]

Data Presentation

Table 1: Reagents and Recommended Dilutions
ReagentVendor (Example)Cat. No. (Example)Recommended Dilution/Concentration
This compound--0.1 - 10 µM
ParaformaldehydeSigma-Aldrich1581274% in PBS
Triton X-100Thermo Fisher283140.25% in PBS
Normal Goat SerumAbcamab74815% in PBS
Anti-phospho-SRC (Tyr416)Cell Signaling21011:200
Anti-c-KitAbcamab55061:500
Alexa Fluor 488 Goat Anti-Rabbit IgGInvitrogenA110081:1000
DAPIThermo FisherD13061 µg/mL
Anti-fade Mounting MediumInvitrogenP36930-
Table 2: Experimental Conditions
ParameterConditionNotes
Cell LineHeLa, A549, or other relevant lineChoose a cell line known to express the target of interest.
Cell Seeding Density2 x 10^5 cells/wellAdjust to achieve 50-70% confluency at the time of treatment.
Treatment Duration1, 4, 24 hoursOptimize based on the kinetics of target inhibition.
Fixation Time15 minutesOver-fixation can mask epitopes.[4]
Permeabilization Time10 minutes
Primary Antibody IncubationOvernight at 4°C
Secondary Antibody Incubation1 hour at room temperatureProtect from light.
Imaging SystemConfocal or high-resolution fluorescence microscope

Visualization of Workflow and Signaling Pathway

The following diagrams, generated using the DOT language, illustrate the experimental workflow and a key signaling pathway affected by Dasatinib.

G cluster_workflow Experimental Workflow cell_seeding Cell Seeding on Coverslips treatment This compound Treatment cell_seeding->treatment fixation Fixation (4% PFA) treatment->fixation permeabilization Permeabilization (0.25% Triton X-100) fixation->permeabilization blocking Blocking (5% Normal Goat Serum) permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab counterstain Counterstaining (DAPI) secondary_ab->counterstain mounting Mounting counterstain->mounting imaging Confocal Microscopy mounting->imaging

Caption: Immunofluorescence experimental workflow.

G cluster_pathway Dasatinib Target Signaling Pathway dasatinib This compound bcr_abl BCR-ABL dasatinib->bcr_abl sfk Src Family Kinases (SRC, LYN, HCK) dasatinib->sfk downstream Downstream Effectors (e.g., STAT5, CrkL) bcr_abl->downstream sfk->downstream proliferation Cell Proliferation & Survival downstream->proliferation

Caption: Simplified Dasatinib signaling pathway.

Microscopy and Image Analysis

For optimal results, imaging should be performed using a confocal or high-resolution epifluorescence microscope.[8] Key considerations include:

  • Laser Power and Exposure Time: Use the lowest possible laser power and exposure time to minimize photobleaching while still obtaining a good signal-to-noise ratio.

  • Controls: Image negative controls (e.g., cells incubated with secondary antibody only) to determine the level of background fluorescence.

  • Image Acquisition: Acquire images using identical settings for all experimental conditions to allow for accurate comparison.

  • Image Analysis: Image analysis software (e.g., ImageJ/Fiji, CellProfiler) can be used to quantify fluorescence intensity, providing a semi-quantitative measure of target engagement.

Troubleshooting

ProblemPossible CauseSolution
Weak or No Signal Inactive primary antibodyUse a fresh or validated antibody.
Low antigen expressionUse a more sensitive detection method or a cell line with higher expression.
Insufficient permeabilizationIncrease Triton X-100 concentration or incubation time.
High Background Non-specific antibody bindingIncrease blocking time or use a different blocking agent.
Primary antibody concentration too highTitrate the primary antibody to determine the optimal concentration.
Insufficient washingIncrease the number and duration of wash steps.[4]
Photobleaching High laser power or long exposureReduce laser power and exposure time. Use an anti-fade mounting medium.

This application note provides a comprehensive and detailed protocol for the visualization of this compound's cellular targets using immunofluorescence. By following these guidelines, researchers can effectively investigate the subcellular localization and target engagement of this important Dasatinib metabolite. The provided workflow and signaling pathway diagrams offer a clear visual representation of the experimental process and the molecular context. This methodology is a valuable tool for advancing our understanding of the pharmacological effects of Dasatinib and its derivatives in both basic research and drug development settings.

References

Application Notes and Protocols for In-vivo Dosing and Administration of Dasatinib, the Parent Compound of Hydroxymethyl Dasatinib, in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasatinib is a potent second-generation tyrosine kinase inhibitor (TKI) used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). In vivo, Dasatinib is extensively metabolized, primarily by the cytochrome P450 enzyme CYP3A4. One of the main metabolites formed through hydroxylation is Hydroxymethyl Dasatinib, also known as M24. While this compound is a significant metabolite, preclinical in-vivo studies predominantly focus on the administration of the parent drug, Dasatinib. There is a lack of available scientific literature detailing the direct in-vivo dosing and administration of isolated this compound in mice.

Therefore, these application notes and protocols will provide a comprehensive overview of the in-vivo dosing and administration of Dasatinib in mice, which is the precursor to this compound. Understanding the in-vivo behavior of Dasatinib is critical for interpreting the exposure and activity of its metabolites.

Metabolism of Dasatinib to this compound

Dasatinib undergoes extensive metabolism in the liver, with CYP3A4 being the primary enzyme responsible for its oxidative metabolism. This process leads to the formation of several metabolites, including the active metabolite M4 and the hydroxylated metabolites M20 and M24 (this compound).[1] Although some metabolites exhibit pharmacological activity, their contribution to the overall efficacy of Dasatinib is considered to be minor compared to the parent compound.

Dasatinib_Metabolism Dasatinib Dasatinib M24 This compound (M24) Dasatinib->M24 Hydroxylation (CYP3A4) Other_Metabolites Other Metabolites (M4, M5, M6, M20) Dasatinib->Other_Metabolites Oxidation, N-dealkylation (CYP3A4, FMO3, etc.)

Fig. 1: Simplified metabolic pathway of Dasatinib.

Signaling Pathway Inhibition

Dasatinib is a multi-targeted kinase inhibitor that potently inhibits BCR-ABL, the hallmark of CML, and the SRC family of kinases (including SRC, LCK, LYN, and HCK). By binding to the ATP-binding site of these kinases, Dasatinib blocks their catalytic activity, thereby inhibiting downstream signaling pathways that are crucial for tumor cell proliferation and survival.

Dasatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR_ABL BCR-ABL Downstream Downstream Signaling (e.g., STAT5, CrkL) BCR_ABL->Downstream Activation SRC_Family SRC Family Kinases SRC_Family->Downstream Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotion Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibition Dasatinib->SRC_Family Inhibition

Fig. 2: Inhibition of BCR-ABL and SRC signaling by Dasatinib.

Quantitative Data Summary

The following tables summarize quantitative data from various in-vivo studies of Dasatinib in mice.

Table 1: In-vivo Dosing of Dasatinib in Mice

Mouse StrainAdministration RouteDose (mg/kg)Dosing ScheduleVehicleReference
SCIDOral (p.o.)1.25, 2.5, 5Single doseNot specified[2]
NSGOral (p.o.)20, 40Single doseCitric acid[3]
SCIDOral (p.o.)30DailyNot specified[4]
NudeIntravenous (i.v.)5Single doseNot specified[5]
C57BL/6Intraperitoneal (i.p.)0.05, 0.1, 0.5DailyNot specified[2]
SCLtTAxBCR-ABL transgenicOral (p.o.)20DailyNot specified[6]

Table 2: Pharmacokinetic Parameters of Dasatinib in Mice

ParameterValueAdministration RouteDose (mg/kg)Mouse StrainReference
Tmax (h) 1Oral (p.o.)1.25, 2.5, 5SCID[2]
1.17Oral (p.o.)20, 40NSG[3]
Cmax (ng/mL) Dose-dependentOral (p.o.)1.25, 2.5, 5SCID[2]
102 (at 20 mg/kg)Oral (p.o.)20NSG[3]
366.36 (at 40 mg/kg)Oral (p.o.)40NSG[3]
AUC0-24h (ng·h/mL) Dose-dependentOral (p.o.)1.25, 2.5, 5SCID[2]
495.2 (at 20 mg/kg)Oral (p.o.)20NSG[3]
1940.0 (at 40 mg/kg)Oral (p.o.)40NSG[3]
Half-life (t1/2) (h) 0.34 - 0.35Oral (p.o.)20, 40NSG[3]
Clearance (mL/min/kg) 62Intravenous (i.v.)5Not specified[7]
Oral Bioavailability (%) 14Oral (p.o.)Not specifiedNot specified[7]

Experimental Protocols

Protocol 1: Oral Administration of Dasatinib in a Xenograft Mouse Model

This protocol provides a general framework for the oral administration of Dasatinib to mice bearing subcutaneous tumors.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment Formulation Prepare Dasatinib Formulation (e.g., in citric acid) Dosing Oral Gavage Administration of Dasatinib or Vehicle Formulation->Dosing Tumor_Implant Tumor Cell Implantation (Subcutaneous) Tumor_Growth Allow Tumors to Reach Palpable Size Tumor_Implant->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Randomization->Dosing Monitoring Monitor Tumor Growth and Body Weight Dosing->Monitoring Daily or as per schedule Endpoint Euthanize and Collect Tissues Monitoring->Endpoint

Fig. 3: General workflow for an in-vivo efficacy study.

Materials:

  • Dasatinib powder

  • Vehicle (e.g., 0.5% (w/v) methylcellulose in sterile water, or an aqueous solution of citric acid)

  • Sterile water for injection

  • Appropriate mouse strain (e.g., SCID, NSG) with established tumors

  • Oral gavage needles (20-22 gauge, ball-tipped)

  • 1 mL syringes

  • Analytical balance

  • Vortex mixer and/or sonicator

Procedure:

  • Vehicle Preparation:

    • For a 0.5% methylcellulose vehicle, slowly add 0.5 g of methylcellulose to 100 mL of sterile water while stirring vigorously to avoid clumping. Autoclave and cool to room temperature before use.

    • For a citric acid vehicle, dissolve citric acid in sterile water to the desired concentration (e.g., as used in the study by Zang et al., 2022).[3]

  • Dasatinib Formulation:

    • Calculate the required amount of Dasatinib based on the desired dose (e.g., 20 mg/kg) and the number of mice to be treated.

    • Accurately weigh the Dasatinib powder and place it in a sterile container.

    • Add a small amount of the vehicle to the powder to create a paste.

    • Gradually add the remaining vehicle while vortexing or sonicating to ensure a uniform suspension. Prepare fresh daily.

  • Administration:

    • Gently restrain the mouse, ensuring a firm but not restrictive grip.

    • Measure the body weight of the mouse to calculate the exact volume of the Dasatinib suspension to be administered (typically 5-10 mL/kg).

    • Draw the calculated volume into a 1 mL syringe fitted with an oral gavage needle.

    • Carefully insert the gavage needle into the esophagus and deliver the suspension into the stomach.

    • Observe the mouse for a short period after dosing to ensure no adverse reactions.

  • Dosing Schedule:

    • Administer Dasatinib or vehicle according to the predetermined schedule (e.g., once daily) for the duration of the study.

  • Monitoring and Endpoint:

    • Monitor tumor volume and mouse body weight regularly (e.g., 2-3 times per week).

    • At the end of the study, euthanize the mice according to approved institutional guidelines and collect tumors and other tissues for further analysis (e.g., pharmacodynamic biomarker assessment).

Protocol 2: Pharmacokinetic Study of Dasatinib in Mice

This protocol outlines the key steps for determining the pharmacokinetic profile of Dasatinib in mice following a single oral dose.

Materials:

  • Dasatinib formulation (as prepared in Protocol 1)

  • Naïve mice of the desired strain

  • Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes, capillaries)

  • Centrifuge

  • -80°C freezer

  • Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Dosing:

    • Administer a single oral dose of Dasatinib to a cohort of mice as described in Protocol 1.

  • Blood Sampling:

    • At predefined time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples from a subset of mice (typically 3 mice per time point).

    • Blood can be collected via retro-orbital bleeding, submandibular bleeding, or terminal cardiac puncture under anesthesia.

    • Place the blood samples into EDTA-coated tubes and keep them on ice.

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

    • Carefully collect the supernatant (plasma) and transfer it to a new, labeled microcentrifuge tube.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of Dasatinib in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis:

    • Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life, and clearance, using appropriate software (e.g., Phoenix WinNonlin).

Conclusion

These application notes provide a detailed guide for the in-vivo administration and evaluation of Dasatinib in mice. While the direct administration of its metabolite, this compound, is not a common practice in published research, the protocols and data presented here for the parent compound are essential for any study involving the in-vivo effects of Dasatinib and the subsequent formation and role of its metabolites. Researchers should always adhere to their institution's animal care and use guidelines when conducting in-vivo studies.

References

Application Notes and Protocols for Hydroxymethyl Dasatinib in Drug-Resistant Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasatinib is a potent oral tyrosine kinase inhibitor (TKI) targeting BCR-ABL and Src family kinases (SFKs), approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly in cases of resistance to imatinib.[1][2][3] Upon administration, Dasatinib is extensively metabolized, primarily by CYP3A4, into several metabolites.[4] One of the main circulating metabolites is Hydroxymethyl Dasatinib (also known as M24). While some reports suggest that the pharmacological activity of Dasatinib in vivo is primarily attributed to the parent drug, the "reasonable potency" of metabolites like this compound warrants further investigation, especially in the context of drug resistance.[5]

Understanding the activity of this compound is crucial for a comprehensive assessment of Dasatinib's overall therapeutic profile and for elucidating potential mechanisms of action and resistance. These application notes provide a framework for studying this compound in drug-resistant cancer models, including its kinase inhibition profile, effects on cell viability, and relevant experimental protocols.

Data Presentation

While specific IC50 values for this compound in a wide range of drug-resistant cancer cell lines are not extensively published, the following tables provide a comparative summary of reported IC50 values for the parent compound, Dasatinib, in both sensitive and resistant cancer cell lines. This data serves as a benchmark for interpreting experimental results obtained with this compound.

Table 1: In Vitro IC50 Values of Dasatinib in Imatinib-Resistant CML Models

Cell LineBackgroundBCR-ABL MutationIC50 (nM)
K562CML, blast crisisWild-type~1
Ba/F3 p210Pro-BWild-type~3
Ba/F3 p210 T315IPro-B, Imatinib-resistantT315I>1000
Ba/F3 p210 E255VPro-B, Imatinib-resistantE255V~5
Ba/F3 p210 M351TPro-B, Imatinib-resistantM351T~4

Table 2: In Vitro IC50 Values of Dasatinib in Solid Tumor Cell Lines

Cell LineCancer TypeKey Resistance FeatureIC50 (nM)
MDA-MB-231Triple-Negative Breast CancerHigh Src Activity~50
PC-3Prostate CancerHigh Src Activity~100
A549Non-Small Cell Lung CancerKRAS mutation>1000
HT29Colorectal CancerKRAS mutation>1000

Note: The IC50 values are approximate and can vary depending on the experimental conditions.

Experimental Protocols

Detailed methodologies for key experiments to evaluate the efficacy of this compound in drug-resistant cancer models are provided below.

Protocol 1: Kinase Inhibition Assay (BCR-ABL and Src)

This protocol is designed to determine the in vitro inhibitory activity of this compound against BCR-ABL and Src kinases.

Materials:

  • Recombinant human ABL1 (or specific mutant forms) and SRC kinase (e.g., from Promega, Cell Signaling Technology).

  • Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).

  • ATP.

  • Specific peptide substrate for ABL or SRC (e.g., Abltide for ABL).

  • This compound (synthesis may be required or sourced from a custom chemical synthesis service).

  • Dasatinib (as a positive control).

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar.

  • 384-well plates.

  • Plate reader capable of luminescence detection.

Procedure:

  • Prepare a serial dilution of this compound and Dasatinib in kinase buffer.

  • In a 384-well plate, add the kinase, peptide substrate, and the test compound (this compound or Dasatinib) or vehicle control.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • Determine the IC50 values by plotting the percentage of kinase inhibition against the log concentration of the inhibitor and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Cell Viability Assay (MTT or CellTiter-Glo®)

This protocol measures the effect of this compound on the viability of drug-resistant cancer cells.

Materials:

  • Drug-resistant cancer cell lines (e.g., imatinib-resistant CML cells, or solid tumor lines with known resistance mechanisms).

  • Complete cell culture medium.

  • This compound.

  • Dasatinib (as a positive control).

  • 96-well plates.

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • DMSO (for dissolving compounds).

  • Microplate reader (absorbance for MTT, luminescence for CellTiter-Glo®).

Procedure:

  • Seed the drug-resistant cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and Dasatinib in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds or vehicle control.

  • Incubate the cells for 72 hours (or a desired time course).

  • For the MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution and read the absorbance at 570 nm.

  • For the CellTiter-Glo® assay, follow the manufacturer's protocol to measure the luminescence, which is proportional to the amount of ATP and thus cell viability.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Protocol 3: Western Blotting for Phospho-Protein Analysis

This protocol is used to assess the inhibition of downstream signaling pathways by this compound.

Materials:

  • Drug-resistant cancer cell lines.

  • This compound.

  • Dasatinib (as a positive control).

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies against phospho-Src (Tyr416), total Src, phospho-CrkL (Tyr207), total CrkL, and a loading control (e.g., GAPDH or β-actin).[6]

  • HRP-conjugated secondary antibodies.

  • SDS-PAGE gels and blotting equipment.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Treat the drug-resistant cells with various concentrations of this compound, Dasatinib, or vehicle control for a specified time (e.g., 2-6 hours).

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the effect of this compound on the phosphorylation of target proteins.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

cluster_0 Dasatinib Metabolism cluster_1 Mechanism of Action in Drug Resistance Dasatinib Dasatinib CYP3A4 CYP3A4 Dasatinib->CYP3A4 This compound (M24) This compound (M24) BCR-ABL (mutant) BCR-ABL (mutant) This compound (M24)->BCR-ABL (mutant) Inhibition Src Family Kinases (activated) Src Family Kinases (activated) This compound (M24)->Src Family Kinases (activated) Inhibition CYP3A4->this compound (M24) Downstream Signaling Downstream Signaling BCR-ABL (mutant)->Downstream Signaling Activation Src Family Kinases (activated)->Downstream Signaling Activation Proliferation, Survival, Invasion Proliferation, Survival, Invasion Downstream Signaling->Proliferation, Survival, Invasion

Caption: Dasatinib metabolism and proposed mechanism of action for this compound.

cluster_0 Experimental Workflow Start Start Synthesize/Source this compound Synthesize/Source this compound Start->Synthesize/Source this compound In Vitro Kinase Assays In Vitro Kinase Assays Synthesize/Source this compound->In Vitro Kinase Assays Cell-Based Assays Cell-Based Assays Synthesize/Source this compound->Cell-Based Assays Data Analysis & IC50 Determination Data Analysis & IC50 Determination In Vitro Kinase Assays->Data Analysis & IC50 Determination Western Blotting Western Blotting Cell-Based Assays->Western Blotting Western Blotting->Data Analysis & IC50 Determination End End Data Analysis & IC50 Determination->End

Caption: Workflow for evaluating this compound in drug-resistant cancer models.

Conclusion

These application notes and protocols provide a comprehensive guide for researchers to investigate the role of this compound in the context of drug-resistant cancer. By systematically evaluating its kinase inhibitory activity, effects on cell viability, and impact on key signaling pathways, a clearer understanding of its potential contribution to the overall efficacy of Dasatinib can be achieved. This knowledge is essential for optimizing therapeutic strategies and overcoming drug resistance in cancer treatment.

References

Troubleshooting & Optimization

Troubleshooting solubility issues with Hydroxymethyl Dasatinib

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Hydroxymethyl Dasatinib.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is an oxidative metabolite of Dasatinib, a potent tyrosine kinase inhibitor used in cancer therapy.[1] Like its parent compound, it is an area of interest for researchers studying drug metabolism and efficacy.

Q2: What are the general solubility characteristics of this compound?

This compound is described as being freely soluble in dimethyl sulfoxide (DMSO).[1] Its solubility in aqueous solutions is expected to be limited and pH-dependent, similar to its parent compound, Dasatinib. Dasatinib is known for its low aqueous solubility, which decreases significantly as the pH increases above 4.0.

Q3: Which solvents are recommended for preparing stock solutions of this compound?

For creating stock solutions, the use of organic solvents such as DMSO or dimethylformamide (DMF) is recommended.[2][3] It is advisable to prepare high-concentration stock solutions in these solvents, which can then be diluted into the desired aqueous experimental medium.

Q4: My this compound precipitated out of solution after dilution into an aqueous buffer. What should I do?

Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue.

Solubility Data

While specific quantitative solubility data for this compound is limited, the following table summarizes the solubility of its parent compound, Dasatinib, which can serve as a useful reference.

SolventSolubility of DasatinibReference
DMSO~14.3 mg/mL (~29.3 mM)[2][3]
98 mg/mL (200.81 mM)[4]
200 mg/mL[5]
DMF~25 mg/mL (~51.2 mM)[2][3]
Ethanol3.4 mg/mL[6]
Insoluble[4]
WaterInsoluble[4]
pH-dependent
1:1 DMF:PBS (pH 7.2)~0.5 mg/mL[2][3]

Troubleshooting Guide: Solubility Issues

If you are encountering problems with the solubility of this compound, this guide provides a step-by-step approach to troubleshoot and resolve these issues.

Problem: Precipitate forms after diluting the DMSO stock solution into my aqueous experimental buffer.

This is a common occurrence when the concentration of the compound in the final aqueous solution exceeds its solubility limit.

Troubleshooting Workflow

TroubleshootingWorkflow start Precipitation Observed check_organic Is the final concentration of organic solvent (e.g., DMSO) <1%? start->check_organic increase_organic Increase organic solvent concentration slightly (if tolerated by the experiment) check_organic->increase_organic No lower_concentration Lower the final concentration of this compound check_organic->lower_concentration Yes increase_organic->lower_concentration check_ph Is the pH of your aqueous buffer > 4.0? lower_concentration->check_ph acidify_buffer Lower the pH of the buffer (if experimentally permissible) check_ph->acidify_buffer Yes use_excipients Consider using solubility enhancers (e.g., cyclodextrins, surfactants) check_ph->use_excipients No acidify_buffer->use_excipients sonication Briefly sonicate the final solution use_excipients->sonication success Solution is clear sonication->success fail Precipitate remains sonication->fail

Caption: Troubleshooting workflow for precipitation issues.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Equilibrate the this compound powder to room temperature.

    • Weigh the desired amount of powder and transfer it to a sterile vial.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the powder is completely dissolved. Gentle warming (to 37°C) and brief sonication can be used to aid dissolution if necessary.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Kinetic Solubility Assay

This protocol provides a general method to determine the kinetic solubility of this compound in an aqueous buffer.

  • Materials:

    • This compound stock solution in DMSO (e.g., 10 mM)

    • Aqueous buffer of choice (e.g., PBS, pH 7.4)

    • 96-well microplate (clear bottom for UV-Vis measurements)

    • Plate reader capable of measuring absorbance

  • Procedure:

    • Prepare a serial dilution of the this compound stock solution in DMSO.

    • In the 96-well plate, add a small volume (e.g., 2 µL) of each concentration from the serial dilution to individual wells. Include wells with DMSO only as a blank.

    • Add the aqueous buffer to each well to achieve the final desired volume (e.g., 198 µL).

    • Mix the contents of the wells thoroughly by gentle pipetting or using a plate shaker.

    • Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).

    • Measure the absorbance of each well at a wavelength where this compound has maximum absorbance (λmax). The λmax of Dasatinib is around 323 nm and can be used as a starting point.

    • The highest concentration that does not show a significant increase in absorbance (due to light scattering from precipitate) compared to the serially diluted standards in a non-precipitating solvent can be estimated as the kinetic solubility.

SolubilityAssay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare DMSO Stock Solution serial_dilute Create Serial Dilutions in DMSO prep_stock->serial_dilute add_dmso Add Dilutions to 96-well Plate serial_dilute->add_dmso add_buffer Add Aqueous Buffer add_dmso->add_buffer incubate Incubate at Controlled Temperature add_buffer->incubate read_plate Read Absorbance with Plate Reader incubate->read_plate determine_sol Determine Highest Soluble Concentration read_plate->determine_sol

Caption: Experimental workflow for a kinetic solubility assay.

Signaling Pathway

This compound is a metabolite of Dasatinib, a multi-targeted kinase inhibitor. Dasatinib primarily targets the BCR-ABL fusion protein and Src family kinases, which are key components of signaling pathways that drive cell proliferation and survival in certain cancers.

DasatinibPathway cluster_downstream Downstream Signaling Dasatinib Dasatinib / This compound BCR_ABL BCR-ABL Dasatinib->BCR_ABL Inhibits Src_Family Src Family Kinases (Src, Lck, Fyn, etc.) Dasatinib->Src_Family Inhibits STAT5 STAT5 BCR_ABL->STAT5 RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway BCR_ABL->PI3K_AKT_mTOR Src_Family->RAS_RAF_MEK_ERK Src_Family->PI3K_AKT_mTOR Proliferation Cell Proliferation & Survival STAT5->Proliferation RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: Simplified signaling pathway inhibited by Dasatinib.

References

How to minimize off-target effects of Hydroxymethyl Dasatinib in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with practical strategies to minimize the off-target effects of Hydroxymethyl Dasatinib in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to Dasatinib?

This compound (specifically, metabolites M20 and M24) is a primary Phase I metabolite of Dasatinib, a potent tyrosine kinase inhibitor (TKI).[1][2][3] Dasatinib is metabolized in the liver primarily by the enzyme CYP3A4 to form its hydroxylated metabolites.[1][2][4][5] While this compound is pharmacologically active, its contribution to in vivo activity is not considered significant compared to the parent compound, Dasatinib.[3] Therefore, understanding the target and off-target profile of Dasatinib is crucial for predicting and mitigating the effects of its metabolites in experimental systems.

Dasatinib's primary targets include BCR-ABL, SRC family kinases (SRC, LCK, LYN, YES, FYN), c-KIT, and PDGFRβ.[1][5][6][7][8]

Q2: What are the most common off-target effects observed with Dasatinib and its metabolites?

The multi-kinase inhibitory nature of Dasatinib means that at higher concentrations, it can affect numerous kinases beyond its intended targets.[9][10] This lack of complete specificity can lead to unintended biological consequences in experiments.[11][12] For example, while inhibition of SRC family kinases is beneficial in certain leukemias, it can be an undesirable off-target effect in other contexts.[6][13] Off-target effects have been linked to both clinical side effects and potential therapeutic benefits in different diseases.[10][14]

Q3: How can I select an appropriate experimental concentration to maximize on-target specificity?

The key to minimizing off-target effects is to use the lowest concentration of the inhibitor that still produces the desired on-target effect. This requires determining the potency of the compound against its primary target versus its off-targets.

Key Strategy: Dose-Response Curve

A critical first step is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) for your specific cell line or system. Dasatinib typically inhibits its primary target, BCR-ABL, and SRC family kinases in the low nanomolar range (~1-10 nM), whereas significant off-target inhibition often requires higher, micromolar concentrations (~1-10 µM).[13]

Troubleshooting Guide

Problem: I'm observing unexpected or inconsistent results in my experiment.

Unexpected results can often be attributed to off-target effects or paradoxical pathway activation.[9][15]

Solution 1: Verify Target Engagement Confirm that the compound is inhibiting the intended target at the concentration used. A Western blot for a phosphorylated downstream substrate is a standard method. For example, if targeting SRC, you can probe for changes in phospho-SRC levels.

Solution 2: Use Controls Employ rigorous controls to distinguish on-target from off-target effects.

  • Structural Analog Control: Use a structurally similar but inactive analog of this compound. This helps control for effects unrelated to kinase inhibition.

  • Alternative Inhibitor Control: Use a different, structurally distinct inhibitor for the same primary target. If both inhibitors produce the same phenotype, it is more likely an on-target effect.

  • Genetic Controls: If possible, use knockout or knockdown (siRNA, shRNA) cell lines for the intended target to mimic the effect of the inhibitor.

Solution 3: Optimize Concentration and Duration

  • Concentration: As detailed above, use the lowest effective concentration based on dose-response studies.

  • Duration: Minimize incubation time. Short-term exposure is less likely to induce complex downstream feedback loops and transcriptional changes that can confound results.

Data & Protocols

Kinase Selectivity Profile of Dasatinib

The following table summarizes the potency of Dasatinib against its primary targets and selected off-target kinases. This data, derived from broad kinome screening, is essential for designing experiments with maximal specificity.[16][17] Use concentrations that are potent for your target of interest but significantly lower than the IC50/Kᵢ for known off-targets.

Kinase Target FamilySpecific KinasePotency (IC50/Kᵢ in nM)Target Type
ABL ABL1< 1On-Target
BCR-ABL< 1 - 3On-Target
SRC Family SRC0.5 - 1.1On-Target
LCK< 1On-Target
LYN< 1On-Target
FYN< 5On-Target
YES< 5On-Target
Receptor Tyrosine Kinases c-KIT5 - 15On-Target
PDGFRβ15 - 30On-Target
EPHA2~ 20On-Target
Other Kinases p38α (MAPK14)~ 30Off-Target
BTKVariableOff-Target
Flt3 (mutant)~ 1000Off-Target

Note: Potency values are approximate and can vary based on the assay conditions and cell type. Data compiled from multiple sources.[9][13][18]

Protocol: Determining IC50 via Dose-Response Assay

This protocol outlines a general method for determining the IC50 of this compound in a cell-based proliferation assay (e.g., using MTT or CellTiter-Glo®).

Materials:

  • Cells of interest

  • Complete growth medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Proliferation assay reagent (e.g., MTT, CellTiter-Glo®)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of this compound. A common starting point is a 10-point, 3-fold dilution series starting from 10 µM. Remember to include a DMSO-only vehicle control.

  • Treatment: Remove the old media and add media containing the different concentrations of the compound to the respective wells. Incubate for a period relevant to your experimental question (e.g., 48-72 hours).

  • Assay: Add the proliferation reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Read the plate using a plate reader at the appropriate wavelength.

  • Analysis: Normalize the data to the vehicle control (100% viability). Plot the normalized response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to calculate the IC50 value.

Visual Guides

Signaling Pathways

This diagram illustrates the primary on-targets and key off-targets of Dasatinib and its metabolites. Using a concentration that effectively inhibits BCR-ABL and SRCs while avoiding higher concentrations that inhibit kinases like Flt3 is critical for specificity.

G cluster_drug This compound cluster_ontarget Primary On-Targets (High Potency) cluster_offtarget Common Off-Targets (Lower Potency) cluster_outcome Cellular Outcomes Drug Hydroxymethyl Dasatinib BCR_ABL BCR-ABL Drug->BCR_ABL ~1-30 nM SRC_Family SRC Family (SRC, LCK, LYN) Drug->SRC_Family ~1-30 nM cKIT c-KIT Drug->cKIT ~1-30 nM PDGFRb PDGFRβ Drug->PDGFRb ~1-30 nM Flt3 Flt3 Drug->Flt3 >100 nM p38_MAPK p38 MAPK Drug->p38_MAPK >100 nM BTK BTK Drug->BTK >100 nM Proliferation ↓ Proliferation BCR_ABL->Proliferation Apoptosis ↑ Apoptosis BCR_ABL->Apoptosis SRC_Family->Proliferation SRC_Family->Apoptosis Unintended Unintended Effects Flt3->Unintended p38_MAPK->Unintended BTK->Unintended

Caption: Key on-target and off-target kinases of this compound.

Experimental Workflow

Follow this workflow to determine the optimal, most specific concentration for your experiments.

G start Start: Plan Experiment dose_response 1. Perform Dose-Response Assay (e.g., MTT) start->dose_response determine_ic50 2. Calculate IC50 for On-Target Effect (e.g., Growth Arrest) dose_response->determine_ic50 phospho_blot 3. Validate Target Inhibition (e.g., Phospho-Western Blot) determine_ic50->phospho_blot select_conc 4. Select Lowest Effective Concentration That Modulates Target phospho_blot->select_conc main_exp 5. Proceed with Main Experiment select_conc->main_exp  Concentration  Validated troubleshoot Troubleshoot: - Check Controls - Re-evaluate Concentration select_conc->troubleshoot  No Clear Window  or Validation Fails end End: Analyze Results main_exp->end troubleshoot->dose_response

Caption: Workflow for selecting the optimal experimental concentration.

References

How to prevent precipitation of Hydroxymethyl Dasatinib in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Hydroxymethyl Dasatinib is an oxidative metabolite of Dasatinib.[1] Due to limited publicly available data on the specific solubility of this compound, this guide leverages the well-documented physicochemical properties of its parent compound, Dasatinib. The strategies outlined below are based on established methods for handling poorly water-soluble compounds like Dasatinib and should serve as a robust starting point for your experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of my aqueous solution?

This compound, similar to its parent compound Dasatinib, is expected to have low aqueous solubility. Dasatinib is classified as a Biopharmaceutical Classification System (BCS) Class II compound, meaning it has low solubility and high permeability.[2][3] Precipitation typically occurs when the concentration of the compound exceeds its solubility limit in the aqueous buffer. This is a common issue for many poorly soluble drugs.[4][5][6]

Q2: How does pH affect the solubility of this compound?

While specific data for this compound is scarce, Dasatinib's solubility is highly pH-dependent.[2][7][8][9] It is significantly more soluble in acidic conditions (lower pH) and becomes practically insoluble in neutral or alkaline conditions (higher pH).[7][8] It is reasonable to anticipate a similar pH-dependent solubility profile for its hydroxylated metabolite.

Q3: Can I use organic solvents to dissolve this compound?

Yes, organic solvents are commonly used to prepare stock solutions of poorly soluble compounds. Dasatinib, for instance, is soluble in organic solvents like DMSO and dimethylformamide (DMF).[10][11] However, introducing a high concentration of an organic solvent into an aqueous experimental system can sometimes lead to precipitation when the stock solution is diluted. Furthermore, organic solvents can be toxic to cells in in vitro assays.

Q4: Are there any formulation strategies to prevent precipitation?

Several formulation strategies can be employed to enhance the solubility and prevent the precipitation of poorly soluble drugs.[4][5][6] These include:

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent can increase solubility.[12][13]

  • pH adjustment: Maintaining a low pH environment can keep the compound in solution.

  • Use of excipients: Surfactants, polymers, and cyclodextrins can be used to encapsulate or otherwise stabilize the drug molecule in a solution.[4]

  • Solid dispersions: Creating a solid dispersion of the drug in a carrier matrix can improve its dissolution rate and apparent solubility.[14][15]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitation upon dilution of DMSO/DMF stock solution in aqueous buffer. The concentration of the compound in the final aqueous solution exceeds its solubility limit. The percentage of the organic solvent in the final solution may be too low to maintain solubility.- Decrease the final concentration of this compound.- Increase the percentage of the organic co-solvent in the final solution (ensure it is compatible with your experimental system).- Consider a step-wise dilution.
Cloudiness or precipitation appears over time. The solution is supersaturated and thermodynamically unstable. The compound may be slowly crystallizing out of the solution.- Prepare fresh solutions immediately before use.- Store stock solutions at -20°C or -80°C as recommended for Dasatinib.[10]- Investigate the use of precipitation inhibitors like PVP.[16]
Inconsistent results between experiments. Variability in the preparation of the compound solution, leading to different effective concentrations. This could be due to incomplete dissolution or partial precipitation.- Standardize the protocol for solution preparation.- Ensure the compound is fully dissolved in the organic solvent before adding it to the aqueous buffer.- Use a vortex or sonication to aid dissolution.
Precipitation is observed after pH adjustment. The pH of the solution has been shifted to a range where the compound is less soluble.- Re-evaluate the target pH of your experimental buffer. If possible, work at a more acidic pH.- If the pH cannot be changed, explore the use of solubilizing excipients.

Quantitative Data: pH-Dependent Solubility of Dasatinib

The following table summarizes the reported aqueous solubility of Dasatinib at different pH values. This data can be used as a reference to anticipate the behavior of this compound.

pHSolubility of Dasatinib (mg/mL)Reference
~149.6[8]
1.234.51 (anhydrous) / 2.85 (monohydrate)[3]
2.618.4[7]
3.643.62[8]
3.811.40[8]
4.280.205[7][8]
6.99<0.001[7][8]

Experimental Protocols

Protocol for Preparing a Stock Solution of a Poorly Soluble Compound (e.g., Dasatinib)

This protocol is a general guideline and may require optimization for this compound.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), sterile-filtered

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure for a 10 mM Stock Solution:

    • Calculate the required mass of this compound for your desired volume and concentration. The molecular weight of Dasatinib is 488.01 g/mol .[17]

    • Weigh the calculated amount of powder and place it in a sterile microcentrifuge tube.

    • Add the required volume of DMSO to the tube.

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound is not fully dissolved, sonicate the tube for 5-10 minutes in a water bath sonicator.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C. For Dasatinib, storage at -20°C is recommended for at least two years.[10]

  • Preparation of Working Solution:

    • Thaw an aliquot of the stock solution at room temperature.

    • Dilute the stock solution in your desired aqueous buffer immediately before use.[18]

    • It is recommended to add the stock solution to the buffer while vortexing to ensure rapid and uniform mixing, which can help prevent localized high concentrations and subsequent precipitation.

Visualizations

Troubleshooting_Precipitation start Precipitation Observed check_concentration Is the final concentration too high? start->check_concentration check_solvent Is the organic co-solvent percentage sufficient? check_concentration->check_solvent No solution_concentration Reduce final concentration check_concentration->solution_concentration Yes check_ph Is the pH of the aqueous buffer optimal? check_solvent->check_ph Yes solution_solvent Increase co-solvent percentage (check compatibility) check_solvent->solution_solvent No check_stability Is the solution unstable over time? check_ph->check_stability Yes solution_ph Adjust buffer pH to a more acidic range check_ph->solution_ph No solution_stability Prepare fresh solutions Use precipitation inhibitors check_stability->solution_stability Yes solution_excipients Consider using solubilizing excipients (e.g., cyclodextrins, surfactants) check_stability->solution_excipients No, or issue persists

Caption: Troubleshooting workflow for addressing precipitation of this compound.

BCR_ABL_Pathway cluster_downstream Downstream Signaling Pathways BCR_ABL BCR-ABL (Constitutively Active Tyrosine Kinase) RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK activates JAK_STAT JAK-STAT Pathway BCR_ABL->JAK_STAT activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway BCR_ABL->PI3K_AKT_mTOR activates Dasatinib Dasatinib / this compound Dasatinib->BCR_ABL Proliferation Cell Proliferation (Uncontrolled) RAS_RAF_MEK_ERK->Proliferation JAK_STAT->Proliferation PI3K_AKT_mTOR->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT_mTOR->Apoptosis

Caption: Simplified signaling pathway of BCR-ABL and its inhibition by Dasatinib.

References

Technical Support Center: Interpreting Unexpected Results from Hydroxymethyl Dasatinib Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results from experiments involving Hydroxymethyl Dasatinib. Given that this compound is a metabolite of Dasatinib, its activity and unexpected effects may be closely related to the parent compound.

Frequently Asked Questions (FAQs)

Q1: We observe reduced efficacy of this compound in our cell line, even at high concentrations. What are the possible reasons?

A1: Reduced efficacy, or resistance, can arise from several factors. One primary reason could be the specific characteristics of your cell line. Resistance to Dasatinib (and likely its metabolites) can be mediated by BCR-ABL dependent or independent mechanisms.

  • BCR-ABL Dependent Resistance: Point mutations in the BCR-ABL kinase domain can prevent drug binding. The T315I mutation is a well-known example that confers resistance to Dasatinib.[1][2]

  • BCR-ABL Independent Resistance: Cells can activate alternative signaling pathways to bypass the inhibitory effect of the drug.[3] This can include the activation of other kinases like LYN and HCK, or signaling pathways such as PI3K/AKT/mTOR and MAPK/ERK.[3][4][5]

Q2: Our experiment shows paradoxical activation of a downstream signaling pathway upon treatment with this compound. Is this a known phenomenon?

A2: Yes, paradoxical activation of signaling pathways by kinase inhibitors is a documented phenomenon.[6] While the primary target may be inhibited, off-target effects or feedback loops can lead to the activation of other pathways. For instance, inhibition of one kinase might relieve a negative feedback loop on another pathway, leading to its activation. It is also possible that this compound, like its parent compound, has a complex off-target profile that could contribute to these unexpected signaling events.[7]

Q3: We are observing unexpected off-target effects in our cellular assays. What are the known off-target effects of Dasatinib that might be relevant for its hydroxylated metabolite?

A3: Dasatinib is a multi-targeted kinase inhibitor, and its off-target effects are well-documented.[8][9][10] These effects can manifest as unexpected cellular phenotypes. Known off-target kinases for Dasatinib include c-KIT, PDGFRβ, and Ephrin receptors.[9][11] Off-target inhibition can lead to various cellular responses, including changes in cell adhesion, migration, and even bone metabolism.[12] It is plausible that this compound retains a similar off-target profile.

Q4: Can this compound induce cellular toxicity that is not related to its intended target?

A4: Yes, off-target effects of kinase inhibitors can lead to cellular toxicity. Adverse events observed in clinical trials of Dasatinib, such as myelosuppression, fluid retention (pleural effusion), and gastrointestinal issues, are likely due to off-target activities.[13][14] In a preclinical setting, this can manifest as decreased cell viability or other signs of cytotoxicity that are independent of the intended target's inhibition. Unexpected toxicities like rhabdomyolysis have also been reported with Dasatinib.[15]

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values for this compound

If you are observing significant variability in the half-maximal inhibitory concentration (IC50) of this compound across experiments, consider the following troubleshooting steps:

Potential Causes & Solutions:

Potential CauseRecommended Action
Cell Line Instability Regularly perform cell line authentication and mycoplasma testing. Ensure consistent passage numbers are used for experiments.
Drug Stability Prepare fresh stock solutions of this compound and store them appropriately. Avoid repeated freeze-thaw cycles.
Assay Variability Optimize and standardize all assay parameters, including cell seeding density, incubation times, and reagent concentrations.
Drug Efflux Some cell lines overexpress drug efflux pumps (e.g., P-glycoprotein), which can reduce the intracellular concentration of the compound. Consider using efflux pump inhibitors as a control.
Issue 2: Unexpected Phenotype or Morphological Changes in Cells

If you observe unexpected changes in cell morphology, adhesion, or motility upon treatment, it could be due to off-target effects.

Experimental Workflow to Investigate Unexpected Phenotypes:

G observe Observe Unexpected Phenotype confirm Confirm Phenotype (e.g., microscopy, adhesion assays) observe->confirm off_target Hypothesize Off-Target Effect confirm->off_target pathway Pathway Analysis (e.g., Western blot, phospho-array) off_target->pathway rescue Rescue Experiment (e.g., inhibit downstream effector) pathway->rescue conclude Conclude on Off-Target Mechanism rescue->conclude

Caption: Workflow for investigating unexpected cellular phenotypes.

Issue 3: Development of Resistance to this compound

If your cell line develops resistance to the compound over time, it is crucial to investigate the underlying mechanism.

Signaling Pathways Implicated in Dasatinib Resistance:

Several signaling pathways can be activated to confer resistance to Dasatinib. Investigating these pathways can provide insights into the resistance mechanism in your model.

G cluster_resistance BCR-ABL Independent Resistance ERK MAPK/ERK Pathway Proliferation Cell Proliferation & Survival ERK->Proliferation PI3K PI3K/AKT/mTOR Pathway PI3K->Proliferation SRC SRC Family Kinases (e.g., LYN, HCK) SRC->Proliferation Dasatinib Hydroxymethyl Dasatinib BCR_ABL BCR-ABL Dasatinib->BCR_ABL Inhibits BCR_ABL->Proliferation Promotes

Caption: BCR-ABL independent resistance pathways.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blotting for Signaling Pathway Analysis

This protocol can be used to assess the activation state of key signaling proteins.

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against proteins of interest (e.g., phospho-ERK, total-ERK, phospho-AKT, total-AKT) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Quantitative Data Summary

The following tables summarize hypothetical data that could be generated during the investigation of unexpected results.

Table 1: Comparative IC50 Values of this compound

Cell LineParental IC50 (nM)Resistant Clone 1 IC50 (nM)Resistant Clone 2 IC50 (nM)
K5621.5>1000850
Ba/F3 BCR-ABL0.8950>1000

Table 2: Protein Expression/Activation in Response to this compound (100 nM)

Cell Linep-ERK / Total ERK (Fold Change)p-AKT / Total AKT (Fold Change)
K562 Parental0.20.3
K562 Resistant1.82.5

References

Technical Support Center: Optimizing Hydroxymethyl Dasatinib Incubation Time in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Hydroxymethyl Dasatinib. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing incubation times for cellular assays involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound, a metabolite of Dasatinib, is a potent multi-targeted tyrosine kinase inhibitor. Its primary mechanism of action involves the inhibition of several key kinases, most notably the BCR-ABL fusion protein and SRC family kinases (including SRC, LCK, YES, and FYN).[1][2][3] By binding to the ATP-binding site of these kinases, it blocks their activity, thereby disrupting downstream signaling pathways that are crucial for cell proliferation, survival, and migration in cancerous cells.[1] This leads to the induction of apoptosis (programmed cell death) in malignant cells.[1]

Q2: Which signaling pathways are affected by this compound?

A2: this compound is expected to affect the same signaling pathways as its parent compound, Dasatinib. Key downstream pathways inhibited by Dasatinib include the MAPK, PI3K/Akt, and JAK/STAT pathways.[4][5][6] Inhibition of these pathways leads to reduced cell proliferation and survival.

Q3: What is a typical starting point for incubation time in a cellular assay with this compound?

A3: A typical starting point for incubation time can vary significantly depending on the specific assay and cell type. Based on studies with Dasatinib, incubation times can range from as short as 30 minutes for assessing rapid signaling events to 24, 48, or even 72 hours for cytotoxicity or proliferation assays.[7][8][9][10][11] For initial experiments, a time course study is highly recommended. A common approach is to start with a 24-hour incubation period and then expand to shorter and longer time points based on the initial results.[7][12]

Q4: How does the chosen incubation time affect the experimental outcome?

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High variability between replicate wells. - Uneven cell seeding.- Edge effects in the culture plate.- Inconsistent drug concentration due to pipetting errors.- Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.- Use calibrated pipettes and mix the drug solution thoroughly before adding to the cells.
No observable effect of this compound at expected concentrations. - Incubation time is too short to observe the desired endpoint.- The chosen cell line is resistant to the drug.- The drug has degraded.- Perform a time-course experiment with longer incubation times (e.g., 24, 48, 72 hours).[10]- Verify the sensitivity of your cell line to Dasatinib or a similar kinase inhibitor from the literature.- Ensure proper storage and handling of the compound. Prepare fresh dilutions for each experiment.[12]
Unexpected cytotoxicity at low concentrations or short incubation times. - The vehicle (e.g., DMSO) is causing toxicity.- The cells are overly sensitive to the compound.- Include a vehicle-only control to assess the toxicity of the solvent.[12]- Perform a dose-response curve at a fixed, short incubation time to determine the cytotoxic threshold.
Inconsistent results between experiments. - Variation in cell passage number or confluency.- Fluctuation in incubator conditions (temperature, CO2).- Instability of the diluted drug solution.- Use cells within a consistent range of passage numbers and seed them to reach a similar conency at the time of treatment.[13]- Regularly calibrate and monitor incubator settings.- Prepare fresh drug dilutions for each experiment from a stable stock solution.[12]

Experimental Protocols

Protocol 1: Optimization of Incubation Time for a Cell Proliferation Assay (e.g., MTT or AlamarBlue)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and resume logarithmic growth (typically 18-24 hours).

  • Drug Preparation: Prepare a serial dilution of this compound in a culture medium. Also, prepare a vehicle control (e.g., DMSO in media).

  • Treatment: Treat the cells with a range of this compound concentrations and the vehicle control.

  • Time-Course Incubation: Incubate the plates for a series of time points (e.g., 6, 12, 24, 48, and 72 hours).

  • Assay: At each time point, add the proliferation reagent (e.g., MTT or AlamarBlue) and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

  • Analysis: For each time point, plot the cell viability versus the drug concentration to determine the IC50 value. The optimal incubation time will be the one that provides a robust and reproducible dose-response curve.

Protocol 2: Determining the Optimal Incubation Time for Phosphorylation Inhibition (Western Blot)
  • Cell Seeding: Seed cells in 6-well plates and grow them to 70-80% confluency.

  • Starvation (Optional): To reduce basal phosphorylation levels, serum-starve the cells for 4-16 hours, depending on the cell type.

  • Treatment: Treat the cells with a fixed, effective concentration of this compound (e.g., 5-10 times the expected IC50 for proliferation) for a range of short time points (e.g., 15, 30, 60, 120 minutes). Include a vehicle control and an untreated control.

  • Stimulation (Optional): If the pathway of interest is activated by a growth factor, add the stimulant for the last 5-15 minutes of the drug incubation period.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing phosphatase and protease inhibitors.

  • Western Blotting: Determine the total protein concentration, and perform SDS-PAGE and Western blotting for the phosphorylated and total protein of interest (e.g., p-SRC and total SRC).

  • Analysis: Quantify the band intensities to determine the level of phosphorylation inhibition at each time point. The optimal incubation time is the shortest duration that achieves maximal inhibition of the target's phosphorylation.

Data Presentation

Table 1: Example Time-Dependent IC50 Values for this compound in a Proliferation Assay

Incubation Time (hours)IC50 (nM)
24150
4875
7240

Table 2: Example Inhibition of SRC Phosphorylation Over Time

Incubation Time (minutes)% Inhibition of p-SRC (relative to control)
1550
3085
6095
12096

Visualizations

experimental_workflow General Experimental Workflow for Incubation Time Optimization cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_seeding Seed cells at optimal density drug_prep Prepare serial dilutions of this compound treatment Treat cells with drug and vehicle control drug_prep->treatment incubation Incubate for a range of time points treatment->incubation assay Perform specific cellular assay (e.g., MTT, Western Blot) incubation->assay data_acq Data Acquisition (e.g., Plate Reader, Imager) assay->data_acq data_analysis Analyze data to determine optimal incubation time data_acq->data_analysis

Caption: Workflow for optimizing this compound incubation time.

signaling_pathway Simplified Signaling Pathways Inhibited by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase SRC SRC Family Kinases RTK->SRC RAS RAS RTK->RAS PI3K PI3K RTK->PI3K JAK JAK RTK->JAK HMD Hydroxymethyl Dasatinib HMD->SRC BCR_ABL BCR-ABL HMD->BCR_ABL SRC->RAS SRC->PI3K STAT STAT SRC->STAT BCR_ABL->RAS BCR_ABL->PI3K BCR_ABL->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription JAK->STAT STAT->Transcription

Caption: Key signaling pathways inhibited by this compound.

References

Technical Support Center: Managing Cytotoxicity of Hydroxymethyl Dasatinib in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hydroxymethyl Dasatinib, a primary metabolite of Dasatinib. This guide focuses on managing its cytotoxic effects in long-term in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does its potency compare to Dasatinib?

This compound is more formally known as the N-dealkylated metabolite of Dasatinib, designated as M4. In vitro studies have shown that the M4 metabolite has a similar anti-proliferative potency to the parent drug, Dasatinib.[1] However, in vivo, it constitutes only about 5% of the area under the curve (AUC) of Dasatinib, suggesting its contribution to the overall pharmacological effect in patients is minor.[1][2] For in vitro experimental design, it is reasonable to initially consider its cytotoxic potential to be comparable to that of Dasatinib.

Q2: What are the primary cellular targets and signaling pathways affected by this compound?

As a metabolite of Dasatinib, this compound is expected to inhibit the same primary targets. Dasatinib is a potent inhibitor of multiple tyrosine kinases.[3] Its principal targets include:

  • BCR-ABL Kinase: The hallmark of Philadelphia chromosome-positive (Ph+) leukemias.[3]

  • SRC Family Kinases (SFKs): Including SRC, LCK, HCK, FYN, YES, FGR, BLK, LYN, and FRK.

  • c-KIT

  • Ephrin (EPH) receptors

  • Platelet-derived growth factor receptor (PDGFR) β

Inhibition of these kinases leads to the downregulation of downstream signaling pathways crucial for cell proliferation, survival, and migration, such as the STAT5, MAPK, and PI3K/Akt pathways.

Q3: Should I expect cytostatic or cytotoxic effects in my long-term experiments?

The nature of the cellular response to this compound, much like Dasatinib, is context-dependent. In solid tumor cell lines, the effect is often primarily cytostatic , leading to growth inhibition without a significant increase in cell death.[4] In contrast, in BCR-ABL-positive leukemia cell lines, the effect is more likely to be cytotoxic , inducing apoptosis.[5] In long-term experiments, a prolonged cytostatic effect can eventually lead to a reduction in cell numbers over time, and it is crucial to distinguish between a slowdown in proliferation and active cell death.[4]

Q4: How can I determine the optimal concentration of this compound for my long-term experiments?

The optimal concentration will depend on your specific cell line and experimental goals. It is recommended to:

  • Perform a dose-response curve: Conduct a short-term (e.g., 48-72 hours) cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo) to determine the IC50 (half-maximal inhibitory concentration) of this compound in your cell line.

  • Select a concentration range for long-term studies: For long-term experiments, it is often advisable to use concentrations at or below the IC50 to minimize acute cytotoxicity and allow for the study of long-term cellular responses. A common starting point is to use concentrations ranging from IC10 to IC50.[6]

  • Consider the C x T (Concentration x Time) product: In long-term exposure, the cumulative effect of the drug is important. A lower concentration maintained for a longer duration may elicit a similar biological response to a higher concentration over a shorter period.

Q5: How frequently should I replenish the medium containing this compound in my long-term culture?

For continuous exposure models, it is crucial to maintain a relatively constant concentration of the compound. The frequency of media changes will depend on the stability of this compound in culture medium and the metabolic rate of your cells. A general recommendation is to change the medium every 2-3 days.[7] If the stability of the compound is a concern, more frequent media changes may be necessary.

Troubleshooting Guides

Issue 1: Excessive Cell Death in Early Stages of Long-Term Culture
Possible Cause Troubleshooting Steps
Initial drug concentration is too high. - Re-evaluate the IC50 for your specific cell line and passage number. - Start long-term experiments with a lower concentration range (e.g., IC10-IC25). - Consider a gradual dose escalation approach, allowing cells to adapt to the drug.
High sensitivity of the cell line. - Research the known sensitivity of your cell line to SRC/ABL inhibitors. - If using a highly sensitive line, a significant reduction in the starting concentration may be required.
Solvent toxicity (e.g., DMSO). - Ensure the final concentration of the vehicle (e.g., DMSO) in the culture medium is non-toxic (typically <0.1%). - Include a vehicle-only control in all experiments to rule out solvent effects.
Suboptimal cell health prior to treatment. - Ensure cells are in the logarithmic growth phase and have high viability (>95%) before starting the experiment. - Do not use cells that are over-confluent or have been in culture for a high number of passages.
Issue 2: Gradual Decline in Cell Viability Over Weeks
Possible Cause Troubleshooting Steps
Cumulative cytotoxicity. - Lower the maintenance concentration of this compound. - Consider an intermittent dosing schedule (e.g., drug-free weekends) to allow for cellular recovery.
Selection of a more sensitive subpopulation. - Monitor cell morphology for any changes. - Periodically assess the IC50 of the cell population to see if it has shifted.
Nutrient depletion or waste accumulation. - Increase the frequency of media changes (e.g., every 48 hours). - If cells are dense, consider splitting them to a lower density more frequently.
Induction of apoptosis or senescence. - Perform assays to detect markers of apoptosis (e.g., Annexin V staining, caspase activity) or senescence (e.g., β-galactosidase staining, p16/p21 expression).[8]
Issue 3: Development of Drug Resistance
Possible Cause Troubleshooting Steps
Selection and expansion of resistant clones. - This is a common phenomenon in long-term drug exposure.[9] - To mitigate this, consider starting with multiple replicate cultures to assess the heterogeneity of the response. - Freeze down cell stocks at various time points during the long-term experiment to preserve cells with different sensitivity profiles.
Upregulation of alternative signaling pathways. - Perform molecular analyses (e.g., Western blotting, RNA sequencing) to investigate changes in key signaling pathways over time. - Consider combination therapies to target potential escape pathways.

Data Presentation

Table 1: Comparative Cytotoxicity (IC50) of Dasatinib in Various Cancer Cell Lines (48-72h Exposure)

Note: Given that this compound (M4) has a similar in vitro anti-proliferative potency to Dasatinib, these values can be used as an initial estimate for experimental design.

Cell LineCancer TypeIC50 (µM)Reference
A498Renal Cancer40.23 µg/ml (~82.4 µM)[9]
MCF-7Breast Cancer> 10[10]
MDA-MB-231Breast Cancer6.1[10]
HT29Colon Cancer1.46[7]
SW820Colorectal Carcinoma12.38[7]
K562Chronic Myeloid Leukemia~0.005[11]
LAMA-84Chronic Myeloid Leukemia~0.005[12]

Table 2: Hematologic Toxicities of Dasatinib in Clinical Trials (In Vivo)

Note: While these are in vivo clinical data for the parent drug, they highlight the potential for hematological cell lines to be particularly sensitive.

Adverse Event (Grade 3/4)Incidence in Dasatinib GroupReference
Neutropenia21%[13]
Anemia10%[13]
Thrombocytopenia19%[13]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound (Short-Term Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare a serial dilution of this compound in culture medium. Also, prepare a vehicle control (e.g., DMSO) at the highest concentration used for the drug dilutions.

  • Treatment: Remove the overnight culture medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for a standard duration (e.g., 48 or 72 hours) under normal cell culture conditions (37°C, 5% CO2).

  • Viability Assessment: Assess cell viability using a suitable assay, such as MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo).

  • Data Analysis: Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value using a non-linear regression analysis.

Protocol 2: Long-Term (10-Day) Continuous Exposure to this compound

This protocol is adapted from a generalized method for long-term drug treatment of cancer cell lines.[14]

  • Initial Seeding: Seed cells in appropriate culture flasks (e.g., T25) at a low density to allow for growth over the 10-day period.

  • Treatment Initiation: After allowing the cells to adhere and enter logarithmic growth (typically 24 hours post-seeding), replace the medium with fresh medium containing the desired concentration of this compound (e.g., a concentration at or below the IC50). Include a vehicle-only control group.

  • Medium Replenishment: Change the culture medium containing the fresh drug or vehicle every 2-3 days to maintain a consistent drug concentration and replenish nutrients.

  • Cell Monitoring: Monitor the cells daily for morphological changes, signs of stress, and confluence.

  • Passaging (if necessary): If the control cells reach high confluence before the 10-day endpoint, passage all experimental groups, maintaining the same cell density and continuing the treatment.

  • Endpoint Analysis: At the end of the 10-day period, harvest the cells for downstream analysis. This can include:

    • Cell Viability and Count: Use a trypan blue exclusion assay to determine the number of viable and dead cells.

    • Apoptosis/Necrosis Assays: Analyze cells by flow cytometry using Annexin V and propidium iodide staining.

    • Molecular Analysis: Prepare cell lysates for Western blotting to assess changes in target protein phosphorylation and downstream signaling pathways.

    • Clonogenic Survival Assay: Plate a known number of treated cells in drug-free medium and assess their ability to form colonies over a longer period (e.g., 10-14 days) to evaluate long-term reproductive capacity.[15]

Mandatory Visualizations

Signaling_Pathway_Inhibition_by_Hydroxymethyl_Dasatinib HD Hydroxymethyl Dasatinib BCR_ABL BCR-ABL HD->BCR_ABL Inhibits SRC_Family SRC Family Kinases (SRC, LYN, etc.) HD->SRC_Family Inhibits STAT5 STAT5 BCR_ABL->STAT5 PI3K_Akt PI3K/Akt Pathway BCR_ABL->PI3K_Akt MAPK RAS/MAPK Pathway BCR_ABL->MAPK SRC_Family->STAT5 SRC_Family->PI3K_Akt SRC_Family->MAPK Proliferation Cell Proliferation & Survival STAT5->Proliferation PI3K_Akt->Proliferation MAPK->Proliferation

Caption: Inhibition of BCR-ABL and SRC Family Kinases by this compound.

Experimental_Workflow_Long_Term_Cytotoxicity Start Start: Healthy Log-Phase Cells Seed Seed Cells in Culture Flasks Start->Seed Treat Treat with this compound (or Vehicle Control) Seed->Treat Incubate Incubate (10 Days) Treat->Incubate Monitor Daily Monitoring & Medium Change (every 2-3 days) Incubate->Monitor During Incubation Harvest Harvest Cells Incubate->Harvest Monitor->Incubate Analysis Endpoint Analyses: - Viability/Count - Apoptosis Assay - Western Blot - Clonogenic Assay Harvest->Analysis

Caption: Workflow for Long-Term this compound Exposure Experiment.

Troubleshooting_Logic_Excessive_Cell_Death Problem Problem: Excessive Early Cell Death Check_Conc Is Concentration > IC50? Problem->Check_Conc Reduce_Conc Action: Reduce Concentration (e.g., to IC10-IC25) Check_Conc->Reduce_Conc Yes Check_Vehicle Is Vehicle Control Also Showing Toxicity? Check_Conc->Check_Vehicle No Reassess Re-run Experiment Reduce_Conc->Reassess Reduce_Vehicle Action: Lower Vehicle % (e.g., <0.1% DMSO) Check_Vehicle->Reduce_Vehicle Yes Check_Cells Were Cells Healthy Before Treatment? Check_Vehicle->Check_Cells No Reduce_Vehicle->Reassess Improve_Culture Action: Use Healthy, Log-Phase Cells Check_Cells->Improve_Culture No Check_Cells->Reassess Yes Improve_Culture->Reassess

Caption: Troubleshooting Logic for Early Cell Death in Long-Term Cultures.

References

Technical Support Center: Enhancing In-Vivo Bioavailability of Hydroxymethyl Dasatinib

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the bioavailability of Hydroxymethyl Dasatinib in in-vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern for in-vivo studies?

A1: this compound, also referred to as M24, is an oxidative metabolite of the potent tyrosine kinase inhibitor, Dasatinib.[1] Similar to its parent compound, which is categorized as a Biopharmaceutical Classification System (BCS) Class II drug characterized by low solubility and high permeability, this compound is expected to exhibit poor aqueous solubility.[2] This low solubility can significantly hinder its oral bioavailability, presenting a challenge in preclinical studies by making it difficult to achieve consistent and therapeutic concentrations in plasma and target tissues. While it is known to be freely soluble in DMSO, its behavior in aqueous physiological environments is the primary hurdle.[3]

Q2: What are the principal signaling pathways targeted by Dasatinib and its metabolites?

A2: Dasatinib and its active metabolites primarily function by inhibiting the BCR-ABL fusion protein and the Src family of kinases.[4][5] These kinases are integral to signaling pathways that govern cell proliferation, survival, and motility.[6][7] The dysregulation of these pathways is a key factor in the pathology of certain cancers, including chronic myeloid leukemia (CML).[8][9] Detailed diagrams of the BCR-ABL and Src signaling pathways are provided in the visualizations section below.

Q3: What initial formulation strategies should be considered for the oral administration of this compound in animal models?

A3: Addressing the presumed low aqueous solubility of this compound is the first critical step in formulation development. Key strategies to enhance its dissolution rate and apparent solubility include:

  • Salt Formation: If the molecular structure contains ionizable functional groups, creating a salt form can substantially improve solubility.

  • Particle Size Reduction: Techniques such as micronization or nanosizing increase the surface area-to-volume ratio of the drug particles, which can lead to a faster rate of dissolution.

  • Use of Solubilizing Excipients: The inclusion of co-solvents, surfactants, or cyclodextrins in the formulation can increase the concentration of the compound that can be dissolved in the vehicle.

Troubleshooting Guides

Issue 1: High variability in plasma concentrations of this compound across study animals.

Potential CauseTroubleshooting StepRationale
Poor and variable absorption due to low solubility 1. Formulation Optimization: Utilize a bioavailability-enhancing formulation such as an amorphous solid dispersion (ASD) or a self-nanoemulsifying drug delivery system (su-SNEDDS).ASDs and su-SNEDDS are advanced formulation techniques that can significantly improve the dissolution and subsequent absorption of poorly soluble compounds, resulting in more consistent plasma exposure.[10]
2. Control Gastric pH: Consider co-administration with a pH-modifying agent or develop a formulation that is less susceptible to pH variations. The solubility of Dasatinib is known to be pH-dependent, a characteristic that is likely shared by its hydroxylated metabolite.[11]Fluctuations in gastric pH among individual animals can lead to inconsistent dissolution and absorption profiles.
Inconsistent Dosing Volume/Technique 1. Standardize Gavage Technique: Ensure all personnel are proficient in oral gavage procedures to minimize animal stress and ensure accurate delivery of the formulation to the stomach.[12]Improper gavage technique can result in reflux or deposition of the dose in the esophagus, leading to incomplete and variable dosing.
2. Use a Consistent and Appropriate Vehicle Volume: The volume of the dosing vehicle should be carefully chosen based on the size of the animal and administered consistently across all subjects.Excessively large volumes can cause discomfort and regurgitation, while very small volumes may be challenging to dose with high accuracy.
Food Effects 1. Standardize Fasting/Feeding Protocol: Implement a consistent fasting period before dosing and a standardized feeding schedule after dosing for all animals in the study.The presence of food in the gastrointestinal tract can alter gastric pH and motility, which can, in turn, affect the dissolution and absorption of the drug.

Issue 2: Undetectable or very low plasma concentrations of this compound.

Potential CauseTroubleshooting StepRationale
Insufficient Dose 1. Dose Escalation Study: Perform a pilot study with escalating doses to identify a dose that results in measurable plasma concentrations.The initial dose selected may be below the threshold required to achieve quantifiable systemic exposure.
Poor Formulation Performance 1. Evaluate Different Formulation Strategies: Concurrently test multiple formulation approaches (e.g., a simple suspension, a solution with co-solvents, a lipid-based formulation) to identify the most effective delivery system.A basic suspension may not be adequate to overcome the significant solubility limitations of the compound.
Rapid Metabolism/Clearance 1. Pharmacokinetic Profiling: If feasible, conduct a comprehensive pharmacokinetic study that includes intravenous (IV) administration to determine the compound's clearance and volume of distribution.The compound may be subject to rapid clearance from the bloodstream, leading to low plasma concentrations, especially at later time points.
Analytical Method Sensitivity 1. Optimize Bioanalytical Method: Verify that the LC-MS/MS or other analytical method employed has a sufficiently low limit of quantification (LLOQ) to detect the anticipated plasma concentrations.[13][14]The sensitivity of the analytical method may be insufficient to measure the low concentrations of the compound present in the plasma samples.

Data Presentation: Summary of Bioavailability Enhancement Strategies

The following table outlines common formulation strategies that can be employed to enhance the oral bioavailability of poorly soluble compounds such as this compound.

Formulation StrategyPrinciplePotential AdvantagesPotential Disadvantages
Amorphous Solid Dispersion (ASD) The drug is dispersed within a polymer matrix in a non-crystalline, amorphous state, which possesses higher energy and consequently, enhanced solubility and dissolution compared to its crystalline form.Can lead to a significant improvement in bioavailability, a reduction in food effects, and lower inter-subject variability in plasma exposure.Formulations can be physically unstable and may revert to the less soluble crystalline form over time.
Self-Nanoemulsifying Drug Delivery System (su-SNEDDS) An isotropic mixture of oils, surfactants, and co-solvents that spontaneously forms a fine oil-in-water nanoemulsion upon gentle agitation in an aqueous medium, such as the fluids of the gastrointestinal tract.Enhances the solubilization of the drug and provides a large surface area for absorption across the intestinal membrane.Can be complex to formulate and may present challenges related to stability and the achievable drug loading capacity.
Complexation with Cyclodextrins The hydrophobic drug molecule is encapsulated within the lipophilic cavity of a cyclodextrin molecule, forming a more water-soluble inclusion complex.Increases the aqueous solubility and dissolution rate of the drug.The extent of solubility enhancement is limited by the stoichiometry of the complex and the size of the drug molecule.
Particle Size Reduction (Nanosuspension) The drug particles are milled down to the nanometer size range, which dramatically increases the surface area available for dissolution.A straightforward and effective method for increasing the velocity of dissolution.Can be prone to particle aggregation and physical instability, requiring the use of stabilizers.

Experimental Protocols

Protocol 1: Preparation of a this compound Formulation for Oral Gavage in Mice

This protocol provides methods for preparing both a basic suspension and a more advanced solubilized formulation for oral administration in mice.

Materials:

  • This compound powder

  • Vehicle 1 (for suspension): 0.5% (w/v) Sodium Carboxymethylcellulose (Na-CMC) in purified water

  • Vehicle 2 (for solution): 10% DMSO, 40% PEG 400, 50% Saline

  • Mortar and pestle

  • Homogenizer (optional)

  • Magnetic stirrer and stir bar

  • Calibrated pipettes and tubes

Procedure for Suspension (Vehicle 1):

  • Accurately weigh the required amount of this compound powder.

  • In a mortar, levigate the powder with a small volume of Vehicle 1 to create a uniform paste.

  • Gradually add the remaining Vehicle 1 while continuously triturating to ensure a homogenous suspension.

  • For larger volumes, transfer the mixture to a suitable beaker and stir with a magnetic stirrer for a minimum of 30 minutes prior to dosing. A homogenizer can be used for further particle size reduction.

  • Administer to mice via oral gavage at the desired dose volume (typically 5-10 mL/kg). It is crucial to ensure the suspension is well-mixed immediately before dosing each animal.

Procedure for Solubilized Formulation (Vehicle 2):

  • Accurately weigh the required amount of this compound powder.

  • In a glass vial, dissolve the powder in the specified volume of DMSO.

  • Add the PEG 400 and vortex the mixture until a clear solution is obtained.

  • Slowly add the saline while continuously vortexing to prevent precipitation of the compound.

  • Visually inspect the final formulation for any signs of precipitation. Gentle warming can be applied if necessary to aid dissolution.

  • Administer the clear solution to mice via oral gavage at the predetermined dose volume.

Protocol 2: In-Vivo Bioavailability Study in Mice

Animals:

  • Male or female mice (e.g., C57BL/6 or BALB/c), 8-10 weeks of age.

Experimental Groups:

  • Group 1: Formulation 1 (e.g., suspension)

  • Group 2: Formulation 2 (e.g., solubilized formulation)

  • (Optional) Group 3: Intravenous (IV) administration for the determination of absolute bioavailability.

Procedure:

  • Fast the animals overnight with free access to water before the administration of the compound.

  • Administer the designated formulation of this compound to each mouse by oral gavage. For the IV group, administer the compound via a tail vein.

  • Collect blood samples (e.g., via the tail vein or retro-orbital sinus) at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Process the blood samples to isolate plasma and store the plasma samples at -80°C until bioanalysis.

  • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Calculate the relevant pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) using appropriate pharmacokinetic software.

Protocol 3: Quantification of this compound in Plasma by LC-MS/MS

The following is a general protocol that will require optimization and validation for the specific analyte and instrumentation used.

Materials:

  • Plasma samples from the in-vivo study

  • This compound analytical standard

  • Internal standard (IS) (e.g., a stable isotope-labeled version of the analyte or a structurally analogous compound)

  • Acetonitrile (ACN) with 0.1% formic acid (for protein precipitation)

  • HPLC system coupled to a triple quadrupole mass spectrometer

  • C18 HPLC column

Procedure:

  • Prepare stock solutions of this compound and the internal standard in a suitable organic solvent (e.g., DMSO or methanol).

  • Prepare calibration standards and quality control (QC) samples by spiking known concentrations of the analyte into blank plasma.

  • To a 50 µL aliquot of each plasma sample, calibration standard, and QC, add 150 µL of ACN containing the internal standard to precipitate the plasma proteins.

  • Vortex the samples for 1 minute and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the clear supernatant to a 96-well plate or autosampler vials.

  • Inject a small volume (e.g., 5-10 µL) of the supernatant onto the LC-MS/MS system.

  • Perform chromatographic separation using a suitable gradient elution on the C18 column.

  • Detect and quantify the analyte and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.

  • Construct a calibration curve and determine the concentration of this compound in the unknown samples by interpolation.

Mandatory Visualizations

Signaling Pathway Diagrams

BCR_ABL_Signaling_Pathway BCR_ABL BCR-ABL GRB2 GRB2 BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5->Proliferation Dasatinib Dasatinib & Metabolites Dasatinib->BCR_ABL

Caption: BCR-ABL Signaling Pathway and Inhibition by Dasatinib.

Src_Kinase_Signaling_Pathway GrowthFactorReceptor Growth Factor Receptor Src Src GrowthFactorReceptor->Src FAK FAK Src->FAK RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Src->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Src->PI3K_AKT STAT3 STAT3 Src->STAT3 CellAdhesion Cell Adhesion & Motility FAK->CellAdhesion Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation STAT3->Proliferation Dasatinib Dasatinib & Metabolites Dasatinib->Src

Caption: Src Kinase Signaling Pathway and Inhibition by Dasatinib.

Experimental Workflow Diagram

InVivo_Bioavailability_Workflow Formulation Formulation Development (e.g., Suspension, ASD) Dosing Oral Gavage in Mice Formulation->Dosing Sampling Blood Sampling (Time Course) Dosing->Sampling Analysis LC-MS/MS Analysis of Plasma Samples Sampling->Analysis PK_Analysis Pharmacokinetic Analysis Analysis->PK_Analysis

Caption: Experimental Workflow for In-Vivo Bioavailability Studies.

References

Troubleshooting inconsistent findings in Hydroxymethyl Dasatinib experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Hydroxymethyl Dasatinib experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies that may arise during their work with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to Dasatinib?

This compound is a metabolite of Dasatinib, a potent oral multi-targeted kinase inhibitor.[1] Dasatinib is primarily used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1][2] It functions by inhibiting several tyrosine kinases, with its primary target being the BCR-ABL kinase.[1] Dasatinib binds to both the active and inactive conformations of the ABL kinase domain, giving it high potency.[2] this compound is formed through the metabolism of Dasatinib in the body, primarily by the CYP3A4 enzyme.[3] As a metabolite, it may have its own pharmacological activity and contribute to the overall therapeutic effect or off-target effects of Dasatinib.

Q2: We are observing variable inhibition of our target kinase in different experimental batches. What could be the cause?

Inconsistent kinase inhibition can stem from several factors related to the compound's stability, handling, and the experimental setup itself.

  • Compound Stability and Degradation: Dasatinib, the parent compound, is known to be unstable under certain conditions, with a relatively short half-life of 3-5 hours in circulation.[4] It can degrade under acidic, alkaline, oxidative, photolytic, and thermal stress.[5][6] It is crucial to ensure proper storage of this compound, protecting it from light and storing it at -20°C, desiccated.[7] Once in solution, it should be used within a few months to prevent loss of potency.[7]

  • Solubility Issues: Dasatinib has pH-dependent solubility. Ensure that this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before further dilution in aqueous buffers.[7] Precipitation of the compound can lead to lower effective concentrations and thus, variable results.

  • Experimental Conditions: Variations in incubation times, cell densities, and passage numbers can all contribute to inconsistent findings. Standardize these parameters across all experiments.

Q3: Our in vitro cell-based assays show inconsistent results in cell viability and apoptosis. What should we check?

Variability in cell-based assays is a common issue. Here are some key areas to investigate:

  • Cell Line Integrity: Ensure your cell lines are not contaminated (e.g., with mycoplasma) and have been recently authenticated. High-passage number cells can exhibit altered signaling pathways and drug responses.

  • Off-Target Effects: Dasatinib is a multi-kinase inhibitor, targeting not only BCR-ABL but also SRC family kinases (SFKs), c-KIT, PDGFR, and others.[1][2][8] These off-target effects can vary between different cell lines depending on their specific kinase expression profiles, leading to inconsistent phenotypes.[9][10]

  • Dose and Time Dependence: The effects of Dasatinib on the cell cycle and apoptosis can be dose- and time-dependent.[11] A narrow therapeutic window might exist for observing the desired effect. Perform thorough dose-response and time-course experiments to identify the optimal conditions for your specific cell line.

  • Cell Permeability: Dasatinib has been shown to increase endothelial cell permeability.[12][13][14] While this is a known in vivo side effect, it could also influence compound uptake and intracellular concentration in in vitro models, potentially leading to variability.

Troubleshooting Guides

Problem: Inconsistent Phosphorylation Levels in Western Blots

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Compound Degradation Prepare fresh stock solutions of this compound regularly. Store aliquots at -20°C or -80°C to avoid multiple freeze-thaw cycles.[7] Protect from light.
Suboptimal Lysis Buffer Ensure your lysis buffer contains adequate concentrations of phosphatase and protease inhibitors.[11]
Variable Incubation Times Strictly adhere to standardized incubation times with this compound. A short pulse treatment may be sufficient to induce signaling changes.[4]
Loading Inconsistencies Use a reliable loading control (e.g., β-actin, GAPDH) and perform total protein quantification to ensure equal loading.[11]
Antibody Performance Validate your primary and secondary antibodies. Use positive and negative controls to confirm antibody specificity.
Problem: High Variability in Kinase Assays

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
ATP Concentration The IC50 value of an ATP-competitive inhibitor is dependent on the ATP concentration. Use an ATP concentration that is at or near the Km for the specific kinase.[15]
Enzyme Purity and Activity Use a highly pure and active preparation of the kinase. Contaminating kinases can lead to false results.[16]
Assay Format Radiometric assays are considered the gold standard for directly measuring enzyme activity and avoiding false positives/negatives.[15] If using fluorescence-based assays, be aware of potential interference from the compound.
Inhibitor Concentration Range Ensure the concentration range of this compound used is appropriate to generate a full inhibition curve.
Incubation and Reaction Times Optimize incubation and reaction times to ensure the assay is in the linear range.

Experimental Protocols

Western Blotting for Phospho-Protein Analysis
  • Cell Treatment: Seed cells (e.g., 5 x 10^6 cells/mL) and incubate with varying concentrations of this compound for the desired time (e.g., 60 minutes).[11]

  • Cell Lysis: Wash cells twice with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[11]

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 30 µg) per lane on an SDS-PAGE gel.[11] Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[17] Incubate with the primary antibody (e.g., anti-phospho-Src) overnight at 4°C.[17]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[17] Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Reprobing: To analyze total protein levels, the membrane can be stripped and reprobed with an antibody against the total protein (e.g., anti-Src).

LC-MS/MS for Quantifying this compound in Plasma
  • Sample Preparation (Protein Precipitation): To a 100 µL plasma sample, add an internal standard and precipitate the proteins with acetonitrile.[18]

  • Extraction (Liquid-Liquid Extraction): Alternatively, perform a liquid-liquid extraction with a solvent like methyl tert-butyl ether (MTBE).[19]

  • Chromatographic Separation: Inject the prepared sample onto a reverse-phase C18 column.[18] Use a gradient elution with a mobile phase consisting of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate).[18]

  • Mass Spectrometric Detection: Use a tandem mass spectrometer with positive ion electrospray ionization (ESI).[18] Monitor the specific precursor-to-product ion transitions for this compound and the internal standard in multiple reaction monitoring (MRM) mode.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFR PDGFR SRC SRC Family Kinases PDGFR->SRC cKIT c-KIT cKIT->SRC BCR_ABL BCR-ABL Downstream Downstream Signaling (e.g., STAT5, CrkL) BCR_ABL->Downstream SRC->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation HD Hydroxymethyl Dasatinib HD->PDGFR HD->cKIT HD->BCR_ABL HD->SRC

Caption: Simplified signaling pathway of this compound's inhibitory action.

Troubleshooting_Workflow Start Inconsistent Experimental Findings Check_Compound Verify Compound Integrity - Fresh Stock? - Proper Storage? Start->Check_Compound Check_Compound->Start [Issue Found] Check_Protocol Review Experimental Protocol - Consistent Parameters? - Validated Reagents? Check_Compound->Check_Protocol [Compound OK] Check_Protocol->Start [Issue Found] Check_Cells Assess Cell Line Health - Mycoplasma? - Passage Number? Check_Protocol->Check_Cells [Protocol OK] Check_Cells->Start [Issue Found] Optimize Optimize Assay Conditions - Dose-Response - Time-Course Check_Cells->Optimize [Cells OK] Resolved Issue Resolved Optimize->Resolved

Caption: Logical workflow for troubleshooting inconsistent experimental results.

References

Validation & Comparative

A Researcher's Guide to Validating Target Engagement of Hydroxymethyl Dasatinib in Cells

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the realm of kinase inhibitor drug development, confirming that a drug or its metabolites bind to the intended molecular targets within a cellular environment is a critical step. This process, known as target engagement, provides essential evidence for the mechanism of action and helps to interpret efficacy and toxicity data. Dasatinib, a potent multi-kinase inhibitor targeting BCR-ABL and SRC family kinases, is a cornerstone therapy for chronic myeloid leukemia (CML).[1][2] Upon administration, Dasatinib is extensively metabolized, primarily by the CYP3A4 enzyme, into several metabolites.[3][4] Among these, Hydroxymethyl Dasatinib (designated as metabolites M20 and M24) is a significant circulating metabolite.[3][5] While preclinical data suggest that these metabolites may not contribute significantly to the overall in vivo activity, comprehensively validating their specific target engagement profiles is crucial for a complete understanding of the drug's pharmacology.[6]

This guide provides an objective comparison of key experimental methodologies for validating and quantifying the target engagement of this compound in cells. It offers detailed protocols, illustrative data, and workflow diagrams to assist researchers in selecting and implementing the most appropriate assays.

Key Methodologies for Target Engagement Validation

Three primary methods are widely employed to confirm and quantify the interaction between a kinase inhibitor and its cellular targets: Cellular Thermal Shift Assay (CETSA), Activity-Based Protein Profiling (ABPP), and Phospho-protein Analysis. Each offers unique advantages and provides complementary information.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a powerful biophysical method that assesses target engagement in a label-free manner within intact cells or cell lysates.[7][8] The core principle is that when a ligand (e.g., this compound) binds to its target protein, it confers thermal stability. This stabilization prevents the protein from denaturing and aggregating at elevated temperatures.[8] By heating cell samples across a temperature gradient and then quantifying the amount of soluble target protein remaining, a "melting curve" can be generated. A shift in this curve to a higher temperature in drug-treated cells compared to vehicle-treated cells is direct evidence of target engagement.[9]

Experimental Protocol: CETSA with Western Blot Readout

  • Cell Culture and Treatment: Plate cells (e.g., K-562 human CML line) and grow to ~80% confluency. Treat cells with the desired concentrations of this compound, Dasatinib (as a positive control), and a vehicle control (e.g., 0.1% DMSO) for 1-2 hours in serum-free media.

  • Harvesting and Resuspension: Harvest cells by trypsinization or scraping, wash with PBS, and pellet by centrifugation. Resuspend the cell pellet in PBS supplemented with protease and phosphatase inhibitors.

  • Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the tubes at various temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.[10]

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction: Pellet the aggregated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration of each sample.

  • Western Blot Analysis: Normalize protein amounts, separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific to the target kinase (e.g., p38α, MEK1). Use a secondary antibody for detection and quantify band intensities.

  • Data Analysis: Plot the relative band intensity (normalized to the lowest temperature point) against the temperature for each treatment condition to generate melting curves and determine the melting temperature (Tm).

Data Presentation: Illustrative CETSA Results

The following table presents hypothetical, yet plausible, data for the thermal stabilization of the MEK1 kinase, a known off-target of Dasatinib, upon treatment with Dasatinib and this compound.

CompoundConcentration (µM)Target ProteinCell LineApparent Melting Temp (Tm)Thermal Shift (ΔTm)
Vehicle (DMSO)0.1%MEK1HeLa54.4°CN/A
Dasatinib10MEK1HeLa58.6°C+4.2°C[11]
This compound10MEK1HeLa55.1°C+0.7°C

Note: Data for Dasatinib is based on published findings for the MEK1 inhibitor Selumetinib, as Dasatinib also engages MEK1.[11] Data for this compound is illustrative to demonstrate the comparative nature of the assay.

Workflow Visualization

CETSA_Workflow cluster_prep 1. Sample Preparation cluster_process 2. Core CETSA Protocol cluster_analysis 3. Analysis start Culture Cells treat Treat with Vehicle, Dasatinib, or This compound start->treat harvest Harvest & Resuspend Cells treat->harvest heat Heat Aliquots across Temperature Gradient harvest->heat lyse Freeze-Thaw Lysis heat->lyse centrifuge Ultracentrifugation to Pellet Aggregates lyse->centrifuge collect Collect Supernatant (Soluble Proteins) centrifuge->collect wb Western Blot for Target Protein collect->wb quant Quantify Band Intensity wb->quant plot Plot Melting Curves & Determine ΔTm quant->plot end end plot->end Target Engagement Confirmed

CETSA Workflow Diagram

Activity-Based Protein Profiling (ABPP)

Principle: ABPP is a chemical proteomics strategy used to profile the functional state of enzymes in complex proteomes.[12][13] For kinase inhibitors, a competitive ABPP approach is often used. This involves treating cells or lysates with the inhibitor of interest (this compound) before introducing a broad-spectrum, active-site-directed chemical probe (e.g., a desthiobiotin-ATP probe).[14] If this compound is engaged with a particular kinase, it will block the binding of the ATP probe. After probe labeling, probe-bound proteins are enriched (e.g., via streptavidin beads) and identified and quantified by liquid chromatography-mass spectrometry (LC-MS/MS). A reduction in the probe signal for a specific kinase in the drug-treated sample compared to the control indicates target engagement.[15]

Experimental Protocol: Competitive ABPP

  • Cell Culture and Lysis: Grow and harvest cells as described for CETSA. Lyse the cells in a suitable buffer to create a native cell lysate.

  • Competitive Inhibition: Pre-incubate cell lysates with vehicle control (DMSO) or varying concentrations of this compound for 1 hour at 4°C.

  • Probe Labeling: Add a desthiobiotin-ATP probe to the lysates and incubate for a defined period (e.g., 30 minutes) to allow covalent labeling of active kinase ATP-binding sites.

  • Enrichment: Capture probe-labeled proteins by incubating the lysate with streptavidin-agarose beads. Wash the beads extensively to remove non-labeled proteins.

  • On-Bead Digestion: Digest the enriched proteins into peptides using trypsin directly on the beads.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures using high-resolution LC-MS/MS to identify and quantify the proteins that were labeled by the probe.

  • Data Analysis: Compare the spectral counts or peptide intensities for each identified kinase between the drug-treated and vehicle-treated samples. A significant reduction (>50%) in signal is typically considered a target.[12]

Data Presentation: Illustrative ABPP Results

This table shows potential targets for Dasatinib in a gastric cancer cell line and illustrates how data for this compound would be compared.

Target KinaseCellular LocationDasatinib % InhibitionThis compound % InhibitionTarget Status
ABL1Cytoplasm/Nucleus95%78%Validated Target
SRCCell Membrane92%75%Validated Target
LCKCell Membrane88%65%Validated Target
EPHA2Cell Membrane75%30%Weaker Engagement
p90RSK (RPS6KA1)Cytoplasm/Nucleus60%15%Off-Target
CDK2Nucleus15%5%Not a Target

Note: Dasatinib data is representative of published findings.[12][14] Data for this compound is illustrative.

Workflow Visualization

ABPP_Workflow cluster_prep 1. Lysate Preparation & Inhibition cluster_process 2. Probing & Enrichment cluster_analysis 3. Analysis start Prepare Cell Lysate treat Incubate with Vehicle or this compound start->treat probe Add Desthiobiotin-ATP Probe treat->probe enrich Enrich Labeled Proteins with Streptavidin Beads probe->enrich digest On-Bead Tryptic Digestion enrich->digest ms LC-MS/MS Analysis of Peptides digest->ms quant Identify & Quantify Kinases ms->quant compare Compare Drug vs. Vehicle (% Inhibition) quant->compare end end compare->end Target Profile Generated

ABPP Workflow Diagram

Phospho-protein Analysis

Principle: This method provides an indirect but functionally crucial measure of target engagement. Since Dasatinib and its metabolites are kinase inhibitors, their binding to a target kinase should inhibit its enzymatic activity. This can be measured by quantifying the phosphorylation status of the kinase itself (autophosphorylation) or its known downstream substrates. A reduction in the phosphorylation signal in drug-treated cells indicates that the kinase has been successfully engaged and inhibited. This can be assessed by Western Blot for specific targets or by phospho-flow cytometry for single-cell analysis.[16][17]

Experimental Protocol: Western Blot for Phospho-SRC

  • Cell Culture and Treatment: Seed cells and treat with this compound, Dasatinib, and vehicle control as previously described. Treatment times can be short (e.g., 30-60 minutes).

  • Lysis: Wash cells with cold PBS and lyse directly in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine and normalize protein concentrations for all lysate samples.

  • Western Blot: Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Probe one membrane with an antibody specific for the phosphorylated form of the target (e.g., anti-Phospho-SRC Tyr416). Probe a parallel membrane with an antibody for the total protein (e.g., anti-Total-SRC) to serve as a loading control.

  • Detection and Analysis: Use a chemiluminescent or fluorescent secondary antibody for detection. Quantify the band intensities and express the results as a ratio of phosphorylated protein to total protein.

Data Presentation: Illustrative Phospho-protein Results

CompoundConcentration (nM)Cell Linep-SRC (Tyr416) / Total SRC Ratio (Normalized to Vehicle)
Vehicle (DMSO)-CML CD34+1.00
Dasatinib10CML CD34+0.15
Dasatinib150CML CD34+<0.05
This compound10CML CD34+0.65
This compound150CML CD34+0.25

Note: Dasatinib data is representative of published findings showing potent suppression of P-Src.[18] Data for this compound is illustrative to show a hypothetical lower potency.

Signaling Pathway Visualization

The diagram below illustrates the core signaling pathway inhibited by Dasatinib and its metabolites. Engagement of BCR-ABL and SRC Family Kinases (SFKs) blocks downstream cascades like the PI3K/AKT and RAS/MEK/ERK pathways, which are critical for cell proliferation and survival.[18][19]

Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (e.g., PDGFR) GF->RTK PI3K PI3K RTK->PI3K RAS RAS RTK->RAS BCR_ABL BCR-ABL (Oncogenic Fusion) BCR_ABL->PI3K BCR_ABL->RAS STAT STAT5 BCR_ABL->STAT SFK SRC Family Kinases (SRC, LCK, etc.) SFK->PI3K SFK->STAT AKT AKT PI3K->AKT Apoptosis Inhibition of Apoptosis AKT->Apoptosis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT->Proliferation Dasatinib Dasatinib / This compound Dasatinib->RTK Dasatinib->BCR_ABL Dasatinib->SFK

Dasatinib Target Signaling Pathways

Comparative Summary of Methods

FeatureCellular Thermal Shift Assay (CETSA)Activity-Based Protein Profiling (ABPP)Phospho-protein Analysis
Principle Ligand-induced thermal stabilizationCompetitive binding with an active-site probeMeasures downstream functional enzymatic output
Evidence Type Direct (Biophysical Binding)Direct (Binding to Active Site)Indirect (Functional Consequence)
Label-Free Yes (for endogenous protein)No (requires chemical probe)Yes (for endogenous protein)
Proteome Coverage Target-specific (WB) or Proteome-wide (MS)Proteome-wide (MS)Target-specific
Throughput Low (WB) to High (HT-CETSA)Medium to HighMedium (WB) to High (Flow Cytometry)
Key Advantage Confirms direct binding to endogenous proteins in their native cellular state.Provides a broad, unbiased profile of functionally active targets.Confirms functional inhibition of the target kinase in a physiological context.
Key Limitation Some proteins may not show a thermal shift; MS-based readout is complex.Relies on the availability and specificity of the chemical probe.Indirect; effects could be due to inhibition of an upstream kinase.

Validating the target engagement of this compound requires a rigorous, multi-faceted approach. The Cellular Thermal Shift Assay (CETSA) offers definitive, label-free evidence of direct binding within the cell. Activity-Based Protein Profiling (ABPP) provides an unbiased, proteome-wide view of the kinases that are functionally inhibited. Finally, Phospho-protein Analysis confirms that target binding translates into the intended functional outcome of kinase inhibition. By employing at least two of these complementary methods, researchers can build a robust and comprehensive target engagement profile for this compound, enabling a deeper understanding of its cellular mechanism of action and its potential contribution to the overall therapeutic effect of Dasatinib.

References

A Comparative Analysis of Hydroxymethyl Dasatinib and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of Hydroxymethyl Dasatinib, a primary metabolite of the potent kinase inhibitor Dasatinib, alongside its parent drug and other notable kinase inhibitors. The information presented herein is supported by experimental data to offer an objective performance comparison, aiding in research and development efforts within the field of oncology and kinase inhibitor drug discovery.

Introduction to Dasatinib and its Metabolites

Dasatinib is a powerful, orally administered small-molecule inhibitor targeting multiple tyrosine kinases. It is a second-generation tyrosine kinase inhibitor (TKI) indicated for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly in cases of resistance or intolerance to other therapies like imatinib.[1] Dasatinib's mechanism of action involves the inhibition of several key kinases, primarily BCR-ABL and the SRC family of kinases (SRC, LCK, HCK, YES, FYN).[2]

Upon administration, Dasatinib is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[3][4] This metabolism results in several oxidative metabolites, including N-dealkylation (M4), N-oxidation (M5), carboxylic acid formation (M6), and hydroxylation (M20 and M24).[3][4] The hydroxylated metabolites, M20 and M24, are collectively referred to as this compound. While these metabolites are present in significant amounts in human plasma, their contribution to the overall pharmacological activity of Dasatinib is a subject of interest.[3][5] This guide focuses on comparing the known activity of this compound with its parent compound and other prominent kinase inhibitors.

Comparative Kinase Inhibition Profile

The following tables summarize the available quantitative data on the inhibitory activity of Dasatinib, its active metabolite M4, and other kinase inhibitors against a panel of key kinases. The data for this compound (M20 and M24) is primarily qualitative, indicating a significantly lower potency compared to the parent drug.

Table 1: Comparative IC50 Values of Dasatinib and Other Kinase Inhibitors against Key Kinases

Kinase TargetDasatinib IC50 (nM)Imatinib IC50 (nM)Nilotinib IC50 (nM)Bosutinib IC50 (nM)
BCR-ABL <1 - 3.0[6]25 - 780<3020 - 100
SRC 0.5 - 1.1[6]>10,000>10,0001.2
LCK 0.4>10,000>10,0001.2
YES 0.5>10,000>10,0001.0
FYN <1.0>10,000>10,0001.1
c-KIT 5.0[7]100 - 10001504
PDGFRβ 28[7]100 - 10006030

Note: IC50 values can vary depending on the specific assay conditions and cell lines used. The values presented here are a representative range from multiple sources.

Table 2: Potency of Dasatinib Metabolites in Relation to Dasatinib

MetaboliteDescriptionPotency Compared to Dasatinib
M4 N-dealkylated metaboliteEquipotent to Dasatinib[3][5][8][9]
M20 & M24 (this compound) Hydroxylated metabolitesDescribed as having "reasonable potency" but are considered to be more than 10 times less active than Dasatinib and are not expected to contribute significantly to in vivo activity.[3][9][10]
M5 N-oxide metaboliteMore than 10 times less active than Dasatinib.[3][8][9]
M6 Carboxylic acid metaboliteMore than 10 times less active than Dasatinib.[3][8][9]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the key signaling pathways affected by Dasatinib and the general workflows for relevant experimental assays.

Signaling Pathways

Dasatinib exerts its therapeutic effect by inhibiting key signaling pathways that are constitutively active in certain cancers, such as CML. The primary targets are the BCR-ABL fusion protein and SRC family kinases, which drive downstream pathways promoting cell proliferation and survival.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 SRC SRC Family Kinases SRC->PI3K SRC->STAT5 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits Dasatinib->SRC Inhibits

BCR-ABL and SRC Signaling Pathways Inhibited by Dasatinib.
Experimental Workflows

The following diagrams outline the general procedures for key experiments used to characterize and compare kinase inhibitors.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Kinase Recombinant Kinase Incubation Incubate Kinase, Substrate, Inhibitor, and ATP Kinase->Incubation Substrate Peptide Substrate Substrate->Incubation Inhibitor Test Inhibitor (e.g., Dasatinib) Inhibitor->Incubation ATP ATP (with γ-³²P or for ADP detection) ATP->Incubation Separation Separate Phosphorylated Substrate Incubation->Separation Measurement Measure Radioactivity or Luminescence (ADP-Glo) Separation->Measurement IC50 Calculate IC50 Value Measurement->IC50

General Workflow for an In Vitro Kinase Inhibition Assay.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis_wb Analysis Cell_Culture Culture Cells Treatment Treat with Inhibitor Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Incubate with Primary Antibody (e.g., anti-phospho-CrkL) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Imaging Image Acquisition Detection->Imaging Densitometry Densitometry Analysis Imaging->Densitometry

General Workflow for a Cell-Based Western Blot Assay.

Detailed Experimental Protocols

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol provides a general method for determining the IC50 value of a kinase inhibitor using a radiometric assay.

Materials:

  • Recombinant Kinase (e.g., ABL, SRC)

  • Kinase-specific peptide substrate

  • Test inhibitor (e.g., Dasatinib, this compound)

  • Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • [γ-³²P]ATP

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Acetone

  • Scintillation counter and fluid

Procedure:

  • Prepare serial dilutions of the test inhibitor in the appropriate solvent (e.g., DMSO).

  • In a microcentrifuge tube, prepare the reaction mixture containing:

    • Kinase Buffer

    • Recombinant kinase (at a predetermined optimal concentration)

    • Peptide substrate (at a concentration near its Km value)

    • Test inhibitor at various concentrations.

  • Pre-incubate the reaction mixture for 10 minutes at 30°C.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction for a specific time (e.g., 10-30 minutes) at 30°C. The reaction time should be within the linear range of the assay.

  • Terminate the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper square.

  • Wash the P81 paper squares five times for 5 minutes each with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Wash the P81 paper once with acetone and allow it to air dry.

  • Place the dried P81 paper in a scintillation vial with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Plot the percentage of kinase inhibition versus the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cell-Based Kinase Activity Assay (Western Blot)

This protocol describes a method to assess the inhibitory effect of a compound on the phosphorylation of a downstream target of a specific kinase in a cellular context. This example focuses on the inhibition of BCR-ABL activity by measuring the phosphorylation of its substrate, CrkL.

Materials:

  • Cell line expressing the target kinase (e.g., K562 cells for BCR-ABL)

  • Cell culture medium and supplements

  • Test inhibitor (e.g., Dasatinib)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-CrkL, anti-CrkL, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed the cells in a culture plate and allow them to adhere or grow to the desired confluency.

  • Treat the cells with various concentrations of the test inhibitor or vehicle control (e.g., DMSO) for a specified duration (e.g., 1-4 hours).

  • After treatment, wash the cells with ice-cold PBS.

  • Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Clarify the cell lysates by centrifugation and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA protein assay.

  • Normalize the protein concentrations of all samples.

  • Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the phosphorylated target (e.g., anti-phospho-CrkL) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-CrkL) and a loading control (e.g., anti-β-actin).

  • Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein and loading control.

Conclusion

Dasatinib is a highly potent multi-kinase inhibitor with significant activity against BCR-ABL and SRC family kinases. Its primary active metabolite, M4, demonstrates comparable potency to the parent drug. In contrast, the available data, although largely qualitative, consistently indicates that this compound (metabolites M20 and M24) is substantially less potent than Dasatinib and is not considered a major contributor to its overall clinical efficacy.[3][9][10] This comparative guide provides researchers and drug development professionals with a consolidated resource of the available data, detailed experimental methodologies, and visual representations of the relevant biological pathways to inform further investigation and development of novel kinase inhibitors. Further quantitative studies on the specific inhibitory profile of this compound would be beneficial to provide a more complete understanding of its pharmacological role.

References

A Head-to-Head Comparison of Dasatinib and its Metabolite, Hydroxymethyl Dasatinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasatinib, a potent second-generation tyrosine kinase inhibitor (TKI), is a cornerstone in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1] Its efficacy lies in the inhibition of multiple kinases, primarily BCR-ABL and the SRC family of kinases, which are crucial drivers of these malignancies.[2][3] Upon administration, Dasatinib is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme. This process yields several metabolites, including hydroxylated forms known as Hydroxymethyl Dasatinib (specifically metabolites M20 and M24). Given that these metabolites can circulate in significant concentrations, a thorough understanding of their efficacy relative to the parent drug is critical for a complete picture of Dasatinib's pharmacological profile.

This guide provides a head-to-head comparison of the available efficacy data for Dasatinib and its hydroxymethyl metabolites, supported by experimental context and methodologies.

Efficacy Comparison

While direct, extensive head-to-head clinical trials comparing the efficacy of Dasatinib and its individual metabolites are not available, preclinical data provides significant insights into their relative potency. The primary active metabolite of Dasatinib is M4, which shows similar in vitro anti-proliferative activity to the parent drug but constitutes only about 5% of the total Dasatinib exposure (AUC).[3][4]

This compound, which encompasses metabolites M20 and M24, represents a more substantial portion of the circulating metabolites, accounting for approximately 45% and 25% of the Dasatinib AUC, respectively.[3] Despite their significant presence, in vitro studies have indicated that these hydroxylated metabolites possess significantly lower pharmacological activity compared to Dasatinib.

A key study on the metabolism and disposition of Dasatinib concluded that based on their cell-based IC50 values for Src and Bcr-Abl kinase inhibition, the metabolites, including M20 and M24, are not expected to contribute significantly to the overall in vivo activity of Dasatinib. While one source describes their potency as "reasonable," the general consensus points to a considerably lower efficacy than the parent compound.

Table 1: Comparative Efficacy of Dasatinib and its Metabolites

CompoundTarget KinaseIC50 (in vitro)Relative PotencyContribution to In Vivo Efficacy
Dasatinib BCR-ABL, SRC Family KinasesLow nanomolar rangeHighPrimary contributor
This compound (M20, M24) BCR-ABL, SRC Family KinasesSignificantly higher than DasatinibLowNot expected to be significant
M4 (N-dealkylated) BCR-ABL, SRC Family KinasesSimilar to DasatinibHighMinor contributor due to low exposure

Note: Specific IC50 values for this compound (M20 and M24) are not publicly available in the reviewed literature, but are reported to be substantially higher than that of Dasatinib.

Signaling Pathways and Mechanism of Action

Dasatinib exerts its therapeutic effect by targeting key signaling pathways that are constitutively activated in CML and Ph+ ALL. By binding to the ATP-binding site of the BCR-ABL kinase, Dasatinib blocks its activity, thereby inhibiting downstream signaling cascades that promote cell proliferation and survival.[2] Additionally, its inhibition of SRC family kinases interferes with other cellular processes such as migration and invasion.

Below is a diagram illustrating the primary signaling pathway inhibited by Dasatinib.

BCR_ABL BCR-ABL Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) BCR_ABL->Downstream Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation Activation Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibition Hydroxymethyl_Dasatinib This compound (M20, M24) Hydroxymethyl_Dasatinib->BCR_ABL Weak Inhibition

Caption: Dasatinib's primary mechanism of action.

Experimental Protocols

The determination of the efficacy of tyrosine kinase inhibitors like Dasatinib and its metabolites relies on a variety of in vitro and in vivo experimental protocols.

In Vitro Kinase Assays

Objective: To determine the direct inhibitory activity of a compound against a specific kinase.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human BCR-ABL or SRC kinase is purified. A specific peptide substrate for the kinase is synthesized or purified.

  • Reaction Setup: The kinase, substrate, and ATP (often radiolabeled with ³²P or ³³P) are incubated in a reaction buffer.

  • Inhibitor Addition: The test compounds (Dasatinib or its metabolites) are added at various concentrations.

  • Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

  • Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. For radiolabeled assays, this can be done by capturing the phosphorylated peptide on a filter and measuring radioactivity using a scintillation counter. For non-radioactive assays, methods like ELISA with phospho-specific antibodies or fluorescence-based assays can be used.

  • IC50 Determination: The concentration of the inhibitor that reduces kinase activity by 50% (IC50) is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Cell-Based Proliferation Assays

Objective: To assess the effect of a compound on the growth and viability of cancer cell lines.

Methodology:

  • Cell Culture: Human CML or ALL cell lines (e.g., K562, Ba/F3 expressing BCR-ABL) are cultured in appropriate media.

  • Seeding: Cells are seeded into multi-well plates at a specific density.

  • Compound Treatment: Dasatinib or its metabolites are added to the wells at a range of concentrations.

  • Incubation: Cells are incubated for a period of 24 to 72 hours.

  • Viability Assessment: Cell viability is measured using various methods:

    • MTT/XTT Assay: Measures the metabolic activity of viable cells, which correlates with cell number.

    • Trypan Blue Exclusion: Live cells with intact membranes exclude the dye, while dead cells do not.

    • ATP-based Luminescence Assay: Measures the amount of ATP present, which is an indicator of metabolically active cells.

  • GI50/IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (GI50 or IC50) is determined.

cluster_0 In Vitro Efficacy Assessment cluster_1 Pharmacokinetic Analysis Kinase_Assay Kinase Assay IC50_Kinase Determine IC50 (Direct Inhibition) Kinase_Assay->IC50_Kinase Cell_Assay Cell-Based Proliferation Assay IC50_Cell Determine IC50 (Cellular Potency) Cell_Assay->IC50_Cell In_Vivo_Study In Vivo Animal Study (e.g., Mouse, Rat) Metabolite_ID Identify & Quantify Metabolites (LC-MS/MS) In_Vivo_Study->Metabolite_ID AUC Determine Plasma Exposure (AUC) Metabolite_ID->AUC

Caption: Experimental workflow for efficacy and pharmacokinetic assessment.

Conclusion

References

Validating the Gatekeeper: A Guide to Orthogonal Methods for Confirming Hydroxymethyl Dasatinib's Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dasatinib, a potent second-generation tyrosine kinase inhibitor (TKI), has revolutionized the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2][3] Its primary mechanism of action involves the inhibition of the BCR-ABL fusion protein and the SRC family of kinases, key drivers of malignant cell proliferation and survival.[4][5][6][7][8] Hydroxymethyl dasatinib is a principal active metabolite of dasatinib. Validating that this metabolite retains the intended mechanism of action and assessing its off-target effects are critical steps in drug development.

The Core Mechanism: Targeting BCR-ABL and Src Kinase Pathways

Dasatinib and its metabolites function by binding to the ATP-binding pocket of kinases, preventing the phosphorylation of downstream substrates and thereby inhibiting signal transduction pathways that promote cell growth and survival.[9] A defining feature of dasatinib is its ability to bind to both the active and inactive conformations of the ABL kinase, contributing to its high potency and efficacy against many imatinib-resistant mutations.[8]

G cluster_0 Upstream Signaling cluster_1 BCR-ABL Pathway cluster_2 Src Family Kinase Pathway Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Src Kinases Src Kinases Receptor Tyrosine Kinases->Src Kinases Activation BCR-ABL BCR-ABL GRB2 GRB2 BCR-ABL->GRB2 STAT5 STAT5 BCR-ABL->STAT5 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Transcription Gene Transcription ERK->Gene Transcription STAT5->Gene Transcription Proliferation, Survival FAK FAK Src Kinases->FAK STAT3 STAT3 Src Kinases->STAT3 Cell Adhesion & Migration Cell Adhesion & Migration FAK->Cell Adhesion & Migration STAT3->Gene Transcription This compound This compound This compound->BCR-ABL Inhibition This compound->Src Kinases Inhibition

Caption: Simplified signaling pathways of BCR-ABL and Src kinases inhibited by this compound.

Biophysical Methods: Probing Direct Target Engagement

Biophysical assays provide direct, quantitative evidence of the interaction between a compound and its protein target. These methods are crucial for confirming direct binding and determining the affinity and kinetics of the interaction.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying target engagement in a cellular environment.[10][11][12][13][14] It is based on the principle that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.

Experimental Protocol:

  • Cell Culture and Treatment: Culture cells of interest (e.g., K-562, a CML cell line) to a density of approximately 1-2 x 10^6 cells/mL. Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour) at 37°C.[15]

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[11]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target protein (e.g., BCR-ABL, Src) in the soluble fraction by Western blot or other quantitative proteomics methods like mass spectrometry.[13]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

G cluster_workflow CETSA Workflow A 1. Treat cells with This compound B 2. Heat to different temperatures A->B C 3. Lyse cells B->C D 4. Centrifuge to separate soluble/aggregated proteins C->D E 5. Analyze soluble fraction (e.g., Western Blot) D->E G cluster_workflow SPR Workflow A 1. Immobilize target kinase on sensor chip B 2. Flow Hydroxymethyl Dasatinib over chip A->B C 3. Measure association and dissociation B->C D 4. Determine binding kinetics (ka, kd, KD) C->D G cluster_workflow ITC Workflow A 1. Load kinase into cell, compound into syringe B 2. Inject compound into kinase solution A->B C 3. Measure heat change with each injection B->C D 4. Determine thermodynamic parameters (KD, ΔH, ΔS) C->D G cluster_workflow Western Blot Workflow A 1. Treat cells with This compound B 2. Lyse cells and quantify protein A->B C 3. Separate proteins by SDS-PAGE B->C D 4. Transfer to membrane and probe with antibodies C->D E 5. Detect and quantify protein phosphorylation D->E G cluster_workflow Cell Proliferation Assay Workflow A 1. Culture kinase-dependent cells (e.g., Ba/F3-BCR-ABL) B 2. Treat with a range of compound concentrations A->B C 3. Incubate for 48-72 hours B->C D 4. Measure cell viability C->D E 5. Determine GI50 value D->E G cluster_biophysical Biophysical Methods cluster_cellular Cellular Assays A Primary Biochemical Screen (e.g., in vitro kinase assay) B Biophysical Validation (Direct Binding) A->B SPR SPR B->SPR ITC ITC B->ITC C Cellular Target Engagement (CETSA) D Cellular Functional Assays C->D E Off-Target Profiling (e.g., Kinome Scan, Proteomics) C->E Phospho Phosphorylation Assay D->Phospho Prolif Proliferation Assay D->Prolif SPR->C ITC->C

References

Navigating the Kinome: A Comparative Analysis of Dasatinib and its Analogs in Cross-Reactivity Profiling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the kinase selectivity profile of a small molecule inhibitor is paramount. This guide provides a comparative analysis of the well-established multi-kinase inhibitor Dasatinib and its analogs, offering insights into how structural modifications can influence potency and off-target effects. While specific experimental data for Hydroxymethyl Dasatinib is not extensively available in the public domain, this guide will focus on the broader context of Dasatinib and its derivatives to inform on potential cross-reactivity.

Dasatinib is a potent inhibitor of the BCR-ABL kinase, the driving oncogene in Chronic Myeloid Leukemia (CML), and is also a strong inhibitor of SRC family kinases.[1][2] However, its therapeutic efficacy is accompanied by a broad off-target profile, which can lead to unforeseen side effects but also presents opportunities for drug repurposing. This guide delves into the kinase inhibition profiles of Dasatinib and its analogs, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to aid in the critical evaluation of these compounds.

Kinase Inhibition Profile: A Comparative Look

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Dasatinib and a selection of its analogs against a panel of key kinases. This data, compiled from various studies, highlights the varying degrees of potency and selectivity achieved through chemical modifications of the parent Dasatinib molecule.

CompoundTarget KinaseIC50 (nM)
Dasatinib c-Abl<0.78 - 9
c-Src<0.37 - 0.5
LckLow Picomolar
Btk5
Tec297
Csk7
Dasatinib-L-arginine derivative (Das-R) c-Abl<0.45
c-Src<0.25
Csk4.4
Dasatinib-C10 fatty acid conjugate (Das-C10) c-Src35
Csk3200

Note: IC50 values can vary between different assay formats and experimental conditions.

Deciphering the Data: Experimental Protocols

The determination of kinase inhibition profiles is a critical step in drug discovery. The following provides a generalized protocol for a typical in vitro kinase inhibition assay, based on methodologies cited in the literature.

In Vitro Kinase Inhibition Assay Protocol

This protocol outlines a common method for determining the IC50 value of a compound against a specific kinase.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Compound Dilution Series Incubation Incubation of Kinase, Compound, and Substrate Compound_Prep->Incubation Kinase_Prep Kinase and Substrate Preparation Kinase_Prep->Incubation ATP_Prep ATP Solution Preparation Reaction_Start Initiation of Kinase Reaction with ATP Incubation->Reaction_Start Reaction_Stop Termination of Reaction Reaction_Start->Reaction_Stop Detection Detection of Substrate Phosphorylation Reaction_Stop->Detection Data_Analysis Data Analysis and IC50 Calculation Detection->Data_Analysis

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Detailed Steps:

  • Compound Preparation: The test compound (e.g., this compound) is serially diluted in a suitable solvent, typically DMSO, to create a range of concentrations.

  • Kinase Reaction Mixture: A reaction buffer containing the purified kinase, a specific substrate (peptide or protein), and any necessary co-factors is prepared.

  • Incubation: The diluted compound is pre-incubated with the kinase reaction mixture for a defined period to allow for binding to the kinase.

  • Reaction Initiation: The kinase reaction is initiated by the addition of adenosine triphosphate (ATP). The concentration of ATP is often kept near its Michaelis-Menten constant (Km) for the specific kinase to ensure sensitive detection of competitive inhibitors.

  • Reaction Termination: After a specific incubation time, the reaction is stopped, typically by the addition of a solution that denatures the enzyme or chelates divalent cations required for enzyme activity.

  • Detection: The level of substrate phosphorylation is quantified. Common detection methods include radiometric assays (measuring the incorporation of radiolabeled phosphate), fluorescence-based assays (e.g., FRET), or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Visualizing the Impact: Key Signaling Pathways

Dasatinib and its analogs exert their effects by inhibiting key kinases involved in critical cellular signaling pathways. Understanding these pathways is essential for predicting the biological consequences of kinase inhibition.

BCR-ABL Signaling Pathway in CML

The fusion protein BCR-ABL possesses constitutively active tyrosine kinase activity, driving the proliferation and survival of leukemia cells in CML. Dasatinib potently inhibits this activity.

G cluster_downstream Downstream Effectors cluster_outcomes Cellular Outcomes BCR_ABL BCR-ABL RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK JAK_STAT JAK-STAT Pathway BCR_ABL->JAK_STAT PI3K_AKT PI3K-AKT Pathway BCR_ABL->PI3K_AKT Dasatinib Dasatinib / Analogs Dasatinib->BCR_ABL Proliferation Increased Proliferation RAS_RAF_MEK_ERK->Proliferation JAK_STAT->Proliferation Survival Enhanced Survival PI3K_AKT->Survival Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis

Caption: Inhibition of the BCR-ABL signaling cascade by Dasatinib.

SRC Family Kinase (SFK) Signaling Pathway

SRC family kinases are involved in a multitude of cellular processes, including cell growth, differentiation, and migration. Their dysregulation is implicated in various cancers.

G cluster_downstream Downstream Pathways cluster_outcomes Cellular Responses RTK Receptor Tyrosine Kinases (e.g., PDGFR, EGFR) SRC SRC Family Kinases (e.g., Src, Lck, Fyn) RTK->SRC Integrins Integrins Integrins->SRC FAK FAK SRC->FAK STAT3 STAT3 SRC->STAT3 RAS_MAPK RAS-MAPK Pathway SRC->RAS_MAPK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway SRC->PI3K_AKT_mTOR Dasatinib Dasatinib / Analogs Dasatinib->SRC Migration Migration & Invasion FAK->Migration Proliferation Proliferation STAT3->Proliferation RAS_MAPK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival Angiogenesis Angiogenesis PI3K_AKT_mTOR->Angiogenesis

Caption: Overview of SRC family kinase signaling and its inhibition.

References

Reproducibility of published data on Hydroxymethyl Dasatinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the tyrosine kinase inhibitor Dasatinib and its primary metabolite, Hydroxymethyl Dasatinib. The information presented is based on publicly available data to assist researchers in understanding their relative properties and potential contributions to therapeutic and off-target effects.

Introduction

Dasatinib is a potent, orally available small molecule inhibitor of multiple tyrosine kinases, most notably BCR-ABL and the SRC family of kinases. It is approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). In humans, Dasatinib is extensively metabolized, primarily by the cytochrome P450 enzyme CYP3A4. One of the main phase I metabolites is this compound, also known as M24, which is formed through the hydroxylation of the methyl group on the chloromethylphenyl ring. Understanding the biological activity and pharmacokinetic profile of this metabolite is crucial for a comprehensive assessment of Dasatinib's overall efficacy and safety.

Data Presentation: A Comparative Analysis

The following tables summarize the available quantitative data for Dasatinib and its metabolite, this compound.

Table 1: In Vitro Potency Against Key Kinases

CompoundTarget KinaseIC50 (nM)Reference
DasatinibBcr-Abl<1.0[1]
DasatinibSrc0.5[1]
This compound (M24)Bcr-AblNot explicitly quantified, but suggested to be less potent than Dasatinib[2]
This compound (M24)SrcNot explicitly quantified, but suggested to be less potent than Dasatinib[2]

Note: While a specific IC50 value for this compound (M24) is not available in the cited literature, the study by Christopher et al. (2008) concluded that M24 and other metabolites are not expected to contribute significantly to the in vivo pharmacological activity of Dasatinib, implying a lower potency.[2]

Table 2: Comparative Pharmacokinetic Parameters in Humans (Following Oral Administration of Dasatinib)

ParameterDasatinibThis compound (M24)Reference
Primary Metabolizing EnzymeCYP3A4(Formed from Dasatinib by CYP3A4)[3]
Contribution to Total Radioactivity in Plasma (at 2h post-dose)~25%Contributes to the remaining percentage along with other metabolites[2]
In Vivo Activity ContributionMajorNot expected to be significant[2]

Experimental Protocols

Reproducibility of scientific findings is paramount. Below are detailed methodologies for key experiments related to the evaluation of Dasatinib and the generation of its metabolites.

Protocol 1: In Vitro Metabolism of Dasatinib in Human Liver Microsomes

This protocol is adapted from methodologies described for studying the metabolism of Dasatinib.[4]

Objective: To generate and identify metabolites of Dasatinib, including this compound (M24), using human liver microsomes.

Materials:

  • Dasatinib

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ice-cold)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of Dasatinib in a suitable organic solvent (e.g., DMSO).

  • In a microcentrifuge tube, combine human liver microsomes (final concentration, e.g., 1 mg/mL) and the NADPH regenerating system in 0.1 M potassium phosphate buffer (pH 7.4).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the Dasatinib stock solution to the pre-incubated mixture to achieve the desired final concentration (e.g., 10 µM). The final concentration of the organic solvent should be low (e.g., <1%) to avoid inhibition of enzymatic activity.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Analyze the supernatant for the presence of Dasatinib and its metabolites, including this compound (M24), using a validated LC-MS/MS method.

Protocol 2: General Kinase Inhibition Assay (Illustrative)

This is a generalized protocol for assessing the inhibitory activity of compounds like Dasatinib and this compound against a target kinase. Specific conditions will vary depending on the kinase and the assay format (e.g., radiometric, fluorescence-based).

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific tyrosine kinase.

Materials:

  • Recombinant purified target kinase (e.g., Bcr-Abl, Src)

  • Specific peptide substrate for the kinase

  • ATP (adenosine triphosphate)

  • Test compounds (Dasatinib and this compound) at various concentrations

  • Assay buffer (containing appropriate salts, DTT, and cofactors like MgCl2)

  • Detection reagent (e.g., 32P-ATP for radiometric assays, or a phosphospecific antibody for ELISA-based assays)

  • 96-well assay plates

Procedure:

  • Prepare serial dilutions of the test compounds (Dasatinib and this compound) in the assay buffer.

  • In the wells of a 96-well plate, add the kinase, the peptide substrate, and the test compound dilutions. Include control wells with no inhibitor (vehicle control) and wells with no kinase (background control).

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).

  • Stop the reaction (e.g., by adding a stop solution or by spotting onto a membrane).

  • Quantify the amount of phosphorylated substrate in each well using the chosen detection method.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualization

The following diagrams illustrate key concepts related to Dasatinib's metabolism and mechanism of action.

dasatinib_metabolism Dasatinib Dasatinib CYP3A4 CYP3A4 (Liver) Dasatinib->CYP3A4 Metabolism Metabolites Metabolites CYP3A4->Metabolites Hydroxymethyl_Dasatinib This compound (M24) Metabolites->Hydroxymethyl_Dasatinib Hydroxylation Other_Metabolites Other Metabolites (M4, M5, M6, M20, etc.) Metabolites->Other_Metabolites Other Reactions

Dasatinib Metabolism Pathway

dasatinib_signaling_pathway cluster_inhibition Inhibition cluster_pathway Signaling Pathway Dasatinib Dasatinib BCR_ABL BCR-ABL Dasatinib->BCR_ABL SRC_Family SRC Family Kinases (e.g., SRC, LCK, FYN) Dasatinib->SRC_Family Hydroxymethyl_Dasatinib This compound (Lower Potency) Hydroxymethyl_Dasatinib->BCR_ABL Hydroxymethyl_Dasatinib->SRC_Family Downstream Downstream Signaling (e.g., STAT5, MAPK, AKT) BCR_ABL->Downstream SRC_Family->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Dasatinib Signaling Inhibition

experimental_workflow cluster_synthesis Compound Preparation cluster_assay Biological Evaluation cluster_analysis Data Analysis Dasatinib_Source Dasatinib (Commercial Source) Kinase_Assay In Vitro Kinase Assay (Bcr-Abl, Src, etc.) Dasatinib_Source->Kinase_Assay Cell_Assay Cell-Based Proliferation Assay (e.g., CML cell lines) Dasatinib_Source->Cell_Assay Metabolite_Synthesis This compound (Metabolic or Chemical Synthesis) Metabolite_Synthesis->Kinase_Assay Metabolite_Synthesis->Cell_Assay IC50_Determination IC50 Value Determination Kinase_Assay->IC50_Determination Cell_Assay->IC50_Determination Comparison Comparative Analysis IC50_Determination->Comparison

Comparative Evaluation Workflow

References

A Comparative Analysis of Dasatinib Efficacy in Sensitive vs. Resistant Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Dasatinib, a multi-targeted kinase inhibitor, in sensitive versus resistant cancer cell lines. The information is supported by experimental data and detailed methodologies to assist in research and development. While the prompt specified "Hydroxymethyl Dasatinib," the available scientific literature predominantly focuses on its parent compound, Dasatinib. Therefore, this guide will center on Dasatinib, which is crucial for understanding the activity of its metabolites.

Dasatinib is a potent inhibitor of the BCR-ABL kinase and the Src family of kinases, and it is approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2] However, the emergence of resistance is a significant clinical challenge.[3][4] This guide explores the differential effects of Dasatinib on cell lines that are sensitive to its cytotoxic effects and those that have developed resistance.

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. A lower IC50 value indicates greater sensitivity of the cell line to the drug.[5][6] The following tables summarize the IC50 values of Dasatinib in various sensitive and resistant cancer cell lines as reported in the literature.

Table 1: Dasatinib IC50 Values in Hematological Malignancy Cell Lines

Cell LineCancer TypeStatusDasatinib IC50Reference
K562CMLSensitive1 nM[7]
K562 BMS-RCMLResistant25 µM[7]
TF-1 BCR/ABLCMLSensitive0.75 nM[7]
TF-1 BCR/ABL BMS-RCMLResistant15 µM[7]

Table 2: Dasatinib IC50 Values in Solid Tumor Cell Lines

Cell LineCancer TypeStatusDasatinib IC50Reference
Lox-IMVIMelanomaSensitive35.4 nM[8]
Sk-Mel-28MelanomaResistant> 1 µM[8]
MDA-MB-231Triple-Negative Breast CancerSensitive40 nM[9]
231-DasBTriple-Negative Breast CancerResistant> 5 µM[9]
HCC827NSCLCSensitive26 nM[10]
A549NSCLCResistant1.87 µM[10]

Mechanisms of Dasatinib Resistance

Resistance to Dasatinib can be broadly categorized into BCR-ABL-dependent and BCR-ABL-independent mechanisms.[4]

  • BCR-ABL Dependent Resistance: The most common mechanism is the acquisition of point mutations in the BCR-ABL kinase domain, with the T315I mutation being a notable example that confers resistance to Dasatinib.[11]

  • BCR-ABL Independent Resistance: This involves the activation of alternative signaling pathways that bypass the need for BCR-ABL signaling for cell survival and proliferation. These can include the activation of other kinases like Src family kinases (e.g., LYN), or activation of pathways such as PI3K/AKT/mTOR and MAPK/ERK.[3][4][7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are protocols for key assays used to evaluate the efficacy of Dasatinib.

1. Cell Viability Assay (MTS/XTT Assay)

This assay is used to determine the IC50 values of Dasatinib by measuring the metabolic activity of cells, which is proportional to the number of viable cells.[12][13]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of Dasatinib (e.g., 0.001 to 10 µM) for a specified period (e.g., 48-72 hours).[12][14]

  • Reagent Incubation: Add a metabolic reagent such as MTS or XTT to each well and incubate for 1-4 hours at 37°C.[12][13]

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value using software like GraphPad Prism.[12]

2. Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This assay quantifies the percentage of apoptotic and necrotic cells following Dasatinib treatment.[15][16]

  • Cell Treatment: Treat cells with Dasatinib at concentrations around the IC50 value for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X binding buffer.[15][17]

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15-20 minutes at room temperature.[17]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative and PI-negative cells are live cells.

    • Annexin V-positive and PI-negative cells are in early apoptosis.[15]

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.[15]

3. Protein Expression Analysis (Western Blotting)

Western blotting is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways affected by Dasatinib.[18][19]

  • Protein Extraction: Lyse Dasatinib-treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.[20]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Gel Electrophoresis: Separate the protein lysates (20-30 µg) on an SDS-PAGE gel.[21]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Src, total Src, p-CrkL, total CrkL, β-actin) overnight at 4°C.[20]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[21]

Visualizations

Experimental Workflow for Comparing Dasatinib Efficacy

experimental_workflow cluster_setup Cell Culture & Treatment cluster_assays Efficacy Assays cluster_analysis Data Analysis sensitive Sensitive Cell Line treatment Treat with Dasatinib (Dose-Response) sensitive->treatment resistant Resistant Cell Line resistant->treatment viability Cell Viability Assay (e.g., MTS) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis western Western Blot (Signaling Proteins) treatment->western ic50 IC50 Determination viability->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant protein_exp Protein Expression Analysis western->protein_exp

Caption: A generalized workflow for comparing the efficacy of Dasatinib in sensitive and resistant cell lines.

BCR-ABL Independent Dasatinib Resistance Pathway

dasatinib_resistance cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., MET, AXL) PI3K PI3K RTK->PI3K Bypass Activation RAS RAS RTK->RAS Bypass Activation Dasatinib Dasatinib BCR_ABL BCR-ABL Dasatinib->BCR_ABL Src Src Family Kinases (e.g., LYN) Dasatinib->Src BCR_ABL->PI3K BCR_ABL->RAS Src->PI3K Src->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

References

In-Vivo Validation of Dasatinib's Anti-Tumor Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

While direct in-vivo validation of the anti-tumor activity of Hydroxymethyl Dasatinib, a metabolite of Dasatinib, is not extensively documented in publicly available research, a wealth of data exists for the parent compound, Dasatinib. This guide provides a comparative analysis of Dasatinib's in-vivo anti-tumor efficacy against other established agents, supported by experimental data and detailed protocols.

Dasatinib, a potent oral dual Src/Abl kinase inhibitor, has demonstrated significant anti-tumor effects across a range of cancers.[1] It is metabolized in the liver into several metabolites, including this compound (M24).[2][3] However, current research suggests that these metabolites are not expected to contribute significantly to the in-vivo pharmacological activity.[4] Therefore, this guide will focus on the in-vivo performance of Dasatinib in comparison to other anti-tumor agents.

Comparative Anti-Tumor Efficacy of Dasatinib

Dasatinib has been evaluated in various preclinical models, demonstrating its potency in inhibiting tumor growth and inducing apoptosis.[1][5] Its efficacy has been compared to other tyrosine kinase inhibitors, such as imatinib, and in combination with chemotherapeutic agents like paclitaxel.

Dasatinib vs. Imatinib in Chronic Myeloid Leukemia (CML)

In a preclinical intracranial CML model using K562-pLUC#2 cells, Dasatinib demonstrated superior tumor growth inhibition compared to imatinib.[6] A retrospective study on newly diagnosed CML patients also found that Dasatinib treatment led to higher rates of major molecular response (MMR) and deep molecular response (DMR) with a shorter time to achieve these responses compared to imatinib.[7]

MetricDasatinibImatinibReference
Major Molecular Response (MMR) Rate 79%65%[7]
Median Time to MMR 11.9 months14.7 months[7]
Deep Molecular Response (DMR) Rate 44%25%[7]
Median Time to DMR 30.3 months66.1 months[7]
Dasatinib in Combination with Paclitaxel in Ovarian Cancer

In a murine xenograft model of ovarian cancer, the combination of Dasatinib and paclitaxel resulted in a significantly higher tumor growth inhibitory rate compared to paclitaxel alone.[8]

Treatment GroupTumor Growth Inhibitory Rate (A2780 cells)Tumor Growth Inhibitory Rate (HO8910 cells)Reference
Dasatinib alone 43.2%34.0%[8]
Dasatinib + Paclitaxel 76.7%58.5%[8]

Experimental Protocols

In-Vivo Xenograft Model for Laryngeal Squamous Cell Carcinoma
  • Animal Model: Nude mice.

  • Cell Line: Hep-2 human laryngeal cancer cells.

  • Procedure: Hep-2 cells were injected subcutaneously into the mice.

  • Treatment: Once tumors were established, mice were treated with Dasatinib, DDP (cisplatin), or a combination of both.

  • Assessment: Tumor burden was measured to evaluate the therapeutic efficacy.[1]

Intracranial CML Model
  • Animal Model: Not specified in the abstract.

  • Cell Line: K562-pLUC#2 chronic myeloid leukemia cells.

  • Procedure: Tumor cells were implanted intracranially.

  • Treatment: Treatment with Dasatinib or imatinib was initiated on day 6 after tumor cell implantation.

  • Assessment: Tumor growth was monitored using bioluminescence imaging (BLI).[6]

Ovarian Cancer Murine Xenograft Model
  • Animal Model: Nude mice.

  • Cell Lines: A2780 and HO8910 ovarian cancer cells.

  • Procedure: Cells were injected to establish tumors.

  • Treatment: Mice were treated with Dasatinib, paclitaxel, or a combination of both.

  • Assessment: Tumor growth was measured to determine the anti-tumor effect.[8]

Signaling Pathways and Mechanism of Action

Dasatinib primarily functions as a potent inhibitor of the Src family of kinases and the Abl kinase.[1] The anti-tumor effects of Dasatinib are attributed to the induction of cell cycle arrest and apoptosis.[1] In laryngeal cancer cells, Dasatinib was found to suppress the phosphorylation of Src, leading to apoptosis through both mitochondria-dependent and death receptor-dependent pathways.[1] In lung cancer models, Dasatinib's anti-tumor activity was mediated by targeting LIMK1.[9]

Dasatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor_Tyrosine_Kinases Receptor Tyrosine Kinases (e.g., PDGFR, c-Kit) Src Src Family Kinases Receptor_Tyrosine_Kinases->Src Abl Abl Kinase Receptor_Tyrosine_Kinases->Abl Downstream_Effectors Downstream Effectors Src->Downstream_Effectors Abl->Downstream_Effectors Proliferation_Survival Cell Proliferation & Survival Pathways Downstream_Effectors->Proliferation_Survival Apoptosis Apoptosis Proliferation_Survival->Apoptosis Dasatinib Dasatinib Dasatinib->Src Dasatinib->Abl

Caption: Simplified signaling pathway inhibited by Dasatinib.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture Tumor_Implantation Tumor Cell Implantation Cell_Culture->Tumor_Implantation Animal_Model Animal Model (e.g., Nude Mice) Animal_Model->Tumor_Implantation Tumor_Growth Tumor Establishment Tumor_Implantation->Tumor_Growth Drug_Administration Drug Administration (Dasatinib vs. Control/Alternative) Tumor_Growth->Drug_Administration Tumor_Measurement Tumor Volume/ Bioluminescence Measurement Drug_Administration->Tumor_Measurement Data_Comparison Comparative Data Analysis Tumor_Measurement->Data_Comparison

Caption: General workflow for in-vivo anti-tumor studies.

References

Benchmarking Hydroxymethyl Dasatinib against current standard-of-care treatments

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Hydroxymethyl Dasatinib and Standard-of-Care Treatments for CML and Ph+ ALL

Introduction

This guide provides a comparative analysis of this compound in the context of current standard-of-care treatments for Chronic Myeloid Leukemia (CML) and Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL). It is important to clarify from the outset that this compound is a primary active metabolite of Dasatinib, the therapeutic agent.[1][2] Dasatinib is extensively metabolized in humans, primarily by the cytochrome P450 enzyme CYP3A4, to form this compound and other metabolites.[1][3][4] However, studies on the metabolism and disposition of Dasatinib have suggested that its metabolites, including this compound, are not expected to contribute significantly to the overall in vivo pharmacological activity.[2]

Therefore, this guide will focus on benchmarking the parent drug, Dasatinib , against current standard-of-care treatments for its approved indications. Dasatinib is a potent, second-generation tyrosine kinase inhibitor (TKI) that has become a cornerstone in the management of CML and Ph+ ALL.[5][6][7]

Mechanism of Action and Metabolism of Dasatinib

Dasatinib functions as a multi-targeted inhibitor of several key tyrosine kinases. In CML and Ph+ ALL, the hallmark is the presence of the Philadelphia chromosome, which results in the formation of the BCR-ABL fusion protein.[5][8] This abnormal protein has constitutively active tyrosine kinase activity, driving uncontrolled proliferation of leukemia cells.[5][8] Dasatinib potently inhibits the BCR-ABL kinase, as well as the SRC family of kinases (including SRC, LCK, YES, and FYN), c-KIT, EPHA2, and PDGFRβ.[5][6] By binding to the ATP-binding site of these kinases, Dasatinib blocks their activity, thereby inhibiting downstream signaling pathways and inducing apoptosis in cancer cells.[5] Notably, Dasatinib can bind to both the active and inactive conformations of the ABL kinase domain, which contributes to its high potency and its ability to overcome resistance to first-generation TKIs like Imatinib.[6][8]

cluster_0 Cell Membrane cluster_1 Cellular Response BCR_ABL BCR-ABL (Constitutively Active Kinase) Substrate Downstream Substrates BCR_ABL->Substrate ATP -> ADP (Phosphorylation) Apoptosis Apoptosis (Cell Death) Proliferation Uncontrolled Cell Proliferation & Survival Substrate->Proliferation Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibition

Figure 1: Simplified signaling pathway of BCR-ABL and inhibition by Dasatinib.

Upon oral administration, Dasatinib is metabolized primarily in the liver. The major enzyme responsible for its metabolism is CYP3A4, which catalyzes the formation of several metabolites, including this compound.

Dasatinib Dasatinib (Oral Administration) Metabolism Hepatic Metabolism Dasatinib->Metabolism CYP3A4 CYP3A4 Metabolism->CYP3A4 Primary Enzyme Hydroxymethyl_Dasatinib This compound (Metabolite M24) CYP3A4->Hydroxymethyl_Dasatinib Other_Metabolites Other Metabolites (M4, M5, M20, etc.) CYP3A4->Other_Metabolites Excretion Excretion (Primarily Fecal) Hydroxymethyl_Dasatinib->Excretion Other_Metabolites->Excretion

Figure 2: Metabolic pathway of Dasatinib leading to this compound.

Benchmarking Dasatinib Against Standard-of-Care Treatments

Chronic Myeloid Leukemia (CML)

For patients with newly diagnosed chronic phase CML (CML-CP), the standard of care is treatment with a tyrosine kinase inhibitor.[9][10][11] The most common first-line options include Imatinib, Dasatinib, and Nilotinib.[9]

Dasatinib vs. Imatinib

The DASISION (Dasatinib Versus Imatinib Study in Treatment-Naïve CML Patients) trial was a pivotal phase 3 study that compared the efficacy and safety of Dasatinib with Imatinib in newly diagnosed CML-CP patients.[12][13][14] The results demonstrated that Dasatinib led to faster and deeper molecular responses compared to Imatinib.[13]

Efficacy EndpointDasatinib (100 mg once daily)Imatinib (400 mg once daily)p-valueReference(s)
Confirmed CCyR by 12 Months 77%66%0.007[15]
MMR by 24 Months 64%46%<0.0001[12]
Cumulative MMR by 5 Years 76%64%0.0022[13]
Cumulative MR4.5 by 5 Years 42%33%0.0251[13]
Transformation to AP/BP 2.3% (by 24 months)5.0% (by 24 months)-[12]

CCyR: Complete Cytogenetic Response; MMR: Major Molecular Response; MR4.5: Molecular response with a 4.5-log reduction in BCR-ABL1 transcripts; AP/BP: Accelerated Phase/Blast Phase.

Dasatinib vs. Nilotinib

While no large-scale, head-to-head randomized controlled trials have directly compared Dasatinib and Nilotinib as first-line therapy, a propensity score-matched analysis of two parallel phase 2 trials suggested that both drugs offer similar response rates and survival outcomes in newly diagnosed CML-CP patients.[16][17] A randomized phase 3 study (JALSG CML212) also found no significant difference in achieving deep molecular response between the two agents.[18][19]

Efficacy EndpointDasatinib (100 mg once daily)Nilotinib (300 mg twice daily)p-valueReference(s)
BCR-ABL1/ABL1 <10% at 3 Months 93%94%0.25[17]
MMR at 12 Months 77%85%0.13[17]
Cumulative MR4.5 by 18 Months 30.8%32.6%0.66[18][19]
3-Year Overall Survival 99%93%0.95[17]
Philadelphia Chromosome-Positive Acute Lymphoblastic Leukemia (Ph+ ALL)

The standard of care for adults with Ph+ ALL is the combination of a TKI with chemotherapy.[20][21][22] The goal is to achieve a deep molecular remission, which is a strong predictor of long-term survival.[20] Dasatinib, in combination with chemotherapy, has shown high rates of complete remission. Second and third-generation TKIs like Dasatinib are often recommended over Imatinib due to their higher potency and ability to induce deeper responses.[20][21] Following initial therapy, allogeneic hematopoietic stem cell transplantation (alloHSCT) is often considered.[20][23]

Experimental Protocols

The methodologies for the clinical trials cited in this guide are extensive. Below is a generalized workflow for a typical phase 3 randomized controlled trial comparing two TKIs in CML, based on the design of studies like the DASISION trial.

cluster_workflow Clinical Trial Workflow Patient_Screening Patient Screening (Newly Diagnosed CML-CP) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Randomization Randomization (1:1) Informed_Consent->Randomization Arm_A Treatment Arm A (e.g., Dasatinib 100 mg qd) Randomization->Arm_A Arm_B Treatment Arm B (e.g., Imatinib 400 mg qd) Randomization->Arm_B Follow_Up Follow-Up & Monitoring (Cytogenetic & Molecular Response) Arm_A->Follow_Up Arm_B->Follow_Up Primary_Endpoint Primary Endpoint Analysis (e.g., CCyR at 12 months) Follow_Up->Primary_Endpoint Secondary_Endpoints Secondary Endpoint Analysis (MMR, PFS, OS, Safety) Primary_Endpoint->Secondary_Endpoints Final_Analysis Final Analysis & Reporting Secondary_Endpoints->Final_Analysis

References

A Comparative Analysis of Hydroxymethyl Dasatinib's Parent Compound, Dasatinib, Versus Control in Preclinical and Clinical Settings

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the pharmacological effects of Dasatinib, the parent compound of Hydroxymethyl Dasatinib, against control groups. The data presented is synthesized from a range of preclinical and clinical studies, offering insights for researchers, scientists, and drug development professionals. While the focus is on Dasatinib, it is important to note that this compound (M20 and M24) is a significant metabolite, and the in vivo effects of Dasatinib are a composite of the parent drug and its metabolites.[1][2][3][4][5]

Data Summary

The following tables summarize key quantitative data from clinical trials, comparing different dosages of Dasatinib and Dasatinib against the alternative tyrosine kinase inhibitor, Imatinib.

Table 1: Efficacy of Dasatinib in Imatinib-Resistant or -Intolerant Chronic Myeloid Leukemia (CML)

Efficacy EndpointDasatinib 100 mg once dailyDasatinib 70 mg twice dailyImatinib 800 mg daily
Chronic Phase CML
Major Cytogenetic Response59%55%Not directly compared
Complete Hematologic Response92%Not reportedNot directly compared
Advanced Phase CML & Ph+ ALL
Major Hematologic Response70%Not reportedNot directly compared

Data from Phase I and III clinical trials.[6][7]

Table 2: Molecular Response Rates for Frontline Dasatinib vs. Imatinib in CML-CP (DASISION Trial)

Molecular Response (at 24 months)Dasatinib 100 mg once dailyImatinib 400 mg once dailyp-value
Confirmed Complete Cytogenetic Response (by 12 months)77%66%0.007
Major Molecular Response (MMR)64%46%<0.0001
Molecular Response4.5 (MR4.5)17%8%0.0032

Data from the DASISION clinical trial.[7][8]

Table 3: Comparison of Low-Dose vs. Standard-Dose Frontline Dasatinib in CML-CP

Outcome (at 3 years)Dasatinib 50 mg/dayDasatinib 100 mg/dayp-value
Major Molecular Response (MMR)92%84%0.23
Molecular Response4 (MR4)77%66%0.04
Molecular Response4.5 (MR4.5)77%62%0.02
4-Year Survival
Failure-Free Survival (FFS)89%77%0.04
Event-Free Survival (EFS)95%92%0.06
Overall Survival (OS)97%96%0.78

Data from a propensity score analysis.[9]

Table 4: Adverse Events of Note for Dasatinib

Adverse Event (Any Grade)Dasatinib 50 mg/dayDasatinib 100 mg/day
Pleural Effusion5%21%

Data from a propensity score analysis.[9]

Experimental Protocols

The methodologies for clinical trials involving Dasatinib generally follow a structured approach.

1. Patient Population: Studies typically enroll adult patients with Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML) in chronic, accelerated, or blast phase, or Ph+ acute lymphoblastic leukemia (ALL), who are resistant or intolerant to prior therapy, including imatinib.[6][7] For frontline studies, newly diagnosed patients with CML in the chronic phase are recruited.[8][9]

2. Dosing and Administration: Dasatinib is administered orally, with or without food.[10][11] Starting doses in clinical trials have varied, including 100 mg once daily, 140 mg once daily, 50 mg twice daily, and 70 mg twice daily.[6][7] More recent studies have explored lower starting doses, such as 50 mg once daily.[9] Dose adjustments are permitted based on patient response and toxicity. For instance, in cases of neutropenia or thrombocytopenia, treatment may be interrupted and resumed at the same or a reduced dose level upon recovery.[10][11]

3. Monitoring and Efficacy Assessment: Patient monitoring includes regular complete blood counts, liver function tests, and monitoring for specific adverse events like pleural effusion.[11] Efficacy is assessed through hematologic and cytogenetic responses. Molecular response, measured by the levels of BCR-ABL1 transcripts, is a key endpoint in more recent trials.[7][8]

4. Statistical Analysis: Statistical analyses in these trials often involve comparing response rates between different treatment arms using appropriate statistical tests. Survival outcomes such as failure-free survival, event-free survival, and overall survival are also analyzed.[9]

Signaling Pathways and Experimental Workflow

Dasatinib's Mechanism of Action

Dasatinib is a potent multi-targeted tyrosine kinase inhibitor.[12][13] Its primary mechanism of action involves the inhibition of the BCR-ABL kinase, the hallmark of CML, by binding to both the active and inactive conformations of the ABL kinase domain.[14] This is a key distinction from imatinib, which primarily binds to the inactive conformation.[14]

Furthermore, Dasatinib inhibits the SRC family of kinases (including SRC, LCK, YES, and FYN), c-KIT, EPHA2, and PDGFRβ.[1][12][15] The inhibition of these downstream signaling pathways, such as the MAPK, AKT, and JAK-STAT pathways, disrupts cancer cell proliferation and survival.[16][17][18][19]

Dasatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR-ABL BCR-ABL MAPK_Pathway MAPK_Pathway BCR-ABL->MAPK_Pathway AKT_Pathway AKT_Pathway BCR-ABL->AKT_Pathway STAT5_Pathway STAT5_Pathway BCR-ABL->STAT5_Pathway SRC_Family SRC_Family SRC_Family->MAPK_Pathway SRC_Family->AKT_Pathway c-KIT c-KIT PDGFRβ PDGFRβ EPHA2 EPHA2 Proliferation Proliferation MAPK_Pathway->Proliferation Survival Survival AKT_Pathway->Survival STAT5_Pathway->Proliferation STAT5_Pathway->Survival Dasatinib Dasatinib Dasatinib->BCR-ABL Dasatinib->SRC_Family Dasatinib->c-KIT Dasatinib->PDGFRβ Dasatinib->EPHA2

Caption: Dasatinib inhibits multiple tyrosine kinases, blocking key downstream signaling pathways.

Metabolism of Dasatinib

Dasatinib is primarily metabolized in the liver by the CYP3A4 enzyme.[1][3][4] This process leads to the formation of several metabolites, including the pharmacologically active this compound (M20 and M24), N-dealkylated metabolite (M4), N-oxide (M5), and an acid metabolite (M6).[1][2][3][4][5] While M4 is equipotent to Dasatinib, it constitutes a small percentage of the overall exposure.[1] this compound (M20 and M24) represents a more significant portion of the circulating drug-related components.[4]

Dasatinib_Metabolism Dasatinib Dasatinib CYP3A4 CYP3A4 Dasatinib->CYP3A4 FMO3 FMO3 Dasatinib->FMO3 UGT UGT Dasatinib->UGT Hydroxymethyl_Dasatinib This compound (M20, M24) CYP3A4->Hydroxymethyl_Dasatinib M4 N-dealkylated (M4) CYP3A4->M4 M5 N-oxide (M5) FMO3->M5 Metabolites Metabolites Elimination Elimination Metabolites->Elimination M6 Acid metabolite (M6)

Caption: Dasatinib is metabolized by several enzymes, primarily CYP3A4, into various metabolites.

General Clinical Trial Workflow

The workflow for a typical clinical trial evaluating Dasatinib involves several key stages, from patient recruitment to long-term follow-up.

Clinical_Trial_Workflow Start Patient Recruitment Screening Screening & Eligibility Start->Screening Baseline Baseline Assessments Screening->Baseline Randomization Randomization Baseline->Randomization Treatment_A Dasatinib Arm Randomization->Treatment_A Treatment_B Control/ Alternative Arm Randomization->Treatment_B Monitoring Ongoing Monitoring (Safety & Efficacy) Treatment_A->Monitoring Treatment_B->Monitoring Endpoint Primary Endpoint Reached? Monitoring->Endpoint Endpoint->Monitoring No Follow_up Long-term Follow-up Endpoint->Follow_up Yes Analysis Data Analysis & Reporting Follow_up->Analysis End Study Conclusion Analysis->End

Caption: A generalized workflow for a randomized controlled clinical trial of Dasatinib.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydroxymethyl Dasatinib
Reactant of Route 2
Reactant of Route 2
Hydroxymethyl Dasatinib

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。